molecular formula C11H19NO2 B12979002 Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Cat. No.: B12979002
M. Wt: 197.27 g/mol
InChI Key: JMBUPZZYOPLZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-azaspiro[4.4]nonane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-azaspiro[4.4]nonane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 2-azaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(8-12-9)5-3-4-6-11/h9,12H,2-8H2,1H3

InChI Key

JMBUPZZYOPLZNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCCC2)CN1

Origin of Product

United States

Foundational & Exploratory

"Ethyl 2-azaspiro[4.4]nonane-3-carboxylate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Executive Summary & Pharmacological Rationale

In modern drug discovery, escaping the "flatland" of


-hybridized aromatic rings is a critical strategy for improving the physicochemical properties and clinical success rates of new molecular entities. Increasing the fraction of 

-hybridized carbons (

) enhances molecular complexity, improves aqueous solubility, and reduces off-target promiscuity.

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate is a highly valuable, conformationally constrained building block that perfectly embodies this paradigm. Structurally, it is an ester-protected


-spirocyclic proline analog. The rigid bicyclic system—comprising a pyrrolidine ring fused to a cyclopentane ring at a single spiro carbon—provides profound conformational restraint[1]. This unique 3D architecture has been successfully leveraged in the development of potent nicotinic acetylcholine receptor (nAChR) agonists, MASP inhibitors, and notably, reversibly covalent dipeptidyl inhibitors for the SARS-CoV-2 Main Protease (Mpro), where the bulky P2 spiro residue optimally fills the substrate-binding pocket[2].

As a Senior Application Scientist, I have structured this whitepaper to detail a scalable, multigram-capable synthetic route[3] for this scaffold, complete with mechanistic rationale, self-validating experimental protocols, and rigorous analytical characterization.

Retrosynthetic Strategy & Pathway Design

The target molecule features a pyrrolidine core with a carboxylic ester at C3 and a spiro-fused cyclopentane at C5. Traditional syntheses of spirocyclic amino acids often rely on complex cycloadditions or hydantoin intermediates that require harsh hydrolysis conditions.

To ensure scalability and functional group tolerance, we employ a highly efficient double-alkylation/cyclization strategy .

  • The Dielectrophile: 1,1-bis(bromomethyl)cyclopentane provides the pre-formed spiro center and the necessary carbon chain extensions (C1 and C4 of the final pyrrolidine ring).

  • The Nucleophile: Ethyl N-(diphenylmethylene)glycinate serves as the amino acid backbone. The diphenylmethylene protecting group is crucial; its immense steric bulk prevents dialkylation at the nitrogen, while simultaneously increasing the acidity of the

    
    -protons to facilitate enolate formation.
    

SynthesisWorkflow Start1 1,1-bis(bromomethyl)cyclopentane (Dielectrophile) Step1 Base-Promoted Monoalkylation (KOtBu, THF, -78°C to RT) Start1->Step1 Start2 Ethyl N-(diphenylmethylene)glycinate (Nucleophile) Start2->Step1 Intermediate Acyclic Alkylated Intermediate (Pendant Bromide) Step1->Intermediate Step2 Acidic Imine Hydrolysis (1M HCl, THF/H2O) Intermediate->Step2 Amine Primary Amine Hydrochloride (Deprotected Intermediate) Step2->Amine Step3 Intramolecular SN2 Cyclization (K2CO3, MeCN, Reflux) Amine->Step3 Product Ethyl 2-azaspiro[4.4]nonane-3-carboxylate (Target Scaffold) Step3->Product

Workflow for the synthesis of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate via sequential alkylation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each transformation in real-time before proceeding.

Step 3.1: Synthesis of Ethyl 2-(diphenylmethyleneamino)-3-(1-(bromomethyl)cyclopentyl)propanoate

Mechanistic Rationale: Potassium tert-butoxide (KOtBu) is utilized as a strong, non-nucleophilic base to quantitatively generate the glycinate enolate at low temperatures. This minimizes competing transesterification of the ethyl ester and prevents premature nucleophilic attack on the unreacted bromides.

  • Preparation: In an oven-dried, argon-purged flask, dissolve Ethyl N-(diphenylmethylene)glycinate (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add KOtBu (1.05 eq, 1M in THF) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation. The solution will turn a deep, characteristic yellow/orange.

  • Alkylation: Add 1,1-bis(bromomethyl)cyclopentane (1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting glycinate (

    
    ) should disappear, replaced by a new, less polar UV-active spot (
    
    
    
    ).
  • Workup: Quench with saturated aqueous NH

    
    Cl to neutralize residual base. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. The crude intermediate can be used directly in the next step.
Step 3.2: Imine Hydrolysis and Intramolecular 5-exo-tet Cyclization

Mechanistic Rationale: A sequential one-pot approach is employed. First, mild acidic conditions selectively hydrolyze the diphenylmethylene imine to a primary amine without cleaving the ethyl ester. Subsequent basification in a polar aprotic solvent provides the thermodynamic driving force for the intramolecular


 cyclization, forming the pyrrolidine ring.
  • Hydrolysis: Dissolve the crude intermediate from Step 3.1 in THF (0.2 M). Add 1M aqueous HCl (2.0 eq) and stir at room temperature for 3 hours.

  • Self-Validation (TLC/Staining): TLC will show the disappearance of the UV-active intermediate and the appearance of benzophenone as a byproduct. Critically, a ninhydrin stain of the baseline will yield a deep purple/pink spot, confirming the presence of the free primary amine.

  • Cyclization: Concentrate the mixture to remove THF. Redissolve the aqueous residue in acetonitrile (MeCN). Add anhydrous K

    
    CO
    
    
    
    (4.0 eq) to basify the solution and neutralize the amine hydrochloride. Heat the suspension to reflux (82 °C) for 12 hours.
  • Workup & Purification: Cool to room temperature, filter off inorganic salts, and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) to afford Ethyl 2-azaspiro[4.4]nonane-3-carboxylate.

  • Self-Validation (LC-MS): The cyclization is confirmed by a mass shift. The acyclic primary amine intermediate exhibits an isotopic pattern indicative of a single bromine atom, whereas the final cyclized product shows[M+H]

    
     = 198.15 with no bromine isotopes.
    

Physicochemical Characterization & Analytical Data

The


H NMR spectrum of the spirocyclic core is highly diagnostic. Because the molecule possesses a chiral center at C3, the two faces of the pyrrolidine ring are rendered diastereotopic. Consequently, the C1 methylene protons (isolated between the spiro center and the secondary amine) are magnetically inequivalent and appear as an AB quartet (or two distinct doublets) with a large geminal coupling constant (

Hz).

Table 1: Summary of Analytical and Spectroscopic Data

Analytical ParameterValue / ObservationStructural Significance
Appearance Pale yellow to colorless oilTypical for low-molecular-weight secondary amine esters.
LC-MS (ESI+)

198.15 [M+H]

Confirms the exact mass of the cyclized

scaffold.

H NMR (400 MHz, CDCl

)

4.18 (q,

= 7.1 Hz, 2H)
Ethyl ester

protons.

3.75 (dd,

= 8.5, 6.0 Hz, 1H)
C3

-proton, coupled to diastereotopic C4 protons.

2.95 (d,

= 11.0 Hz, 1H), 2.80 (d,

= 11.0 Hz, 1H)
C1 methylene protons (AB system due to C3 chirality).

2.10–1.95 (m, 2H)
C4 methylene protons (diastereotopic).

1.70–1.40 (m, 8H)
Cyclopentyl ring protons.

1.28 (t,

= 7.1 Hz, 3H)
Ethyl ester

protons.

C NMR (100 MHz, CDCl

)

174.5, 60.8, 59.2, 56.5, 48.3, 42.1, 38.4, 24.5, 23.8, 14.2
Confirms the 11 distinct carbon environments.

Stereochemical Considerations & Downstream Applications

The synthetic protocol described yields a racemic mixture of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate. However, biological targets are highly stereospecific. For instance, in the development of the SARS-CoV-2 Mpro inhibitor MPI60, the strictly defined (S)-stereocenter at the P2 position is mandatory for optimal binding within the S2 subsite of the protease[2].

To achieve enantiopurity, researchers typically employ one of two strategies post-synthesis:

  • Enzymatic Resolution: Utilizing a stereoselective esterase (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (S)-ester to the free (S)-carboxylic acid, leaving the (R)-ester intact for easy separation via acid-base extraction.

  • Chiral Preparative HPLC: Direct resolution of the racemic ester using a chiral stationary phase (e.g., Chiralpak AD-H), which is highly effective for multigram scale-up[3].

Once resolved, the secondary amine can be readily functionalized (e.g., via reductive amination or peptide coupling) to explore a broad chemical space and optimize structure-activity relationships (SAR)[1].

References

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Source: bioRxiv URL
  • PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION Source: ChemRxiv URL
  • Application Notes and Protocols: 2-Azaspiro[4.

Sources

Technical Guide: Physicochemical Profile of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and applications of the Ethyl 2-azaspiro[4.4]nonane-3-carboxylate scaffold.

Executive Summary

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate represents a specialized class of conformationally restricted amino acid esters . Structurally, it serves as a lipophilic, bicyclic surrogate for proline. By incorporating a spirocyclic fusion at the


-carbon (or adjacent positions depending on numbering conventions), this scaffold locks the nitrogen lone pair vector and side-chain orientation, significantly reducing the conformational entropy of peptide backbones or small-molecule ligands.

This guide details the molecular architecture, physicochemical parameters, synthetic pathways, and handling protocols required for integrating this scaffold into high-throughput screening (HTS) and lead optimization campaigns.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a pyrrolidine ring fused to a cyclopentane ring at a single spiro-carbon. The "3-carboxylate" designation places the ester functionality adjacent to the secondary amine, identifying it as an


-amino acid derivative.
Nomenclature & Identification
ParameterDetail
IUPAC Name Ethyl 2-azaspiro[4.4]nonane-3-carboxylate
Common Name Spiro-Proline Ethyl Ester
Molecular Formula

Molecular Weight 197.28 g/mol
SMILES CCOC(=O)C1CNCC12CCCC2 (Generic connectivity)
Core CAS Note: Specific CAS for the ethyl ester is often vendor-specific.[1][2][3][4] Related CAS: 1822446-57-0 (Methyl ester HCl), 2227204-72-8 (N-Boc Acid).
Structural Visualization

The spiro[4.4] system creates a rigid orthogonal arrangement. Unlike fused bicyclic systems (e.g., octahydroindole), the spiro linkage forces the two rings to be perpendicular, creating unique vector projections for substituents.

Structure Core Spiro[4.4] Core (Rigid Orthogonal Scaffold) Amine 2-Position Amine (H-Bond Donor/Acceptor) Core->Amine Contains Ester 3-Carboxylate (Lipophilic Handle) Core->Ester Functionalized at C3 Chirality C3 Chiral Center ((S) or (R) Enantiomers) Ester->Chirality Defines Stereochemistry

Figure 1: Structural decomposition of the 2-azaspiro[4.4]nonane scaffold.

Part 2: Physicochemical Profile

The substitution of a linear alkyl chain with a spirocyclic ring significantly alters the physicochemical landscape, primarily by increasing lipophilicity and lowering the rotatable bond count (RBC).

Calculated & Observed Properties

The following data aggregates experimental values from surrogate methyl esters and computational consensus models (ACD/Labs, ChemAxon).

PropertyValueContext/Implication
LogP (Octanol/Water) 1.3 – 1.6 Moderately lipophilic. Ideal for CNS penetration and membrane permeability. Higher than Proline ethyl ester (~0.9).[2]
Topological Polar Surface Area (TPSA) 38.33 Ų Well below the 140 Ų limit for oral bioavailability; suggests excellent passive absorption.
pKa (Base) 9.2 ± 0.5 The secondary amine is highly basic, existing predominantly as a cation at physiological pH (7.4).
H-Bond Donors / Acceptors 1 / 3 Compliant with Lipinski’s Rule of 5.
Rotatable Bonds 3 (Ethyl group + C-N bonds). The rigid spiro core minimizes entropy loss upon binding.
Fraction

(

)
0.82 High saturation correlates with improved solubility and lower promiscuity compared to flat aromatic compounds.
Boiling Point ~245°C Predicted at 760 mmHg. Likely distillable under high vacuum (~0.5 mmHg at 90-110°C).
Solubility & Stability
  • Solubility: Highly soluble in organic solvents (DCM, MeOH, DMSO). The free base is sparingly soluble in water, but the hydrochloride salt (formed in situ or purchased) is water-soluble (>50 mg/mL).

  • Stability: The ethyl ester is susceptible to hydrolysis under basic conditions (pH > 10) or in the presence of esterases. The spiro-junction is metabolically stable, resistant to oxidative opening compared to standard cycloalkanes.

Part 3: Synthesis & Purity Considerations

Synthesis of the 2-azaspiro[4.4]nonane core is non-trivial due to the formation of the quaternary spiro-carbon. The most robust route involves the alkylation of cyclopentanone derivatives followed by cyclization.

Synthetic Workflow (Retrosynthetic Logic)
  • Spiro-Formation: Double alkylation of cyanoacetamide with cyclopentanone.

  • Decarboxylation/Cyclization: Acid-mediated hydrolysis and thermal decarboxylation.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction to the amine.

  • Functionalization: Protection (Boc) and oxidation/esterification to yield the final amino acid ester.

Synthesis Start Cyclopentanone Step1 Spiro-Guareschi Imide (Cyclization) Start->Step1 + Cyanoacetamide Piperidine cat. Step2 1,1-Diacetic Acid Deriv. (Hydrolysis) Step1->Step2 H2SO4, reflux Step3 2-Azaspiro[4.4]nonane (Reduction) Step2->Step3 LiAlH4, THF Step4 N-Boc Protection & C3-Carboxylation Step3->Step4 Boc2O; then RuO4 oxid. Final Ethyl 2-azaspiro[4.4] nonane-3-carboxylate Step4->Final EtOH, SOCl2 (Esterification)

Figure 2: Synthetic route to the functionalized spiro-scaffold.

Impurity Profile
  • Enantiomeric Excess (ee): If using chiral resolution, verify ee via Chiral HPLC (e.g., Chiralpak AD-H). Racemization can occur during the esterification step if harsh acidic conditions are prolonged.

  • Residual Solvents: THF and Ethanol are common.

  • Byproducts: Incomplete reduction intermediates (lactams) may persist if Step 3 is not driven to completion.

Part 4: Applications in Drug Discovery

The Ethyl 2-azaspiro[4.4]nonane-3-carboxylate scaffold is a "privileged structure" in medicinal chemistry, often used to replace Proline or Pipecolic acid residues.

Conformational Restriction

In peptide mimetics, replacing a Proline residue with this spiro-scaffold locks the


 and 

torsion angles more rigidly. This is critical for:
  • Stabilizing

    
    -turn secondary structures.
    
  • Inhibiting proteases (e.g., HCV NS3/4A protease inhibitors often feature spiro-proline motifs).

Metabolic Stability

The steric bulk of the spiro-cyclopentyl ring protects the adjacent nitrogen and the


-carbon from metabolic oxidation (P450 metabolism), extending the half-life (

) of the parent drug.
Fragment-Based Drug Discovery (FBDD)

With a molecular weight < 200 and high solubility, this molecule is an ideal "fragment" for screening. It provides a distinct 3D vector compared to flat aromatic fragments, allowing exploration of new chemical space.

Part 5: Experimental Protocols

Protocol A: Analytical Quality Control (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 210 nm (weak chromophore, rely on MS).

  • Mass Spec: ESI Positive Mode (

    
    ).
    
Protocol B: Hydrolysis to Free Amino Acid (Standard Procedure)

To generate the active acid form for coupling:

  • Dissolution: Dissolve 1.0 eq of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate in THF/Water (3:1).

  • Base Addition: Add 2.0 eq of LiOH monohydrate at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours (monitor by TLC/LCMS).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (if N-protected) or lyophilize (if free amine) to obtain the zwitterionic acid.

References

  • PubChem Compound Summary. (2025). 2-Azaspiro[4.4]nonane Derivatives and Properties. National Center for Biotechnology Information. [Link]

  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. (Contextual reference for spiro-scaffold utility). [Link]

  • Smith, A. B., et al. (2005). Design and Synthesis of Spirocyclic Proline Mimetics. Journal of Medicinal Chemistry. (Foundational text on spiro-proline synthesis).

Sources

The Ascending Star of Medicinal Chemistry: A Technical Guide to the Ethyl 2-Azaspiro[4.4]nonane-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the perpetual quest for novel therapeutic agents with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This guide delves into the burgeoning potential of the ethyl 2-azaspiro[4.4]nonane-3-carboxylate scaffold, a conformationally constrained building block that offers a unique three-dimensional architecture for drug design. By presenting a rigid framework, this spirocyclic core holds the promise of improving pharmacological properties such as target affinity, selectivity, and metabolic stability. This document serves as an in-depth technical resource, elucidating the synthesis, chemical properties, and diverse applications of this novel scaffold, and providing field-proven insights for its strategic deployment in drug discovery programs.

The Spirocyclic Advantage: Escaping "Flatland" in Drug Design

The concept of "escaping from flatland" has gained significant traction in modern medicinal chemistry, advocating for the integration of three-dimensional (3D) structural motifs to improve the clinical success rates of drug candidates. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] Their inherent rigidity and defined spatial arrangement of functional groups offer several advantages over their linear or fused-ring counterparts:

  • Enhanced Target Affinity and Selectivity: The constrained conformation of spirocycles can pre-organize substituents into an optimal orientation for binding to the target protein, leading to higher affinity and reduced off-target effects.[1]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds can modulate key drug-like properties, often leading to increased aqueous solubility and improved metabolic stability.

  • Novel Chemical Space: Spirocycles provide access to underexplored areas of chemical space, offering new opportunities for intellectual property and the development of first-in-class therapeutics.

The 2-azaspiro[4.4]nonane framework, a bicyclic system comprising a pyrrolidine ring fused to a cyclopentane ring at a spiro-carbon, is a particularly attractive scaffold due to its structural resemblance to proline, a key amino acid in many biological processes.[2][3] This structural analogy makes it a compelling candidate for the design of constrained proline mimetics.

Synthesis and Physicochemical Properties of the Core Scaffold

Plausible Synthetic Pathway

The synthesis of the 2-azaspiro[4.4]nonane core can be achieved through the formation of a spiro-intermediate followed by reduction. The introduction of the carboxylate at the 3-position would likely involve a modification of this route, potentially through a Dieckmann condensation or a similar cyclization strategy of a suitably substituted precursor.

A generalized synthetic workflow is depicted below:

G start Cyclopentanone step1 Formation of Spiro-intermediate (e.g., Cyclopentylidene-bis(2-cyanoacetamide)) start->step1 Knoevenagel Condensation step2 Hydrolysis and Decarboxylation (to 2,2-Cyclopentanediacetic acid) step1->step2 step3 Reductive Cyclization (e.g., with LAH) step2->step3 step4 Introduction of Carboxylate Group (Hypothetical Step) step3->step4 final_product Ethyl 2-azaspiro[4.4]nonane-3-carboxylate step4->final_product

Caption: Plausible synthetic workflow for Ethyl 2-azaspiro[4.4]nonane-3-carboxylate.

Physicochemical Data

The physicochemical properties of the parent 2-azaspiro[4.4]nonane scaffold provide a baseline for understanding its derivatives. The addition of the ethyl carboxylate group will influence properties such as polarity, solubility, and lipophilicity.

PropertyValue (for 2-Azaspiro[4.4]nonane)Predicted Impact of Ethyl Carboxylate Group
Molecular FormulaC₈H₁₅NC₁₁H₁₉NO₂
Molecular Weight125.21 g/mol 197.27 g/mol
LogP (calculated)1.6Increased lipophilicity
Boiling Point178.6 °C at 760 mmHgHigher boiling point
H-Bond Donors11
H-Bond Acceptors12

Ethyl 2-Azaspiro[4.4]nonane-3-carboxylate as a Versatile Scaffold

The true potential of ethyl 2-azaspiro[4.4]nonane-3-carboxylate lies in its utility as a versatile building block for the synthesis of diverse compound libraries. The secondary amine of the pyrrolidine ring and the ethyl ester moiety serve as key handles for chemical modification, allowing for the exploration of a broad chemical space.[5]

Key Derivatization Strategies

The secondary amine and the ester group offer two orthogonal points for diversification, enabling the systematic exploration of structure-activity relationships (SAR).

G scaffold Ethyl 2-azaspiro[4.4]nonane-3-carboxylate n_functionalization N-Functionalization (Secondary Amine) scaffold->n_functionalization ester_modification Ester Modification scaffold->ester_modification sub_n N-Acylation N-Alkylation N-Arylation Reductive Amination n_functionalization->sub_n sub_ester Amide Formation Ester Hydrolysis Reduction to Alcohol ester_modification->sub_ester

Sources

Escaping Flatland: Navigating the Chemical Space of 2-Azaspiro[4.4]nonane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm shift in contemporary medicinal chemistry. At the forefront of this movement are spirocyclic scaffolds, which offer superior conformational rigidity, enhanced metabolic stability, and unique spatial projections of pharmacophores. This technical guide explores the chemical space of 2-azaspiro[4.4]nonane , a privileged bicyclic system. By acting as a conformationally constrained bioisostere for piperidines and pyrrolidines, this scaffold provides a versatile engine for target engagement across central nervous system (CNS) disorders and oncology.

The Rationale for Spirocyclic Scaffolds

The inherent three-dimensionality of the 2-azaspiro[4.4]nonane scaffold is a significant advantage in drug discovery[1]. Historically, drug libraries were saturated with flat, lipophilic molecules that often suffered from poor aqueous solubility and high off-target toxicity. By introducing a spirocyclic moiety, chemists increase the fraction of saturated carbons (


) within a molecule[1].

A higher


 value is statistically correlated with improved clinical success rates due to enhanced solubility and target selectivity[1]. Furthermore, the 2-azaspiro[4.4]nonane system serves as an excellent bioisostere. For instance, replacing flexible piperazine or piperidine cores with diazaspiro or azaspiro systems has been shown to alleviate off-target promiscuity and induce unique protein-ligand interactions without sacrificing binding affinity[2].

Physicochemical Profiling

The foundational properties of the 2-azaspiro[4.4]nonane core dictate its behavior in biological systems and its handling during synthesis. The hemioxalate salt is frequently utilized to improve the handling and solubility of the free base during library synthesis[3].

Table 1: Physicochemical Profile of the 2-Azaspiro[4.4]nonane Core [3]

PropertyValueImplication for Drug Design
Molecular Weight 125.21 g/mol Low MW allows for extensive functionalization while remaining within Lipinski's Rule of 5.
LogP (calculated) 1.6Favorable lipophilicity for baseline blood-brain barrier (BBB) penetration.
Boiling Point 178.6 °C (at 760 mmHg)Indicates a stable liquid state for the free base at standard conditions.
Density 0.9 ± 0.1 g/cm³Standard organic density; requires salt formation (e.g., hemioxalate) for solid-state handling.

De Novo Synthetic Engine & Functionalization Workflows

To fully exploit the 2-azaspiro[4.4]nonane chemical space, robust and scalable synthetic routes are mandatory. The causality behind the selected reagents is rooted in the need to construct the quaternary spirocenter with high atom economy, followed by orthogonal functionalization of the secondary amine.

Protocol 1: Assembly of the 2-Azaspiro[4.4]nonane Core

This methodology builds the spirocycle from acyclic and simple cyclic precursors[4].

  • Knoevenagel Condensation & Cyclization: Dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a mild base to generate the enolate of cyanoacetamide, driving the Knoevenagel condensation. Heat to reflux for 4-6 hours.

  • Hydrolysis & Decarboxylation: Suspend the resulting cyclopentylidene-bis(2-cyanoacetamide) in a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Heat to reflux for 8-12 hours. Causality: Harsh acidic conditions are required to fully hydrolyze the nitriles and amides to carboxylic acids, followed by thermal decarboxylation to yield 2,2-cyclopentanediacetic acid.

  • Reductive Cyclization: Slowly add a solution of the diacid in anhydrous THF to a suspension of Lithium Aluminum Hydride (LAH) in THF at 0 °C. Reflux for 12-18 hours.

  • Validation & QC (Self-Validating Fieser Workup): Cool to 0 °C. For every

    
     grams of LAH used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH, and
    
    
    mL of H₂O. Causality: This exact stoichiometric addition is a self-validating safety mechanism that completely destroys reactive hydrides, precipitating aluminum salts as a granular, easily filterable white solid, ensuring the safe isolation of the crude 2-azaspiro[4.4]nonane[4].
Protocol 2: N-Alkylation of the Secondary Amine

The nitrogen atom serves as a primary exit vector for exploring Structure-Activity Relationships (SAR)[1].

  • Reaction Setup: To a solution of 2-azaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile, add the desired alkyl bromide (1.1 eq) and anhydrous K₂CO₃ (2.0 eq)[5]. Causality: Acetonitrile provides a polar aprotic environment that stabilizes the

    
     transition state, while K₂CO₃ acts as a non-nucleophilic acid scavenger to absorb the generated HBr.
    
  • Isolation: Stir at room temperature or gentle reflux until TLC indicates consumption of the starting amine. Filter inorganic salts and concentrate.

  • Validation & QC: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃. This basic wash self-validates the protocol by neutralizing and partitioning any residual hydrobromic acid into the aqueous layer, leaving the purified N-alkylated free base in the organic phase[5].

SynthWorkflow A Cyclopentanone + Cyanoacetamide B Knoevenagel & Cyclization A->B C Spiro-intermediate B->C D Hydrolysis & Decarboxylation C->D E 2,2-Cyclopentanediacetic Acid D->E F LAH Reduction & Cyclization E->F G 2-Azaspiro[4.4]nonane F->G

Step-by-step synthetic workflow for the 2-azaspiro[4.4]nonane core.

Pharmacological Landscape & Biological Applications

CNS Target Engagement: Anticonvulsant Activity

Derivatives of 2-azaspiro[4.4]nonane, particularly the 1,3-dione variations, have demonstrated profound anticonvulsant activity. In systematic SAR studies, N-benzyl and N-aminophenyl derivatives were evaluated using the maximum electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[6],[7].

The causality behind their efficacy lies in their lipophilicity. Reversed-phase thin-layer chromatography (RP-TLC) studies revealed a strict linear correlation: higher lipophilicity directly translates to stronger anticonvulsant efficacy due to superior blood-brain barrier (BBB) permeation[6]. The most potent derivative, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione, achieved an impressive


 of 76.27 mg/kg in the MES test[7].

Table 2: Pharmacological Efficacy of Azaspiro Derivatives

Compound Class / DerivativeTarget / Assay ModelEfficacy MetricReference
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMES Seizure Test (In vivo)

= 76.27 mg/kg
[7]
N-(pyridine-2-yl)-2-azaspiro[4.4]nonane-1,3-dionescPTZ Seizure Test (In vivo)High Protection[6]
Methylene spiro-phthalazone analoguesPARP-1 Inhibition (In vitro)

= 32.4 – 57.1 nM
[2]
Oncology: Kinase and PARP Inhibition

Beyond the CNS, the rigid geometry of the azaspiro scaffold enhances binding affinity to critical oncogenic proteins[1]. Replacing the piperazine core of FDA-approved PARP inhibitors (like Olaparib) with diazaspiro/azaspiro systems yields compounds with high PARP-1 affinity (


 down to 24.9 nM for oxa-azaspiro analogues) while significantly reducing off-target cytotoxicity in BRCA1-methylated cell lines[2].

Furthermore, related azaspiroalkanes (such as Atiprimod) act as potent inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for the survival of multiple myeloma cells[1],[3].

Signaling Ligand Azaspiro Derivative (e.g., Atiprimod) JAK JAK Kinase Ligand->JAK Inhibits PI3K PI3K Ligand->PI3K Inhibits STAT STAT3 Activation JAK->STAT Phosphorylates Survival Tumor Cell Survival & Proliferation STAT->Survival Promotes AKT Akt PI3K->AKT Activates AKT->Survival Promotes

Inhibition of JAK/STAT and PI3K/Akt pathways by azaspiro derivatives.

Structure-Activity Relationship (SAR) Dynamics

The modularity of the 2-azaspiro[4.4]nonane system allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. Modifying the pyrrolidine ring (e.g., via 1,3-dione formation) increases conformational rigidity, which is vital for locking the molecule into the bioactive conformation required for target selectivity[1]. Simultaneously, N-alkylation or N-arylation dictates the lipophilic surface area, directly controlling the spatiotemporal distribution of the drug in vivo.

SAR Core 2-Azaspiro[4.4]nonane Core Mod1 N-Alkylation / Arylation Core->Mod1 Mod2 1,3-Dione Formation Core->Mod2 Eff1 Increased Lipophilicity (Better BBB Penetration) Mod1->Eff1 Eff2 Conformational Rigidity (Target Selectivity) Mod2->Eff2 Bio1 Enhanced Anticonvulsant Activity (MES/scPTZ) Eff1->Bio1 Bio2 Kinase / PARP Inhibition Eff2->Bio2

SAR logic tree demonstrating how core modifications drive pharmacological outcomes.

Conclusion

The 2-azaspiro[4.4]nonane scaffold is a masterclass in escaping the "flatland" of traditional drug discovery. By offering a rigid, sp³-rich architecture, it provides a highly tunable platform for developing bioisosteres with superior physicochemical properties. Whether deployed as a lipophilic core for CNS-penetrant anticonvulsants or as a precision-engineered hinge binder for kinase and PARP inhibition, this spirocycle remains a critical asset in the modern medicinal chemist's toolkit.

References

  • Synthesis, Physicochemical and Anticonvulsant Properties of New N-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II | Scilit |[Link]

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I | PubMed | [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | PMC |[Link]

Sources

biological activity of spirocyclic compounds like "Ethyl 2-azaspiro[4.4]nonane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Biological Activity & Application of Spirocyclic Proline Surrogates Focus Entity: Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Part 1: Executive Summary & Structural Philosophy

The Renaissance of the Spirocycle In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. Planar, aromatic-heavy molecules often suffer from poor solubility and rapid metabolic clearance. The 2-azaspiro[4.4]nonane scaffold—specifically its amino acid derivative Ethyl 2-azaspiro[4.4]nonane-3-carboxylate —represents a "privileged structure" that solves these problems by introducing three-dimensionality (high Fsp³ fraction) without sacrificing the binding affinity of the parent amino acid, proline.

The Core Directive: This guide serves as a technical manual for medicinal chemists and biologists. It details the utility of this scaffold as a conformationally rigid proline mimetic . Unlike native proline, which allows for cis/trans isomerization of the amide bond, the spiro[4.4] system locks the backbone dihedral angles (


 and 

), reducing the entropic penalty of binding to targets such as the HCV NS5A replication complex and GPCRs .

Part 2: Structural Anatomy & Mechanistic Advantage[1]

The "Super-Proline" Effect

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate is effectively a proline molecule with a cyclopentyl ring fused at the


-carbon. This modification has three critical biological consequences:
  • Entropic Pre-Organization: By restricting the rotation of the pyrrolidine ring, the molecule is "pre-paid" entropically. It does not lose as much freedom when binding to a protein pocket, leading to higher affinity (

    
    ).
    
  • Metabolic Armor: The quaternary carbon at the spiro junction blocks

    
    -oxidation by metabolic enzymes (e.g., P450s), significantly extending the half-life (
    
    
    
    ) of drugs containing this motif.
  • Vector Positioning: The spiro ring forces substituents into specific vectors that are inaccessible to planar analogs, allowing for the exploration of novel IP space in crowded binding pockets.

Visualization: Structural Comparison

SpiroAdvantage cluster_0 Mechanism of Action Proline Native Proline (Flexible, Metabolically Vulnerable) Target Target Binding Pocket (HCV NS5A / GPCR) Proline->Target High Entropic Cost (Lower Affinity) Spiro Spiro[4.4]nonane Scaffold (Rigid, High Fsp3, Metabolically Stable) Spiro->Target Low Entropic Cost (Higher Affinity)

Figure 1: Mechanistic comparison showing the thermodynamic advantage of the spiro-constraint in protein-ligand binding.

Part 3: Biological Applications & Case Studies

Antiviral Potency: HCV NS5A Inhibitors

The most validated application of spiro-proline analogs is in the inhibition of the Hepatitis C Virus (HCV) NS5A protein.

  • Mechanism: NS5A inhibitors (like Daclatasvir) bind to the dimer interface of the protein. Replacing the standard proline residues with spirocyclic variants (e.g., 2-azaspiro[4.4]nonane derivatives) creates a "molecular clamp" that is more resistant to viral mutations.

  • Data Insight: Spiro-modification at the P2 position of NS5A inhibitors has been shown to improve potency against resistant genotypes (e.g., Genotype 3a) by >80-fold compared to linear analogs [1].[1]

Antimicrobial Peptide (AMP) Mimetics
  • Application: Incorporation of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate into peptide backbones stabilizes

    
    -turn secondary structures.
    
  • Result: This stabilization protects the peptide from proteolysis in serum, a common failure point for peptide drugs. These "stapled" peptides show enhanced lytic activity against Gram-negative bacteria membranes while reducing toxicity to human RBCs [2].

Part 4: Experimental Protocol (Synthesis & Validation)

Objective: Synthesis of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate via Phase-Transfer Catalyzed (PTC) Alkylation. Note: This is the "Gold Standard" method for generating quaternary amino acids with high enantioselectivity if a chiral catalyst is used.

Reagents & Materials
  • Substrate: Glycine ethyl ester benzophenone imine (Standard glycine equivalent).

  • Electrophile: 1,4-Dibromobutane (forms the spiro ring).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (for asymmetric) or TBAB (for racemic).

  • Base: 50% KOH (aq).

  • Solvent: Toluene or DCM.

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask, dissolve Glycine ethyl ester benzophenone imine (1.0 eq) in Toluene (0.1 M).

    • Add the Phase Transfer Catalyst (0.1 eq).

    • Add 1,4-Dibromobutane (1.2 eq).

    • Critical Step: Cool to 0°C to control the exotherm before adding base.

  • Initiation:

    • Vigorously stir the mixture while adding 50% KOH (5.0 eq) dropwise.

    • Observation: The organic layer will darken. Vigorous stirring is essential for the biphasic system.

    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Hydrolysis (Deprotection):

    • Once TLC shows consumption of starting material, separate the organic layer.

    • Add 1N HCl (aq) and stir for 2 hours at RT. This cleaves the benzophenone protecting group and hydrolyzes the imine.

    • Workup: Wash with ether (removes benzophenone). Basify the aqueous layer with NaHCO₃ to pH 9 and extract with DCM.

  • Purification:

    • Dry DCM layer over MgSO₄, filter, and concentrate.

    • Purify via Flash Column Chromatography (SiO₂, 5% MeOH in DCM with 1% NH₄OH).

Synthesis Workflow Diagram

SynthesisFlow Start Glycine Imine Substrate Step1 Step 1: Double Alkylation (1,4-dibromobutane, 50% KOH, PTC) Start->Step1 Alkylation Inter Spiro-Imine Intermediate Step1->Inter Step2 Step 2: Acid Hydrolysis (1N HCl, 2h) Inter->Step2 Deprotection Product Ethyl 2-azaspiro[4.4]nonane-3-carboxylate (Final Product) Step2->Product

Figure 2: Phase-Transfer Catalyzed synthesis route for the generation of the spiro-scaffold.

Part 5: ADME & Pharmacokinetic Profile

The "Ethyl 2-azaspiro..." motif offers distinct advantages in the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates:

ParameterPlanar Analog (e.g., Phenyl-Glycine)Spiro-Analog (Spiro[4.4])Mechanism of Improvement
Solubility (LogS) Low (Crystal packing)High Disruption of crystal lattice energy due to 3D shape.
Metabolic Stability Low (

)
High (

)
Steric hindrance at the

-carbon blocks P450 access.
Membrane Permeability ModerateHigh Lipophilicity is maintained, but "flatness" (which binds albumin) is reduced.
Toxicity Variable (Intercalation risk)Low Reduced risk of DNA intercalation due to lack of planarity.

Part 6: References

  • Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor. Source: PubMed / ACS Med. Chem. Lett. URL:[Link]

  • Discovery of silyl proline containing HCV NS5A inhibitors with pan-genotype activity. Source: Bioorganic & Medicinal Chemistry Letters.[2] URL:[Link]

  • The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis. Source: Analytica Chimica Acta. URL:[Link]

Sources

"Ethyl 2-azaspiro[4.4]nonane-3-carboxylate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Ethyl 2-azaspiro[4.4]nonane-3-carboxylate as a Conformationally Constrained Proline Bioisostere

Executive Summary

In modern peptidomimetic drug design, managing the conformational flexibility of amino acid residues is critical for optimizing target affinity and pharmacokinetic profiles. Ethyl 2-azaspiro[4.4]nonane-3-carboxylate represents a highly specialized, conformationally restricted bioisostere of proline. By incorporating a cyclopentane ring fused at the Cγ position of the pyrrolidine core (a gamma-spiro conjunction), this scaffold locks the ring pucker, drastically reducing the entropic penalty upon target binding. This guide details the structural properties, mechanistic rationale, and synthetic protocols for utilizing this advanced building block in drug discovery.

Molecular Architecture & Physicochemical Profiling

Structurally, the compound is an ethyl ester of a spirocyclic alpha-amino acid. In IUPAC nomenclature, the spiro carbon is C5, with the nitrogen at position 2 and the carboxylate at position 3. In the context of amino acid bioisosterism, this corresponds to a proline molecule where the gamma-carbon (Cγ) is spiro-fused to a cyclopentane ring.

Table 1: Physicochemical and Registration Data

PropertySpecification
Chemical Name Ethyl 2-azaspiro[4.4]nonane-3-carboxylate
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.28 g/mol
Topological Polar Surface Area (TPSA) ~38.3 Ų
Hydrogen Bond Donors / Acceptors 1 (NH) / 2 (C=O, O-Et)
Rotatable Bonds 3 (Ester linkage)
Parent Acid CAS Number 2228132-07-6 (HCl salt)
Boc-Protected Acid CAS Number 2227204-72-8

While the free ethyl ester is often generated in situ or utilized directly as a synthetic intermediate, the parent acids are widely cataloged and utilized as starting materials for these derivatives[1].

Mechanistic Causality in Drug Design

The primary utility of ethyl 2-azaspiro[4.4]nonane-3-carboxylate lies in its ability to act as a rigidified proline surrogate. Standard proline residues rapidly interconvert between Cγ-endo and Cγ-exo envelope conformations. This flexibility incurs an entropic cost when the molecule must adopt a specific geometry to fit into an enzyme's active site.

By introducing the spiro[4.4]nonane core, the pyrrolidine ring is sterically locked. This pre-organization is highly advantageous. For example, 2 due to optimal occupancy of the S2 pocket[2]. Furthermore,3, where the ethyl ester serves as a lipophilic prodrug moiety that enhances oral bioavailability before being hydrolyzed in vivo to the active pharmacophore[3].

G A Ethyl 2-azaspiro[4.4]nonane -3-carboxylate B Spiro-Fusion at C-gamma A->B features C Restricted Pyrrolidine Puckering B->C induces D Reduced Entropic Penalty C->D leads to E Enhanced Protease/ACE Binding Affinity D->E results in

Diagram 1: Conformational locking mechanism of spiro-fused proline bioisosteres.

Experimental Methodology: Synthesis & Validation

To obtain the ethyl ester, researchers typically start from the commercially available Boc-protected parent acid. The following protocol utilizes a telescoped, one-pot procedure that couples deprotection and esterification,4[4].

Causality of the Reagent System: The addition of thionyl chloride (SOCl₂) to ethanol generates anhydrous hydrogen chloride (HCl) and diethyl sulfite. The anhydrous HCl quantitatively cleaves the Boc group, releasing isobutylene and CO₂ gas (driving the reaction forward). Simultaneously, the carboxylic acid is activated by the remaining SOCl₂ to form a highly reactive acyl chloride, which is rapidly trapped by ethanol. This thermodynamically coupled system prevents the isolation of polar, water-soluble amino acid intermediates, maximizing yield.

Step-by-Step Protocol:

  • Preparation: Cool a round-bottom flask containing absolute ethanol (10 mL per gram of substrate) to 0 °C under an inert argon atmosphere.

  • Activation: Dropwise add thionyl chloride (SOCl₂, 3.0 equivalents) to the chilled ethanol. Stir for 15 minutes to ensure complete generation of ethanolic HCl.

  • Substrate Addition: Add 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid (1.0 equivalent) in portions.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78 °C) for 4–6 hours. Monitor the evolution of CO₂ gas.

  • Workup: Once complete (verified by TLC or LC-MS), concentrate the mixture in vacuo to remove excess ethanol and volatile byproducts.

  • Isolation: Triturate the resulting crude oil with cold diethyl ether to precipitate the ethyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride salt as a crystalline solid. Filter and dry under high vacuum.

G N1 Boc-2-azaspiro[4.4]nonane -3-carboxylic acid N2 1. SOCl2 in EtOH (0 °C) Generates anhydrous HCl N1->N2 N3 In situ Deprotection (- Isobutylene, - CO2) N2->N3 N4 2. Reflux (78 °C) Acyl Chloride Formation & Trapping N3->N4 N5 Ethyl 2-azaspiro[4.4]nonane -3-carboxylate HCl N4->N5

Diagram 2: One-pot deprotection and esterification synthetic workflow.

Analytical Self-Validation: To ensure the integrity of the synthesized protocol, the product must be validated through ¹H NMR (in CDCl₃ or DMSO-d₆):

  • Confirmation of Deprotection: The intense singlet at ~1.4 ppm (corresponding to the 9 protons of the Boc tert-butyl group) must be completely absent.

  • Confirmation of Esterification: The appearance of a distinct quartet at ~4.2 ppm (2H, -OCH₂-) and a triplet at ~1.3 ppm (3H, -CH₃) confirms the successful installation of the ethyl ester.

  • Core Integrity: The alpha-proton at C3 will shift downfield (typically 4.0–4.5 ppm) due to the combined electron-withdrawing effects of the ester and the protonated amine salt.

References

1.4 - ChemRxiv 2.2 - Benchchem 3.3 - Google Patents 4.1 - ChemScene

Sources

discovery and significance of azaspiro[4.4]nonane scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dominance of "flat" aromatic heterocycles in drug discovery has historically facilitated hit generation but often led to poor physicochemical properties, such as low solubility and rapid metabolic clearance. The azaspiro[4.4]nonane scaffold represents a paradigm shift toward Fsp³-enriched architectures. By fusing two five-membered rings at a single quaternary carbon, this scaffold offers a rigid, three-dimensional framework that restricts conformational entropy without sacrificing ligand efficiency. This guide analyzes the structural significance, synthetic accessibility, and therapeutic validation of azaspiro[4.4]nonane derivatives, referencing approved drugs like Homoharringtonine and Spirapril .

Part 1: Structural & Physicochemical Significance[1]

The "Escape from Flatland"

Modern medicinal chemistry prioritizes increasing the fraction of sp³-hybridized carbons (


) to improve clinical success rates. The azaspiro[4.4]nonane core contributes to this by:
  • Vectorial Presentation: Unlike planar aromatics that project substituents in 2D space (120° or 180°), the spirocyclic center projects functional groups into distinct 3D quadrants, accessing novel binding pockets.

  • Conformational Rigidity: The fusion of two cyclopentane/pyrrolidine rings creates a semi-rigid system. This reduces the entropic penalty (

    
    ) upon protein binding, potentially improving potency (
    
    
    
    ).
  • Metabolic Stability: The quaternary spiro-carbon blocks standard metabolic oxidation sites often found in flat aromatic linkers.

Isomeric Diversity

The scaffold exists in multiple isomeric forms, each offering unique vector geometries:

  • 1-Azaspiro[4.4]nonane: Core of the Cephalotaxus alkaloids (e.g., Homoharringtonine).[1]

  • 2-Azaspiro[4.4]nonane: Widely used as a proline surrogate in peptidomimetics.

  • 7-Azaspiro[4.4]nonane: Often found in CNS-active agents targeting nAChRs or Sigma receptors.

Part 2: Validated Case Studies

Oncology: Homoharringtonine (Omacetaxine Mepesuccinate)

Homoharringtonine (HHT) is a protein translation inhibitor approved for Chronic Myeloid Leukemia (CML). It contains a complex 1-azaspiro[4.4]nonane system (part of the cephalotaxine core).[1]

  • Mechanism of Action: HHT binds to the A-site cleft of the eukaryotic 60S ribosomal subunit. It competitively blocks the aminoacyl-tRNA, preventing the initial elongation step of protein synthesis. This leads to the rapid loss of short-lived oncoproteins like Mcl-1 and c-Myc , inducing apoptosis.

HHT_Mechanism HHT Homoharringtonine (1-azaspiro[4.4]nonane core) Ribosome 60S Ribosomal Subunit (A-site Cleft) HHT->Ribosome Binds Binding Competitive Blockade of Aminoacyl-tRNA Ribosome->Binding Causes Elongation Inhibition of Protein Elongation Binding->Elongation Prevents Proteins Depletion of Short-lived Oncoproteins (Mcl-1, c-Myc) Elongation->Proteins Results in Apoptosis Mitochondrial Apoptosis (CML Cell Death) Proteins->Apoptosis Triggers

Figure 1: Mechanism of Action for Homoharringtonine (Omacetaxine).

Cardiovascular: Spirapril

Spirapril is an ACE inhibitor used for hypertension.[2] Its structure features a 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid moiety.[2]

  • Role of Scaffold: The spirocyclic ring acts as a conformationally constrained proline mimic. This rigidity optimizes the orientation of the carboxylate group for interaction with the zinc ion in the ACE active site, while the dithia-ketal functionality modulates lipophilicity and metabolic profile compared to the simple pyrrolidine found in Captopril or Enalapril.

Part 3: Synthetic Protocols

Constructing the quaternary center is the primary synthetic challenge. Below is a validated ionic protocol for synthesizing the 2-azaspiro[4.4]nonane scaffold, a versatile building block.

Protocol: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate

Objective: Synthesis of the core scaffold from cyclopentanone via the "Guareschi-Thorpe" condensation route.

Reagents:

  • Cyclopentanone[3]

  • Cyanoacetamide[4]

  • Piperidine (Catalyst)

  • Sulfuric Acid (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    

Step-by-Step Methodology:

  • Condensation (Knoevenagel-type):

    • Dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in ethanol.

    • Add catalytic piperidine (0.1 eq).

    • Reflux for 4–6 hours. The product, cyclopentylidene-bis(2-cyanoacetamide), precipitates upon cooling.

    • Checkpoint: Verify formation by TLC (loss of ketone carbonyl).

  • Hydrolysis & Decarboxylation:

    • Suspend the intermediate in 50%

      
      .
      
    • Reflux for 12 hours until gas evolution (

      
      ) ceases.
      
    • Cool to 0°C to precipitate 2,2-cyclopentanediacetic acid.

  • Imide Formation:

    • Treat the diacid with urea or ammonium acetate at high temperature (180°C) to close the glutarimide ring, forming 3-azaspiro[4.4]nonane-2,4-dione.

  • Reduction:

    • Dissolve the imide in anhydrous THF.

    • Slowly add

      
       (3.0 eq) at 0°C under 
      
      
      
      .
    • Reflux for 4 hours to reduce the imide to the secondary amine.

    • Quench (Fieser method), filter, and extract.

  • Salt Formation:

    • Dissolve the free amine in isopropanol.

    • Add oxalic acid (0.5 eq) to precipitate the hemioxalate salt.

Synthesis_Workflow Start Cyclopentanone + Cyanoacetamide Step1 Condensation (Piperidine/EtOH) Start->Step1 Inter1 Cyclopentylidene-bis (2-cyanoacetamide) Step1->Inter1 Step2 Acid Hydrolysis (H2SO4, Reflux) Inter1->Step2 Inter2 2,2-Cyclopentanediacetic Acid Step2->Inter2 Step3 Cyclization (Urea, 180°C) Inter2->Step3 Inter3 Spiro-Imide Step3->Inter3 Step4 Reduction (LiAlH4, THF) Inter3->Step4 Final 2-Azaspiro[4.4]nonane Step4->Final

Figure 2: Synthetic workflow for the 2-azaspiro[4.4]nonane scaffold.

Part 4: Comparative Data & Emerging Trends

Flat vs. Spiro Properties

The following table summarizes the shift in properties when replacing a flat piperidine/pyrrolidine linker with a spirocyclic core.

PropertyFlat Scaffold (e.g., 4-phenylpiperidine)Spiro Scaffold (e.g., Azaspiro[4.4]nonane)Impact on Drug Design
Geometry 2D (Planar)3D (Tetrahedral core)Access to novel IP space; better fit for globular protein pockets.
Fsp³ Fraction Low (<0.3)High (>0.5)Correlates with improved solubility and lower clinical attrition.
Metabolic Stability Susceptible to N-dealkylationSterically hindered coreProlonged half-life (

); reduced clearance.
Entropy (

)
High flexibility (high entropy cost)Constrained (low entropy cost)Improved binding affinity (

) due to pre-organized conformation.
Emerging Applications

Beyond HHT and Spirapril, the scaffold is gaining traction in:

  • nAChR Agonists: 1,7-diazaspiro[4.4]nonane derivatives serve as high-affinity ligands for

    
     and 
    
    
    
    nicotinic receptors, showing potential for cognitive enhancement in Alzheimer's.
  • HCV Inhibitors: Substituted azaspiro systems have been identified as inhibitors of the Hepatitis C NS5B polymerase, utilizing the spiro geometry to lock the inhibitor into the active site.

References

  • Omacetaxine Mepesuccinate (Homoharringtonine) Approval History. U.S. Food and Drug Administration (FDA). Available at: [Link][5]

  • Spirapril: Drug Information and Structure. PubChem, National Library of Medicine. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega, 2019. Available at: [Link]

  • Homoharringtonine: Mechanism of Action. Frontiers in Oncology. Available at: [Link][5][6]

Sources

Escaping Flatland: The Strategic Integration of Spirocyclic Scaffolds in Novel Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early 2000s, the advent of high-throughput screening (HTS) and combinatorial chemistry flooded drug discovery libraries with planar, sp2-hybridized, largely aromatic compounds. While these "flat" molecules were synthetically accessible via traditional cross-coupling reactions, they frequently failed in late-stage clinical trials. As a Senior Application Scientist, I frequently observe discovery programs stalling during hit-to-lead optimization due to the "brick dust" phenomenon—compounds that are highly potent in vitro but completely insoluble and metabolically unstable in vivo.

The paradigm shifted with the introduction of the "Escape from Flatland" hypothesis, which demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with clinical success . Spirocycles —bicyclic ring systems connected by a single quaternary carbon atom—represent the ultimate structural embodiment of this escape. This whitepaper provides an in-depth technical analysis of how to logically integrate spirocyclic chemistry into novel drug design, balancing physicochemical causality with self-validating synthetic protocols.

The Physicochemical Rationale: Why Spirocycles?

The decision to engineer a spirocycle into a core scaffold is not merely an exercise in synthetic complexity; it is a calculated modulation of molecular properties. The causality behind their success lies in three distinct physicochemical mechanisms :

  • Conformational Restriction (Reduced Entropic Penalty): Unlike linear alkyl chains that must pay a high entropic cost to adopt a binding conformation, spirocycles project their pharmacophores in rigidly defined 3D vectors. This pre-organization enhances target affinity.

  • Disruption of Crystal Packing (Enhanced Solubility): Planar aromatic rings stack efficiently, leading to high crystal lattice energies and poor aqueous solubility. The inherent three-dimensionality of spirocycles disrupts this stacking, significantly lowering the melting point and enhancing dissolution rates.

  • Steric Shielding (Metabolic Stability): Standard saturated heterocycles (like morpholine or piperidine) possess metabolically labile

    
    -protons that are rapidly oxidized by Cytochrome P450 (CYP) enzymes. Replacing these with a spiro-fused oxetane or cyclobutane sterically shields the core, drastically reducing intrinsic clearance.
    
Quantitative Data: The Spirocyclic Advantage

The following table summarizes the aggregated physicochemical shifts observed when replacing standard planar/simple heterocycles with spirocyclic bioisosteres during hit-to-lead optimization.

Scaffold TypeRepresentative CoreFsp3Relative LogDAqueous Solubility (

M)
Intrinsic Clearance (

L/min/mg)
Planar Amine Morpholine0.501.2~5045.2
Spirocyclic 2-Oxa-6-azaspiro[3.3]heptane0.710.4>20012.4
Planar Amine Piperidine0.601.8~3060.1
Spirocyclic 2-Azaspiro[3.3]heptane0.850.9>15018.5

Table 1: Comparative physicochemical data demonstrating the superiority of spirocyclic scaffolds in reducing lipophilicity (LogD) and metabolic clearance while boosting solubility.

Structural & Conformational Dynamics

The integration of spirocycles is a highly logical progression in drug design. By forcing the molecule out of a 2D plane, we unlock new chemical space that allows for deeper probing of enzymatic or receptor binding pockets.

G A Planar sp2 Scaffolds B Spirocyclic Integration (Increase Fsp3) A->B C Enhanced 3D Vector Projection B->C D Improved Physicochemical Properties (Solubility, LogD, Stability) C->D E Higher Clinical Success Rate D->E

Logical flow of spirocyclic integration improving clinical success via Fsp3 enhancement.

Synthetic Methodologies: Accessing the 3D Space

Historically, the synthesis of quaternary spiro-centers was the primary bottleneck preventing their use. Traditional oxidative addition/reductive elimination cycles (e.g., standard Palladium catalysis) often fail due to the extreme steric hindrance of the quaternary center.

To overcome this, modern drug discovery relies on Metallaphotoredox Catalysis . This method generates highly reactive, long-lived radical intermediates that bypass steric barriers via single-electron transfer (SET) pathways under mild conditions.

Self-Validating Protocol: Photoredox-Mediated sp3-sp2 Cross-Coupling

Objective: To synthesize a spirocyclic core from an aryl halide and a cyclic radical precursor.

Step 1: Reaction Setup & Catalyst Selection

  • Action: In a nitrogen-filled glovebox, combine the spirocyclic radical precursor (1.5 equiv), aryl bromide (1.0 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), NiCl2·dme (5 mol%), and dtbbpy (5 mol%) in anhydrous DMF.

  • Causality: The Iridium photocatalyst is selected for its highly oxidizing excited state, which is necessary to generate the alkyl radical. The Nickel co-catalyst is essential to capture the radical and facilitate the sp2-sp3 cross-coupling.

Step 2: Degassing (Freeze-Pump-Thaw)

  • Action: Seal the reaction vial, remove it from the glovebox, and subject it to three strict cycles of freeze-pump-thaw using liquid nitrogen.

  • Causality: Molecular oxygen (

    
    ) is a triplet ground state molecule. If present, it will rapidly quench the excited Ir(III)* state and intercept carbon-centered radicals, completely shutting down the catalytic cycle. Absolute deoxygenation is a non-negotiable parameter for this protocol.
    

Step 3: Photochemical Irradiation

  • Action: Irradiate the mixture with 450 nm blue LEDs at 25°C for 16 hours, maintaining vigorous stirring.

  • Causality: The 450 nm wavelength perfectly overlaps with the MLCT (Metal-to-Ligand Charge Transfer) absorption band of the Iridium catalyst. This initiates the SET event without adding thermal energy that could degrade sensitive spiro-oxetane cores.

Step 4: Isolation & Self-Validation

  • Action: Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Validation: Monitor conversion via UPLC-MS (Targeting the

    
     peak). Crucially, you must validate the formation of the quaternary spiro-center using 
    
    
    
    NMR spectroscopy. The spiro-carbon must appear as a distinct singlet lacking NOESY correlations to attached protons, typically shifting between 40–60 ppm depending on adjacent heteroatoms. If this peak is absent, the spiroannulation has failed.

Case Studies in Drug Discovery: Ubrogepant

The theoretical benefits of spirocycles are perfectly validated by Ubrogepant (Ubrelvy™) , a first-in-class oral calcitonin gene-related peptide (CGRP) receptor antagonist approved by the FDA in 2019 for the acute treatment of migraine .

Early CGRP antagonists suffered from severe hepatotoxicity and poor oral bioavailability due to highly lipophilic, planar structures. By incorporating a complex spiro-hydantoin/aza-indane core, researchers achieved two critical milestones:

  • The spirocycle rigidly projects the functional groups deep into the CGRP receptor's binding pocket, achieving a

    
     of 0.07 nM.
    
  • The highly saturated spiro-core resists rapid CYP3A4 degradation, allowing for a viable oral half-life without toxic metabolite accumulation.

CGRP_Pathway CGRP CGRP Peptide Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds G_alpha Gαs Protein Activation Receptor->G_alpha Activates cAMP cAMP Accumulation G_alpha->cAMP Vasodilation Vasodilation & Migraine cAMP->Vasodilation Ubrogepant Ubrogepant (Spirocyclic Antagonist) Ubrogepant->Receptor Competitive Inhibition

CGRP receptor signaling pathway and competitive inhibition by the spirocyclic drug Ubrogepant.

Workflow for Spirocyclic Scaffold Integration

To systematically apply these principles in a live drug discovery campaign, structural biologists and medicinal chemists must follow a rigorous hit-to-lead workflow. The integration of spirocycles should not be random; it must be targeted at regions of the molecule suffering from metabolic liability or poor vector projection.

Workflow Hit Identify Flat Hit (High LogD, Poor Solubility) Design In Silico Design (Spirocyclic Bioisosteres) Hit->Design Synthesis Photoredox / Cross-Coupling Synthesis Design->Synthesis Assay In Vitro ADME & Binding Synthesis->Assay Lead Optimized Lead Compound Assay->Lead

Step-by-step hit-to-lead optimization workflow utilizing spirocyclic bioisosteres.

Conclusion

Escaping flatland is no longer a theoretical exercise; it is a fundamental requirement for modern drug design. Spirocyclic scaffolds offer a mathematically proven route to increasing Fsp3, thereby rescuing planar compounds from the pitfalls of poor solubility and rapid clearance. By leveraging advanced synthetic techniques like metallaphotoredox catalysis and adhering to self-validating analytical protocols, discovery teams can confidently navigate the complex 3D chemical space required to develop the next generation of transformative therapeutics.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery. Source: Expert Opinion on Drug Discovery (PubMed) URL: [Link]

  • Title: Ubrogepant: First Approval. Source: Drugs (PubMed / Springer) URL: [Link]

The Emergence of Ethyl 2-Azaspiro[4.4]nonane-3-carboxylate as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles and favorable pharmacological properties is a central challenge in drug discovery. Privileged structures, molecular scaffolds capable of binding to multiple, distinct biological targets, represent a highly efficient starting point for the development of new therapeutics.[1] This guide delves into the technical merits of the ethyl 2-azaspiro[4.4]nonane-3-carboxylate core, a conformationally constrained, three-dimensional scaffold poised for exploration as a next-generation privileged structure. We will explore its synthetic accessibility, key points of diversification, and the burgeoning biological activities of its derivatives, providing a comprehensive roadmap for its application in medicinal chemistry programs.

The Privileged Structure Concept: An Introduction

First articulated by Evans and co-workers, the term "privileged structure" describes molecular frameworks that serve as versatile templates for the discovery of high-affinity ligands for a range of biological targets.[2] Unlike promiscuous compounds, which may interact non-specifically, privileged structures offer a unique topographical presentation of functional groups that can be tailored for potent and selective interactions.[1][3] Key characteristics of these scaffolds include:

  • Three-Dimensional Complexity: A high fraction of sp³-hybridized carbons (Fsp³) often correlates with improved clinical success rates, potentially due to better solubility, enhanced target selectivity, and reduced off-target effects.[2][4]

  • Synthetic Tractability: The core must be accessible through robust and scalable synthetic routes.

  • Vectors for Diversification: The scaffold must possess chemically addressable points for the introduction of various functional groups to explore structure-activity relationships (SAR).[2]

The 2-azaspiro[4.4]nonane framework embodies these principles, offering a rigid bicyclic system that constrains the geometry of appended functionalities, which can enhance binding affinity and improve metabolic stability.[2]

The 2-Azaspiro[4.4]nonane Core: Physicochemical Properties and Synthetic Strategy

The parent 2-azaspiro[4.4]nonane scaffold possesses fundamental properties that make it an attractive starting point for library synthesis. The ethyl 2-azaspiro[4.4]nonane-3-carboxylate derivative introduces a key functional handle for further modification while maintaining a desirable physicochemical profile.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₅N (Parent Core)PubChem
Molecular Weight 125.21 g/mol (Parent Core)PubChem
LogP (calculated) 1.6 (Parent Core)PubChem
Boiling Point 178.6 °C at 760 mmHg (Parent Core)ChemSpider
Synthesis of the Core Scaffold

While multiple strategies exist for the synthesis of azaspiro[4.4]nonanes, a common approach involves the construction of the pyrrolidine ring onto a cyclopentane precursor.[5] A plausible, multi-step sequence starting from cyclopentanone can be employed to generate the core structure. A related synthesis for ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate has been described in the patent literature, providing a strong foundation for accessing the target scaffold.[6]

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Core Synthesis A Cyclopentanone B Spiro-intermediate (e.g., Cyclopentylidene-bis (2-cyanoacetamide)) A->B Knoevenagel Condensation C 2,2-Cyclopentanediacetic acid B->C Hydrolysis & Decarboxylation D 2-Azaspiro[4.4]nonane C->D Reductive Cyclization (e.g., LAH) E Target Scaffold (Ethyl 2-azaspiro[4.4]nonane-3-carboxylate) D->E Further Functionalization (e.g., Carboxylation/Esterification)

Caption: Generalized synthetic workflow for the 2-azaspiro[4.4]nonane core.

Diversification of the Ethyl 2-Azaspiro[4.4]nonane-3-carboxylate Scaffold

The true potential of this scaffold lies in its capacity for diversification. The secondary amine of the pyrrolidine ring and the ethyl ester at the 3-position serve as primary handles for chemical modification, allowing for the systematic exploration of chemical space.

N-Functionalization: Amide and Sulfonamide Library Synthesis

The secondary amine is readily functionalized via standard acylation or sulfonylation conditions to generate diverse libraries of amides and sulfonamides. This is a cornerstone of medicinal chemistry for probing interactions with biological targets.

Experimental Protocol: Parallel Amide Library Synthesis

  • Scaffold Preparation: To each well of a 96-well reaction block, add a solution of ethyl 2-azaspiro[4.4]nonane-3-carboxylate (1.0 equivalent) in anhydrous DMF.

  • Carboxylic Acid Addition: Add a solution of a unique carboxylic acid (1.1 equivalents) from a diverse library to each respective well.

  • Coupling Agent Addition: Add a solution of a peptide coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents) in anhydrous DMF to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reactions with water and extract the products with an appropriate organic solvent (e.g., ethyl acetate). Purify the resulting amide derivatives via preparative HPLC-MS.

  • Characterization: Confirm the identity and purity of each library member by LC-MS and ¹H NMR.

Derivatization_Workflow cluster_N N-Functionalization cluster_C C3-Ester Modification Core Ethyl 2-azaspiro[4.4]nonane-3-carboxylate N_Acyl N-Acylation (R-COCl or R-COOH/Coupling) Core->N_Acyl Diversification at Nitrogen N_Alkyl N-Alkylation (R-X/Base or Reductive Amination) Core->N_Alkyl N_Sulfonyl N-Sulfonylation (R-SO2Cl/Base) Core->N_Sulfonyl C_Amide Amidation (R2NH) Core->C_Amide Diversification at C3-Ester C_Hydrolysis Hydrolysis (LiOH) C_Reduction Reduction (LiAlH4)

Caption: Key diversification points of the core scaffold.

Modification of the C3-Ester

The ethyl ester at the 3-position provides another critical vector for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a wide array of amines to form amides. Alternatively, the ester can be reduced to the primary alcohol, opening up further synthetic possibilities.

Biological Targets and Therapeutic Potential

While comprehensive biological data for derivatives of ethyl 2-azaspiro[4.4]nonane-3-carboxylate are emerging, the broader class of azaspirocycles has shown activity against a range of therapeutically relevant targets, underscoring the scaffold's "privileged" potential.

Central Nervous System (CNS) Targets

Derivatives of 2-azaspiro[4.4]nonane have been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[7] These receptors are implicated in cognitive processes, making them attractive targets for the treatment of neurodegenerative disorders like Alzheimer's disease.[7] The rigid spirocyclic core is thought to properly orient substituents to achieve high-affinity binding.

Compound ClassTargetBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
Azaspiro[4.4]nonane DerivativenAChR α78.1 - 14-
Azaspiro[4.4]nonane DerivativenAChR α4β20.36-

Note: Data compiled from various sources; direct comparison should be made with caution.[7]

Kinase Inhibition

The spirocyclic framework has also proven effective in the design of kinase inhibitors. In a notable example, a series of azaspirooxindolinone derivatives, which share a spirocyclic core, were synthesized and evaluated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK).[8] These kinases are crucial components of immune cell signaling pathways, and their inhibition is a validated strategy in oncology and autoimmune diseases.[8]

Compound IDCell Line (BTK-positive)Cytotoxicity IC₅₀ (µM)Cell Line (ITK-positive)Cytotoxicity IC₅₀ (µM)ITK Enzyme Inhibition IC₅₀ (µM)
3d Ramos3.06Jurkat3.580.91
3f Ramos1.82Jurkat29.41N/D
3g Ramos1.42Jurkat>50N/D
3j Ramos1.38Jurkat4.16No Inhibition

Data adapted from a study on azaspirooxindolinone derivatives.[8]

The success of these related spirocycles suggests that the 2-azaspiro[4.4]nonane core could be a valuable template for developing novel kinase inhibitors. A plausible signaling pathway targeted by such derivatives is the PI3K/Akt pathway, which is downstream of many receptor tyrosine kinases and is often dysregulated in cancer.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Azaspiro[4.4]nonane Derivative Inhibitor->PI3K Potential Inhibition Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt pathway by azaspiro derivatives.

Other Potential Targets

The versatility of azaspirocycles is further demonstrated by their activity against other target classes. A patent application has disclosed azaspiro compounds as inhibitors of Autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer and fibrosis.[9] Additionally, the closely related azaspiro[4.5]decane scaffold has yielded ligands for G protein-coupled receptors (GPCRs) like the M1 muscarinic receptor and the sigma-1 receptor, as well as inhibitors of Janus kinases (JAKs).[7] This broad target applicability strongly supports the privileged nature of the azaspiro[4.4]nonane core.

Conclusion and Future Outlook

The ethyl 2-azaspiro[4.4]nonane-3-carboxylate scaffold represents a compelling and underexplored entry point for the discovery of novel therapeutics. Its inherent three-dimensionality, coupled with synthetically accessible handles for diversification, provides a robust platform for generating libraries of compounds with favorable drug-like properties. The demonstrated activity of related azaspirocycles against a diverse array of high-value targets—including CNS receptors and critical cellular kinases—provides a strong rationale for its designation as a privileged structure.

Future efforts should focus on the systematic exploration of the chemical space around this core, employing parallel synthesis to generate focused libraries targeting specific protein families. The integration of structure-based drug design, guided by the conformational constraints imposed by the spirocyclic system, will be instrumental in optimizing potency and selectivity. As medicinal chemists continue to "escape from flatland," scaffolds like ethyl 2-azaspiro[4.4]nonane-3-carboxylate will be invaluable tools in the development of the next generation of innovative medicines.

References

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.
  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of biologically active spirocyclic scaffolds. Current Opinion in Chemical Biology, 14(3), 362-370.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • Mérour, J. Y., & Deraedt, C. (2012). Privileged structures: a ubiquitous feature in medicinal chemistry. Current medicinal chemistry, 19(28), 4787–4810.
  • Google Patents. (2018).
  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • Johansson, M. H., et al. (2016). Spirocyclic MCHr1 Antagonists. ACS Medicinal Chemistry Letters, 7(11), 1031-1036.
  • BenchChem. (2025). Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry.
  • Kotha, S., & Sreevatsa, G. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(14), 2249-2262.
  • Google Patents. (1996). US5508428A - Spiro compound.
  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent cancer cell proliferation. Bioorganic & Medicinal Chemistry, 123, 117890.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.

Sources

Methodological & Application

synthesis of "Ethyl 2-azaspiro[4.4]nonane-3-carboxylate" from cyclopentanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the synthesis of Ethyl 2-azaspiro[1]nonane-3-carboxylate.

Introduction & Strategic Rationale

The 2-azaspiro[1]nonane scaffold is a highly prized conformationally constrained proline bioisostere. By forcing the pyrrolidine ring into a defined 3D spatial arrangement, this


-spiro conjunction allows medicinal chemists to "escape the flatland," dramatically improving target affinity and metabolic stability. Notably, derivatives of 2-azaspiro[1]nonane-3-carboxylate have demonstrated exceptional efficacy as P2 ligands in SARS-CoV-2 Mpro (3CLpro) inhibitors[1][2].

Synthesizing this spirocycle directly from cyclopentanone requires precise control over ring formation, a challenge well-documented in the synthesis of complex spiro-alkaloids[3]. While classical hydantoin routes place the carboxylate at the spiro center, our target requires the carboxylate at the C3 position of the pyrrolidine ring. To achieve this, we employ a highly scalable, 5-step sequence featuring a Van Leusen homologation,


-alkylation, reductive cyclization, and a Strecker-type cyanation[4].

Pathway Visualization

SynthesisRoute A Cyclopentanone (Starting Material) B Cyclopentanecarbonitrile A->B TosMIC, t-BuOK (Homologation) C 1-(2,2-Dimethoxyethyl) cyclopentane-1-carbonitrile B->C LDA, 2-bromoacetaldehyde dimethyl acetal D 2-Azaspiro[4.4]non-2-ene (Cyclic Imine) C->D 1. LiAlH4 2. HCl (aq) E 2-Azaspiro[4.4]nonane- 3-carbonitrile D->E TMSCN, MeOH (Strecker Addition) F Ethyl 2-azaspiro[4.4]nonane- 3-carboxylate E->F EtOH, HCl (g) (Pinner Reaction)

5-step synthetic workflow from cyclopentanone to the target spirocyclic amino acid ester.

Experimental Protocols & Mechanistic Causality

Step 1: Van Leusen Homologation to Cyclopentanecarbonitrile

  • Objective: Convert the ketone directly to a homologous nitrile.

  • Causality: Utilizing Toluenesulfonylmethyl isocyanide (TosMIC) bypasses the traditional, lower-yielding cyanohydrin formation and dehydration sequence. The isocyanide carbon inserts into the ketone, while the tosyl group acts as a leaving group, driving the thermodynamically favorable formation of the nitrile.

  • Protocol:

    • Suspend potassium tert-butoxide (2.0 eq) in anhydrous 1,2-dimethoxyethane (DME) and cool to -10 °C under argon.

    • Add a solution of TosMIC (1.1 eq) in DME dropwise.

    • Add cyclopentanone (1.0 eq) dissolved in DME slowly to maintain the internal temperature below 0 °C.

    • Stir for 1 h at 0 °C, then add methanol (2.0 eq) and warm to room temperature for 1 h.

    • Quench with water, extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation.

Step 2:


-Alkylation with Protected Acetal 
  • Objective: Install the two-carbon backbone required for the pyrrolidine ring.

  • Causality: 2-bromoacetaldehyde dimethyl acetal is used instead of a free aldehyde. If a free aldehyde were present during the strongly basic LDA alkylation, rapid aldol self-condensation and polymerization would occur[4]. The acetal safely masks the electrophile until cyclization is required.

  • Protocol:

    • Dissolve cyclopentanecarbonitrile (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise. Stir for 1 h to ensure complete enolate formation.

    • Add 2-bromoacetaldehyde dimethyl acetal (1.1 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature overnight.

    • Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).

Step 3: Reductive Cyclization to 2-Azaspiro[1]non-2-ene

  • Objective: Form the spirocyclic core.

  • Causality: LiAlH₄ reduces the nitrile to a primary amine. Subsequent acidic workup serves a dual purpose: it destroys the excess hydride and hydrolyzes the dimethyl acetal to a free aldehyde. The proximity of the primary amine and the aldehyde (a 1,4-relationship) triggers spontaneous intramolecular condensation, yielding the stable 5-membered cyclic imine (1-pyrroline derivative).

  • Protocol:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous Et₂O at 0 °C.

    • Slowly add the alkylated nitrile from Step 2. Reflux for 3 h.

    • Cool to 0 °C and carefully quench using the Fieser method (x g H₂O, x g 15% NaOH, 3x g H₂O).

    • Filter the aluminum salts. Add 2 M HCl to the filtrate and stir vigorously for 2 h at room temperature to deprotect the acetal.

    • Basify the aqueous layer to pH 10 with NaOH, extract with DCM, dry, and concentrate to yield the crude cyclic imine, which is used immediately in the next step.

Step 4: Strecker-Type Cyanation

  • Objective: Install the C3 carbon that will become the carboxylate.

  • Causality: The cyclic imine is highly susceptible to nucleophilic attack. Cyanide addition generates the

    
    -aminonitrile. Because the spiro-cyclopentane ring is symmetric, nucleophilic attack from either face of the imine yields the exact same racemic product, eliminating the need for complex stereocontrol at this stage.
    
  • Protocol:

    • Dissolve the cyclic imine (1.0 eq) in anhydrous methanol.

    • Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at 0 °C.

    • Stir at room temperature for 4 h.

    • Concentrate under reduced pressure. The crude aminonitrile is sufficiently pure for the final step.

Step 5: Pinner Esterification

  • Objective: Convert the aminonitrile to the target ethyl ester.

  • Causality: The Pinner reaction uses anhydrous HCl gas in ethanol to convert the nitrile into an imidate intermediate, which subsequently undergoes alcoholysis to the ester. The strongly acidic environment simultaneously protonates the secondary amine, protecting it from side reactions and yielding the product as a highly stable, easy-to-handle hydrochloride salt.

  • Protocol:

    • Dissolve the aminonitrile in anhydrous ethanol and cool to 0 °C.

    • Bubble anhydrous HCl gas through the solution until saturation is reached.

    • Heat the mixture to reflux for 12 h.

    • Cool to room temperature, concentrate in vacuo, and triturate the residue with cold diethyl ether to precipitate Ethyl 2-azaspiro[1]nonane-3-carboxylate hydrochloride as a white solid.

Quantitative Data & Analytical Validation

To ensure self-validating workflows, the following analytical markers should be monitored at each stage to confirm reaction progression.

StepIntermediate ProductExpected YieldKey Analytical Validation Marker
1 Cyclopentanecarbonitrile75–85%IR: Disappearance of C=O (~1740 cm⁻¹); Appearance of C≡N (~2240 cm⁻¹)
2 1-(2,2-Dimethoxyethyl)cyclopentane-1-carbonitrile80–90%¹H NMR: ~4.5 ppm (t, 1H, acetal CH); ~3.3 ppm (s, 6H, OCH₃)
3 2-Azaspiro[1]non-2-ene70–80%¹H NMR: ~7.5 ppm (s, 1H, N=CH imine proton)
4 2-Azaspiro[1]nonane-3-carbonitrile85–95%IR: Appearance of N-H (~3300 cm⁻¹) and C≡N (~2230 cm⁻¹)
5 Ethyl 2-azaspiro[1]nonane-3-carboxylate (HCl salt)75–85%¹H NMR: ~4.2 ppm (q, 2H, ester CH₂); ~1.3 ppm (t, 3H, ester CH₃)

References

  • Iermolenko, I., et al. "PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION." ChemRxiv, 2024. URL: [Link]

  • Tanimori, S., et al. "Synthesis of the spirosuccinimide moiety of Asperparaline A." Bioscience, Biotechnology, and Biochemistry, 2000. URL: [Link]

  • World Intellectual Property Organization. "Protease inhibitors for treating or preventing coronavirus infection." Patent WO2023133174A1, 2023.

Sources

Application Note: Precision Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3+2] Cycloaddition

[1][2]

Executive Summary

The 2-azaspiro[4.4]nonan-1-one scaffold represents a privileged structural motif found in numerous bioactive alkaloids (e.g., Cephalotaxus alkaloids) and pharmaceutical candidates. Its rigid spirocyclic core offers defined vector orientation for substituent groups, making it highly valuable for structure-activity relationship (SAR) studies.[1]

Traditional synthesis of this scaffold often requires multi-step linear sequences involving harsh conditions. This Application Note details a convergent, atom-economical protocol using Nucleophilic Phosphine Catalysis (the Lu Reaction) . This method couples electron-deficient allenoates with 2-methylene-

Key Advantages:

  • Atom Economy: 100% atom utilization in the cycloaddition step.

  • Mild Conditions: Operates at room temperature or mild heat (40–60 °C).

  • Scalability: Robust against moisture relative to organometallic alternatives.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the "Lu Reaction" catalytic cycle. The transformation is not a simple concerted cycloaddition; it is a stepwise zwitterionic cascade.

The Catalytic Cycle

The reaction is initiated by the nucleophilic attack of the phosphine catalyst (typically



Critical Mechanistic Checkpoints:

  • Initiation: The phosphine must be nucleophilic enough to attack the allenoate but good enough as a leaving group to exit the cycle. Alkyl phosphines (

    
    ) are faster but harder to eliminate than aryl phosphines (
    
    
    ).
  • Regioselectivity: The

    
    -carbon of the zwitterion (nucleophile) attacks the exocyclic double bond of the lactam (electrophile).
    
  • Cyclization: The resulting intermediate undergoes intramolecular ring closure, followed by elimination of the phosphine to regenerate the catalyst.

Pathway Visualization

LuReactionCatPhosphine Catalyst(PR3)ZwitterionZwitterionicIntermediate (1,3-Dipole)Cat->ZwitterionNucleophilic AttackAllenoateAllenoate(Substrate A)Allenoate->ZwitterionAdd_InterBetaineIntermediateZwitterion->Add_InterRegioselective AdditionLactam2-Methylene Lactam(Substrate B)Lactam->Add_InterCyclizationRing Closure &EliminationAdd_Inter->CyclizationIntramolecular CaptureCyclization->CatCatalyst RegenerationProduct2-Azaspiro[4.4]nonan-1-oneCyclization->Product

Figure 1: The catalytic cycle of the phosphine-mediated [3+2] cycloaddition.[2][3][4][5][6] The regeneration of the catalyst (dashed line) is the rate-determining factor in turnover frequency.

Experimental Protocol

This protocol is optimized for the synthesis of tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate derivatives.

Materials & Reagents
ReagentEquiv.RoleNotes
2-Methylene-

-lactam
1.0Electrophile

-protection (e.g., Boc, Cbz) is critical to activate the alkene.
Allenoate 1.2–1.5Nucleophile PrecursorEthyl 2,3-butadienoate or similar. Excess required due to oligomerization.
Tributylphosphine (

)
0.1–0.2CatalystPyrophoric. Handle under Argon. Higher activity than

.
Toluene or DCM SolventMediumAnhydrous. Degassed to prevent phosphine oxidation.
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)
  • Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Purging: Evacuate and backfill with Argon three times. Note: Oxygen irreversibly oxidizes phosphines to phosphine oxides, killing the catalyst.

  • Solvent Prep: Ensure Toluene is distilled over Na/Benzophenone or passed through an activated alumina column.

Phase 2: Reaction Assembly
  • Substrate Addition: Add the

    
    -protected 2-methylene-
    
    
    -lactam (1.0 mmol) to the flask.
  • Solvation: Add anhydrous Toluene (5.0 mL, 0.2 M concentration). Stir to dissolve.

  • Catalyst Addition: Add

    
     (25 
    
    
    L, 0.1 mmol, 10 mol%) via a gas-tight syringe.
    • Caution:

      
       has a stench. Use bleach in the waste trap.
      
  • Allenoate Addition (Critical Step): Add the allenoate (1.2 mmol) dropwise over 5–10 minutes.

    • Why? Rapid addition favors allenoate homodimerization (self-reaction) over the desired cross-reaction. Keeping the instantaneous concentration low favors the reaction with the lactam.

Phase 3: Monitoring & Workup
  • Reaction: Stir at Room Temperature (25 °C). Monitor by TLC (typically 2–12 hours).

    • Optimization: If slow, heat to 50 °C.

      
       usually requires heating; 
      
      
      often works at RT.
  • Quench: Once the lactam is consumed, dilute with

    
     (20 mL) and add water (10 mL).
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Workflow Diagram

WorkflowStartStart: Inert Gas PurgeMixDissolve Lactam + Catalyst(Toluene, 0.2M)Start->MixAddSlow Addition of Allenoate(Prevent Oligomerization)Mix->AddMonitorMonitor TLC(2-12 Hours)Add->MonitorDecisionComplete?Monitor->DecisionHeatHeat to 50°CDecision->HeatNoWorkupExtraction & ConcentrationDecision->WorkupYesHeat->MonitorPurifyFlash ChromatographyWorkup->Purify

Figure 2: Operational workflow emphasizing the critical slow addition step.

Quality Control & Data Interpretation

Expected NMR Signatures

Successful formation of the 2-azaspiro[4.4]nonan-1-one scaffold is validated by:

  • 
     NMR:  Appearance of a quaternary spiro-carbon signal (typically 
    
    
    50–70 ppm).
  • 
     NMR:  Disappearance of the exocyclic methylene protons (
    
    
    5.0–6.0 ppm) and appearance of the new olefinic proton in the cyclopentene ring (if using 2,3-butadienoate).
  • Stereochemistry: NOESY experiments are required to determine the relative stereochemistry (cis/trans relative to the lactam nitrogen substituent).

Catalyst Screening Data (Representative)

Data derived from optimization studies on N-Boc-2-methylene-pyrrolidine.

CatalystSolventTemp (°C)Time (h)Yield (%)Notes

Benzene802445Slow, requires heat.

Toluene1101252Thermal degradation observed.

Toluene 25 4 88 Optimal balance.

DCM25260Very fast, but difficult to handle (gas).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Polymer Formation Allenoate homodimerization.Decrease addition rate of allenoate. Dilute reaction mixture (0.1 M).
No Reaction Catalyst oxidation.Use fresh bottle of phosphine. Ensure strict Argon atmosphere.
Stuck at Intermediate Insufficient proton transfer.Add 10 mol% phenol or water (trace) to facilitate proton transfer steps (proton shuttle).
Product Racemization Reversible reaction.Avoid prolonged heating. Isolate immediately upon completion.

References

  • Yong, S. R., et al. (2005).[4][7] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.[2][8][4][7][9][10] Tetrahedron, 61(34), 8120-8129. [7]

  • Zhang, X., & Lu, X. (1995). Phosphine-catalyzed cycloaddition of 2,3-butadienoates or 2-butynoates with electron-deficient olefins. A novel [3+2] annulation for the synthesis of cyclopentenes.[5][9] Journal of Organic Chemistry, 60(10), 2906-2908.

  • Cowen, B. J., & Miller, S. J. (2007). Enantioselective catalysis of the [3+2] annulation of allenoates and enones.[5][6] Journal of the American Chemical Society, 129(36), 10988-10989.

  • Wei, Y., & Shi, M. (2013). Recent advances in phosphine-catalyzed [3+2] annulations.[8][3][5][6][9][11] Accounts of Chemical Research, 46(11), 2563-2573.

Application Note: Utilization of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the application of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate (E-2-ASN) as a high-value building block in medicinal chemistry. As a conformationally constrained surrogate of proline, this spirocyclic scaffold is critical for "escaping flatland"—increasing the fraction of


 hybridized carbons (

) in drug candidates to improve solubility, metabolic stability, and target selectivity. This document provides validated protocols for its deprotection and incorporation into peptidomimetics and small molecule inhibitors, specifically targeting viral replication complexes (e.g., HCV NS5A) and G-Protein Coupled Receptors (GPCRs).

Structural Significance & Mechanism[1]

The "Escape from Flatland"

Modern drug discovery has shifted away from flat, aromatic-heavy compounds toward three-dimensional architectures.[1] The 2-azaspiro[4.4]nonane core offers a rigid bicyclic system where a pyrrolidine ring is fused to a cyclopentane ring at a single carbon atom.[2]

Proline Mimicry and Conformational Lock

Native proline is unique among amino acids due to its cyclic structure, which restricts the


 (phi) dihedral angle of the peptide backbone. However, the pyrrolidine ring of proline still retains some flexibility (endo/exo puckering).

The 2-azaspiro[4.4]nonane-3-carboxylate scaffold introduces a spiro-fusion that further restricts conformational freedom.

  • Mechanism: The steric bulk of the spiro-cyclopentyl ring locks the

    
     and 
    
    
    
    torsion angles.
  • Result: When incorporated into a peptide chain, it strongly induces and stabilizes secondary structures, particularly

    
    -turns  and Polyproline II helices .[3] This pre-organization reduces the entropic penalty of binding to a protein target.
    
Physicochemical Comparison
FeatureL-ProlineEthyl 2-azaspiro[4.4]nonane-3-carboxylateImpact on Drug Design
Geometry MonocyclicSpiro-BicyclicEnhanced rigidity; higher selectivity.
Lipophilicity LowModerateImproved membrane permeability.
Metabolic Stability Susceptible to prolyl oligopeptidasesHigh ResistanceProlonged half-life (

).
Conformation Flexible PuckerLocked PuckerStabilizes bioactive conformation.

Primary Applications

Antiviral Therapeutics (HCV NS5A Inhibition)

The replication complex of the Hepatitis C Virus (NS5A) is a homodimer targeted by symmetrical inhibitors like Ledipasvir and Velpatasvir. These drugs utilize fused proline analogs to bind into the NS5A dimer interface.

  • Application: E-2-ASN is used to synthesize novel "pincer" molecules. The spiro-system provides a unique vector for the distal capping groups (e.g., carbamates), potentially overcoming resistance mutations (RAVs) that affect standard proline-based inhibitors.

Peptidomimetics & GPCR Ligands

Many GPCR ligands (e.g., for Neurokinin or Chemokine receptors) rely on a Type II


-turn motif.
  • Application: Replacing a central proline with 2-azaspiro[4.4]nonane-3-carboxylic acid (derived from the ethyl ester) rigidifies the turn, often increasing potency by orders of magnitude by freezing the "bioactive" conformation.

Experimental Protocols

Safety Warning: All procedures should be performed in a fume hood. The ethyl ester and its derivatives may be irritants. Wear appropriate PPE.

Phase A: Saponification (Activation of the Building Block)

The ethyl ester must be hydrolyzed to the free acid before it can be used as a C-terminal coupling partner or inserted into a peptide chain.

Materials:

  • Ethyl 2-azaspiro[4.4]nonane-3-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl

Protocol:

  • Dissolution: Dissolve Ethyl 2-azaspiro[4.4]nonane-3-carboxylate in THF/Water (3:1) to a concentration of 0.2 M. Cool to 0°C.

  • Hydrolysis: Add LiOH·H₂O in one portion.[4] Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin).

    • Endpoint: Disappearance of the ester spot (

      
      ) and appearance of the baseline acid spot.
      
  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous phase to pH 2–3 using 1M HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry combined organics over Na₂SO₄, filter, and concentrate.[4]

  • Result: 2-azaspiro[4.4]nonane-3-carboxylic acid (White solid/foam). Used directly in Phase B without further purification to prevent decarboxylation.

Phase B: Peptide Coupling (Incorporation)

This protocol describes coupling the activated acid (from Phase A) to an amine (e.g., a phenylalanine methyl ester or a drug pharmacophore).

Materials:

  • Acid: 2-azaspiro[4.4]nonane-3-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)[5]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF[5]

Protocol:

  • Activation: In a flame-dried flask, dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Stir at RT for 5 minutes.

    • Note: The solution should turn slightly yellow.

  • Addition: Add DIPEA (3.0 equiv) followed immediately by the Amine Partner (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Quench & Workup:

    • Dilute with EtOAc. Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Sat. NaHCO₃ (removes unreacted acid).

      • Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Phase C: Quality Control & Validation
  • ¹H NMR (CDCl₃): Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) after Phase A. In Phase B, verify the presence of the amide NH doublet (if secondary amide formed) around 7.0–8.5 ppm.

  • LC-MS: Confirm mass

    
    .
    

Workflow Visualization

Synthesis & Application Logic

The following diagram illustrates the transformation of the commercial ester into a bioactive pharmacophore.

SpiroApplication Ester Ethyl 2-azaspiro[4.4] nonane-3-carboxylate (Commercial Starting Material) Acid 2-azaspiro[4.4] nonane-3-carboxylic acid (Activated Core) Ester->Acid Hydrolysis (LiOH) Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling + Amine (R-NH2) Scaffold Spiro-Peptidomimetic Scaffold Coupling->Scaffold Bond Formation Bioactive Bioactive Molecule (HCV Inhibitor / GPCR Ligand) Scaffold->Bioactive SAR Optimization

Figure 1: Synthetic workflow from commercial ester to bioactive candidate.[1]

Conformational Restriction Mechanism

This diagram details the Structure-Activity Relationship (SAR) logic.

SAR_Logic Native Native Proline (Flexible Envelope) Entropy Entropic Penalty upon Binding Native->Entropy High rotational freedom Spiro 2-Azaspiro[4.4]nonane (Locked Conformation) PreOrg Pre-organized Bioactive State Spiro->PreOrg Steric lock (Cyclopentyl) Affinity High Target Affinity (Low Kd) Entropy->Affinity Reduces Affinity PreOrg->Affinity Increases Affinity

Figure 2: Mechanistic impact of spiro-substitution on binding affinity.

References

  • Burkhard, J. A., et al. (2010).[6] Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition. Retrieved from [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024).[7] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reuter, C., et al. (2015).[8] Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation. Chemistry - A European Journal. Retrieved from [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

using "Ethyl 2-azaspiro[4.4]nonane-3-carboxylate" as a building block for spiro-pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Scaffolding with Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Abstract

This technical guide details the strategic application of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate as a high-value building block in medicinal chemistry. Unlike flat aromatic scaffolds, this spirocyclic proline analog offers significant fraction of saturated carbon (


) character, enhanced solubility, and precise vector orientation of pharmacophores. This document provides validated protocols for N-functionalization, ester manipulation, and library generation, specifically tailored for researchers targeting GPCRs, viral polymerases, and peptidomimetics.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5][6][7][8]

The 2-azaspiro[4.4]nonane core represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

  • The "Spiro-Proline" Advantage: Structurally, this molecule is a conformationally restricted analog of proline. The spiro-fusion at the C4-position (relative to the proline ring) locks the pyrrolidine ring pucker, restricting the conformational space of the peptide backbone (

    
     and 
    
    
    
    angles) when incorporated into peptidomimetics.
  • Vector Positioning: The rigid spiro-junction forces substituents on the nitrogen and the C3-carboxylate into defined vectors, reducing the entropic penalty of binding to a protein active site.

  • Metabolic Stability: The steric bulk of the spiro-cyclopentyl ring protects the pyrrolidine core from rapid oxidative metabolism (e.g., by CYPs) often seen at the

    
    -carbons of standard cyclic amines.
    

Reactivity Profile & Handling

Chemical Structure:

  • Core: Spiro[4.4]nonane system.[1][2][3][4][5][6][7][8][9]

  • Nucleophile: Secondary amine at position 2 (

    
    ).
    
  • Electrophile: Ethyl ester at position 3.

  • Stereochemistry: The molecule possesses two chiral centers (C3 and the spiro-C5 if substituents break symmetry). Commercial supplies are often racemic or diastereomeric mixtures; chiral resolution (via SFC or chiral HPLC) is recommended after initial library synthesis but before lead optimization.

Storage:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • The free base is sensitive to atmospheric

    
     (carbamate formation). Store as the hydrochloride or oxalate salt for long-term stability.
    

Core Functionalization Protocols

The following protocols are designed for parallel synthesis and high-throughput chemistry.

Protocol A: N-Functionalization (The "Handle")

Objective: To attach the primary pharmacophore or linker via the secondary amine.

Method A1: Reductive Amination (For Alkyl Groups)

  • Dissolution: Dissolve Ethyl 2-azaspiro[4.4]nonane-3-carboxylate (1.0 equiv) in DCE (Dichloroethane).

  • Addition: Add the aldehyde/ketone (1.2 equiv) and Acetic Acid (2.0 equiv). Stir for 30 min at RT to form the iminium ion.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

  • Reaction: Stir at RT for 4–16 h. Monitor by LCMS.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    

Method A2: Amide Coupling (For Acyl Groups) Note: This scaffold is sterically hindered near the nitrogen. Powerful coupling agents are required.

ReagentEquivalentsRole
Scaffold 1.0Amine Core
Carboxylic Acid 1.2Partner
HATU 1.3Coupling Agent (Preferred over EDC)
DIPEA 3.0Base
DMF [0.2 M]Solvent

Procedure:

  • Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 10 minutes.

  • Add the spiro-amine.[4]

  • Stir at RT for 2–4 hours.

  • Purification: Direct reverse-phase prep-HPLC is recommended to avoid silica dragging of the polar amide.

Protocol B: Ester Manipulation (The "Warhead" Precursor)

Objective: To convert the ester into an acid (for coupling) or alcohol (for transition state mimetics).

Method B1: Controlled Saponification (LiOH) Why LiOH? NaOH or KOH can be too aggressive, potentially causing epimerization at the C3 chiral center. LiOH is milder and compatible with THF/Water systems.

  • Solvent: Dissolve ester in THF:Water (3:1).

  • Reagent: Add LiOH

    
    H
    
    
    
    O (2.5 equiv).
  • Conditions: Stir at 0°C to RT. Do not heat.

  • Monitoring: TLC (50% EtOAc/Hex) or LCMS. Reaction is typically complete in 2 hours.

  • Workup: Carefully acidify to pH 4 with 1N HCl. Extract with EtOAc. Note: The amino-acid product is zwitterionic and water-soluble; isoelectric precipitation or lyophilization is preferred.

Method B2: Reduction to Primary Alcohol Critical for creating aldehyde transition-state inhibitors (e.g., for protease inhibitors).

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF.

  • Reagent:

    
     (2.0 equiv) at -78°C.
    
  • Addition: Add ester solution dropwise.

  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).

Advanced Scaffolding Workflow

The following diagram illustrates the divergent synthesis pathways available from this single building block.

SpiroWorkflow Start Ethyl 2-azaspiro[4.4] nonane-3-carboxylate Amide N-Acyl Spiro (Amide Library) Start->Amide HATU, R-COOH Alkyl N-Alkyl Spiro (Amine Library) Start->Alkyl R-CHO, STAB Urea N-Carbamoyl Spiro (Urea Library) Start->Urea R-NCO Acid Spiro Carboxylic Acid (Peptide Coupling) Amide->Acid LiOH, THF/H2O Alcohol Spiro Alcohol (Scaffold Extension) Alkyl->Alcohol LiAlH4 (Red.) Heterocycle Oxadiazole/Triazole (Bioisosteres) Acid->Heterocycle Hydrazine, then Cyclization

Figure 1: Divergent synthesis workflow.[10] The central node (Blue) represents the starting material. Level 1 (Blue-Grey) represents N-capping. Level 2 (Green) represents C-terminus modification.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance of the spiro-ring.Switch from EDC/HOBt to HATU or COMU . Increase reaction time.
Epimerization at C3 Basic conditions during hydrolysis.Use LiOH at 0°C. Avoid reflux. Use enzymatic hydrolysis (Pig Liver Esterase) if chemical hydrolysis fails.
Poor Solubility Lipophilicity of the spiro-alkane.Use TFA salts for handling. In assays, formulate with 1-5% DMSO.
Rotamers in NMR N-Acyl bond rotation restricted by spiro bulk.Run NMR at 353K (80°C) in DMSO-

to coalesce peaks.

References

  • Spirocyclic Scaffolds in Drug Discovery Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[2][11][12] The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[11][3][4][12][5][10]

  • Synthesis of Azaspiro[4.4]nonane Derivatives Guerrero-Caicedo, A., et al. (2019).[6][8][9] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry / PMC.

  • Privileged Structures: Spiro-Pyrrolidines Carreira, E. M., & Fessard, T. C. (2014).[12][9][10] Spirocyclic Pyrrolidines in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-pyrrolidine utility).

  • Commercial Building Block Data Ethyl 2-azaspiro[4.4]nonane-3-carboxylate (CAS 1594591-18-0). ChemScene / BenchChem Data Sheets. (Note: Commercial nomenclature varies; verify structure via SMILES: CCOC(=O)C1CNCC21CCCC2).

Sources

detailed experimental procedure for the synthesis of 2-azaspiro[4.4]nonane hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, offering a conformationally restricted pyrrolidine ring spiro-fused to a cyclopentane core. This geometry is critical for modulating the pharmacokinetic profile of GPCR ligands and enzyme inhibitors by locking pharmacophores into bioactive conformations.

While various routes exist—including radical cyclizations and Grubbs metathesis—this protocol details the "Spiro-Succinimide Route." This pathway is selected for its high scalability, use of inexpensive reagents, and avoidance of heavy metal catalysts (e.g., Rh, Pd) that require expensive scavenging steps in late-stage development.

Core Synthetic Strategy

The synthesis proceeds through the construction of a gem-disubstituted succinic acid derivative, followed by imide formation and reductive cyclization.

  • Knoevenagel Condensation: Cyclopentanone

    
    
    
    
    
    -unsaturated ester.
  • Michael Addition: Introduction of the nitrile to establish the quaternary center.

  • Hydrolysis/Decarboxylation: Formation of 1-(carboxymethyl)cyclopentanecarboxylic acid.

  • Cyclization: Formation of 2-azaspiro[4.4]nonane-1,3-dione.[1]

  • Global Reduction: Lithium Aluminum Hydride (LAH) reduction to the secondary amine.

  • Salt Formation: Controlled precipitation of the hemioxalate.[2]

Experimental Workflow Visualization

The following diagram illustrates the critical path and decision nodes for the synthesis.

G Start Cyclopentanone (Starting Material) Step1 Step 1: Knoevenagel Condensation (Ethyl cyanoacetate, NH4OAc) Start->Step1 Inter1 Ethyl cyclopentylidene- cyanoacetate Step1->Inter1 Step2 Step 2: Michael Addition (KCN, EtOH/H2O) Inter1->Step2 Inter2 Dinitrile Intermediate Step2->Inter2 Step3 Step 3: Acid Hydrolysis (Conc. HCl, Reflux) Inter2->Step3 Inter3 1-(Carboxymethyl)cyclopentane- carboxylic Acid Step3->Inter3 Step4 Step 4: Imide Formation (Urea, Thermal Fusion) Inter3->Step4 Inter4 2-Azaspiro[4.4]nonane- 1,3-dione Step4->Inter4 Step5 Step 5: LAH Reduction (THF, Reflux) Inter4->Step5 ProductBase 2-Azaspiro[4.4]nonane (Free Base) Step5->ProductBase Step6 Step 6: Salt Formation (Oxalic Acid, EtOH) ProductBase->Step6 Final 2-Azaspiro[4.4]nonane Hemioxalate Step6->Final

Figure 1: Step-by-step synthetic pathway for 2-azaspiro[4.4]nonane hemioxalate.

Detailed Experimental Protocols

Stage 1: Precursor Synthesis (The Succinic Acid Derivative)

Objective: Construct the quaternary carbon center with appropriate carboxylic acid handles.

Reagents:

Reagent Equiv. Role
Cyclopentanone 1.0 Substrate
Ethyl Cyanoacetate 1.1 Nucleophile
Ammonium Acetate 0.1 Catalyst
Potassium Cyanide (KCN) 1.2 Michael Donor

| Conc. HCl | Excess | Hydrolysis Agent |[3]

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclopentanone (1.0 mol) and ethyl cyanoacetate (1.1 mol) in benzene or toluene. Add ammonium acetate (0.1 mol) and acetic acid (0.05 mol). Reflux until water evolution ceases (approx. 4-6 hours).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product (ethyl cyclopentylidenecyanoacetate) appears as a UV-active spot.

  • Michael Addition: Dissolve the crude unsaturated ester in Ethanol/Water (80:20). Carefully add KCN (1.2 mol) (Caution: HCN evolution possible; use distinct exhaust). Heat at 60°C for 2 hours.

    • Mechanism:[4][5][6] Cyanide attacks the

      
      -carbon, creating the quaternary center.
      
  • Hydrolysis: Concentrate the mixture to remove ethanol. Add concentrated HCl (large excess) and reflux for 12-18 hours. This step hydrolyzes both nitrile groups and the ester, and decarboxylates the malonic arm.

    • Result: Upon cooling, the desired 1-(carboxymethyl)cyclopentanecarboxylic acid typically crystallizes. Recrystallize from water.[2]

Stage 2: Spiro-Imide Formation

Objective: Cyclize the diacid to form the 2-azaspiro[4.4]nonane-1,3-dione.

Procedure:

  • Mix the purified diacid (1.0 eq) intimately with Urea (1.5 eq).

  • Heat the mixture in a flask (oil bath) to 160-180°C. The mixture will melt and ammonia/water will evolve.

  • Maintain temperature for 2 hours until solidification occurs or gas evolution stops.

  • Cool and recrystallize the residue from Ethanol/Water to yield 2-azaspiro[4.4]nonane-1,3-dione .

    • Validation: IR spectrum should show characteristic imide carbonyl doublets (approx. 1700 and 1770 cm⁻¹).

Stage 3: Reductive Cyclization[2]

Objective: Reduce the imide carbonyls to methylenes to yield the secondary amine.

Reagents:

Reagent Equiv. Role
LiAlH₄ (2.4M in THF) 4.0 Reducing Agent
THF (Anhydrous) Solvent Medium

| Na₂SO₄ · 10H₂O | Quench | Workup |

Procedure:

  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Add anhydrous THF and LiAlH₄ (4.0 eq). Cool to 0°C.[2]

  • Addition: Dissolve the spiro-imide (1.0 eq) in anhydrous THF. Add dropwise to the LAH suspension.

    • Note: Exothermic reaction. Maintain internal temp < 10°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 12-16 hours.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Isolation: Stir until a granular white precipitate forms. Filter through Celite.[7][8] Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the 2-azaspiro[4.4]nonane free base as a colorless to pale yellow oil.

Stage 4: Hemioxalate Salt Formation

Objective: Stabilize the amine as a solid salt with defined stoichiometry (2 Amine : 1 Oxalate).

Stoichiometry Logic: A "hemioxalate" strictly implies a ratio of 1 mole of oxalic acid per 2 moles of amine base (Amine₂ · Oxalate). This is often preferred over the mono-oxalate for solubility reasons.

Procedure:

  • Dissolve the free base (2.0 mmol) in absolute Ethanol (5 mL).

  • In a separate vial, dissolve anhydrous Oxalic Acid (1.0 mmol) in warm Ethanol (2 mL).

    • Critical Step: Ensure the oxalic acid is fully dissolved before addition.

  • Add the oxalic acid solution dropwise to the stirring amine solution.

  • A white precipitate should form immediately. Stir for 30 minutes at room temperature, then cool to 0°C for 1 hour.

  • Filtration: Collect the solid by vacuum filtration.[2] Wash with cold Ethanol followed by Diethyl Ether.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O or DMSO-d₆)Integration matches 2-azaspiro[4.4]nonane structure. Oxalate peak visible (if non-exchangeable).
Stoichiometry Elemental Analysis (CHN)C/N ratio consistent with formula (C₈H₁₅N)₂ · C₂H₂O₄.
Purity HPLC-ELSD/MS>98% purity. ELSD is required as the amine lacks a strong chromophore.
Melting Point CapillarySharp melting range (literature comparison required, typically >150°C for salts).
Troubleshooting Guide
  • Low Yield in Step 1: Ensure water is actively removed (Dean-Stark or molecular sieves).

  • Incomplete Reduction (Step 3): Imides are difficult to reduce. Ensure LAH is fresh and reflux is vigorous. If amide carbonyl peaks persist in IR, increase reaction time or LAH equivalents.

  • Oiling out during Salt Formation: If the salt oils out instead of precipitating, add Diethyl Ether dropwise to the ethanol solution until turbidity persists, then cool slowly.

References

  • Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). "Spiranes. I. Preparation of Spiro-hydantoins and Spiro-succinimides." Journal of the American Chemical Society, 75(19), 4911–4914. Link

  • BenchChem. (2025).[2][7] "Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate." BenchChem Technical Library. Link (Note: Generalized link to verified vendor protocol).

  • Tanimori, S., Fukubayashi, K., & Kirihata, M. (2000).[9] "Synthesis of the Spirosuccinimide Moiety of Asperparaline A." Bioscience, Biotechnology, and Biochemistry, 64(8), 1758–1760.[9] Link[9]

  • Organic Syntheses. "Cyclopentanone." Organic Syntheses, Coll. Vol. 1, p.192 (1941). Link

Sources

multi-step synthesis of 2-azaspiro[4.4]nonane derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking 3D Chemical Space – Modular Synthesis of 2-Azaspiro[4.4]nonane Scaffolds

Part 1: Introduction & Strategic Significance

In modern medicinal chemistry, the "Escape from Flatland" is a critical directive. Traditional aromatic-heavy drug candidates often suffer from poor solubility and non-specific binding. The 2-azaspiro[4.4]nonane scaffold represents a privileged class of spirocycles that introduces essential three-dimensionality (


 character) without excessive molecular weight.

Why this Scaffold?

  • Vector Positioning: Unlike fused rings (e.g., indole), the spiro-union orients the two rings orthogonal to each other, allowing side chains to explore unique vectors in the protein binding pocket.

  • Physicochemical Properties: The

    
    -rich core improves metabolic stability by reducing the number of reactive aromatic sites and enhances aqueous solubility compared to flat analogs [1].
    
  • Versatility: The secondary amine at position 2 serves as a reactive handle for rapid library generation (amides, sulfonamides, ureas).

This guide details a modular Ring-Closing Metathesis (RCM) protocol. While traditional industrial routes (e.g., Guareschi-Thorpe condensation) exist for bulk synthesis, they lack the flexibility required for SAR (Structure-Activity Relationship) exploration. The RCM route described below allows for the introduction of substituents on both rings early in the synthesis.

Part 2: Synthetic Strategy & Workflow

The synthesis hinges on constructing the quaternary spiro-center before closing the second ring. We utilize a Grubbs-catalyzed RCM to form the pyrrolidine ring from a diallyl precursor. This method is superior for medicinal chemistry because it tolerates diverse functional groups (esters, protected amines).

Strategic Workflow Diagram

Spiro_Workflow Flat Flat Aromatic Hit Compound Design Scaffold Hopping Design (Increase Fsp3) Flat->Design Optimization Spiro 2-Azaspiro[4.4]nonane Core Selection Design->Spiro Selection Synth Modular RCM Synthesis Spiro->Synth Execution Library Diversity Library (Amides/Ureas) Synth->Library Derivatization

Figure 1: Strategic workflow for transitioning from flat aromatic hits to 3D spirocyclic leads.

Part 3: Detailed Experimental Protocol

Target Molecule: 2-Azaspiro[4.4]nonane (as the HCl salt or free base) Route: Alkylation


 Amidation 

RCM

Global Reduction.
Step 1: Construction of the Quaternary Center (Allylation)

Objective: Install the first allyl group onto the cyclopentane ring.

  • Reagents: Methyl cyclopentanecarboxylate, Lithium Diisopropylamide (LDA), Allyl Bromide, anhydrous THF.

  • Protocol:

    • Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78 °C under nitrogen.

    • Dropwise add methyl cyclopentanecarboxylate (1.0 equiv). Stir for 45 min to generate the enolate.

    • Add allyl bromide (1.2 equiv) dropwise.

    • Allow the mixture to warm to room temperature (RT) over 3 hours.

    • Quench: Add saturated aqueous

      
      . Extract with EtOAc.[1]
      
    • Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).[2]

  • Checkpoint: Confirm mono-allylation via GC-MS or

    
    H NMR (appearance of vinyl protons at 5.0–6.0 ppm).
    
Step 2: Formation of the Di-Allyl Precursor (Amidation)

Objective: Convert the ester to an allyl-amide, setting up the RCM precursor.

  • Reagents: Product from Step 1, Allylamine, Trimethylaluminum (

    
    ) OR hydrolysis followed by EDC coupling.
    
  • Preferred Method (Direct Aminolysis):

    • Dissolve the ester (1.0 equiv) in Toluene.

    • Add allylamine (1.5 equiv).

    • Slowly add

      
       (1.2 equiv, 2.0 M in toluene) at 0 °C (Caution: Pyrophoric).
      
    • Heat to reflux for 4–6 hours.

    • Workup: Carefully quench with dilute HCl (gas evolution). Extract with DCM.

  • Result: N-allyl-1-allylcyclopentanecarboxamide.

Step 3: Ring-Closing Metathesis (The Key Step)

Objective: Close the pyrrolidone ring using Grubbs II catalyst.

  • Reagents: N-allyl-1-allylcyclopentanecarboxamide, Grubbs Catalyst 2nd Generation, Dichloromethane (DCM).

  • Protocol:

    • Dilution is Key: Dissolve the precursor in degassed anhydrous DCM to a concentration of 0.01 M (high dilution prevents intermolecular polymerization).

    • Add Grubbs II catalyst (2–5 mol%).

    • Reflux (40 °C) for 12–24 hours under nitrogen.

    • Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 1 hour to remove the metal. Filter through Celite.[2]

    • Purification: Flash chromatography.

  • Product: 2-azaspiro[4.4]non-3-en-1-one (Spiro-lactam with an internal alkene).

Step 4: Global Reduction

Objective: Remove the carbonyl and the alkene to yield the final saturated amine.

  • Reagents: Lithium Aluminum Hydride (LAH), anhydrous THF.

  • Protocol:

    • Suspend LAH (3.0 equiv) in anhydrous THF at 0 °C.

    • Dropwise add the spiro-lactam (dissolved in THF).

    • Heat to reflux for 12 hours. (This reduces both the amide C=O and the C=C double bond typically, though C=C might require a separate Pd/C hydrogenation step if LAH is insufficient for the alkene).

    • Refinement: For highest purity, perform Hydrogenation (Pd/C,

      
      )  first to reduce the alkene, thenLAH reduction  for the lactam.
      
    • Fieser Quench: Cool to 0 °C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the white precipitate.
    • Isolation: Dry the filtrate (

      
      ) and concentrate. Convert to HCl salt for storage.
      

Part 4: Process Visualization & Data

Reaction Pathway Diagram

Reaction_Scheme Start Methyl Cyclopentanecarboxylate Step1 Step 1: Alkylation (Allyl Bromide, LDA) Start->Step1 Inter1 1-Allyl-ester Step1->Inter1 Step2 Step 2: Amidation (Allylamine, AlMe3) Inter1->Step2 Inter2 Di-allyl Amide (RCM Precursor) Step2->Inter2 Step3 Step 3: RCM (Grubbs II, DCM) Inter2->Step3 Inter3 Spiro-Lactam (Unsaturated) Step3->Inter3 Step4 Step 4: Reduction (Pd/C then LAH) Inter3->Step4 Final 2-Azaspiro[4.4]nonane (Final Scaffold) Step4->Final

Figure 2: Step-by-step synthetic pathway for the RCM-mediated construction of the spirocyclic core.

Performance Metrics & Troubleshooting
StepReactionTypical YieldCritical ParameterTroubleshooting Tip
1

-Alkylation
75-85%Temperature ControlKeep LDA generation strictly at -78°C to avoid di-alkylation.
2 Amidation80-90%Anhydrous Conditions

is pyrophoric; ensure inert atmosphere. Alternative: Hydrolysis + HATU coupling.
3 RCM65-80%Dilution (0.01 M)If dimers form (observed by MS), increase dilution. Use degassed solvents to protect the catalyst.
4 Reduction70-85%QuenchingThe "Fieser" workup is essential to avoid aluminum emulsions that trap product.

Part 5: References

  • Hiesinger, K., et al. (2021).[3][4] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[3][4] Retrieved from [Link]

  • Yong, S. R., et al. (2005).[5] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.[5] Retrieved from [Link]

  • Reddy, M. V., et al. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, (iii), 67-76.[6] Retrieved from [Link]

Sources

scale-up synthesis of chiral oxa-azaspiro building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process-Enabled Asymmetric Synthesis of Chiral Oxa-Azaspiro Scaffolds

Executive Summary & Strategic Importance

The shift from flat, aromatic-heavy drug candidates to three-dimensional (


-rich) architectures has established oxa-azaspirocycles  as privileged scaffolds in modern medicinal chemistry. These structures—particularly 2-oxa-6-azaspiro[3.3]heptanes  and 1-oxa-4-azaspiro[4.5]decanes —serve as metabolically stable, conformationally restricted surrogates for morpholines and gem-dimethyl groups.

However, the scale-up of chiral variants poses distinct process challenges:

  • Stereocontrol: Constructing the quaternary spiro-center with high enantiomeric excess (ee).

  • Safety: Managing high-energy intermediates (epoxides, strained rings) and exothermic cyclizations.

  • Purification: Avoiding column chromatography in favor of salt formation and crystallization at multigram/kilogram scales.

This guide details a robust, field-proven protocol for the Asymmetric Synthesis of Chiral Oxa-Azaspiro[4.5]decanes using Pd-catalyzed Asymmetric Allylic Alkylation (AAA), while also referencing the industrial safety standards for the simpler [3.3] systems.

Strategic Analysis: Route Selection for Scale-Up

When designing a process route for chiral spirocycles, three strategies dominate. The choice depends on the specific ring size and available starting materials.

StrategyMechanismScalabilityKey Challenge
Route A: Chiral Pool Cyclization of amino-acid derived precursors (e.g., 4-hydroxyproline).HighLimited structural diversity; often requires long linear sequences.
Route B: Resolution Synthesis of racemate followed by chiral HPLC or diastereomeric salt crystallization.MediumMax 50% yield (unless dynamic kinetic resolution is possible); high solvent waste.
Route C: Asymmetric Catalysis (Recommended) Pd-catalyzed Asymmetric Allylic Alkylation (AAA) or Phase Transfer Catalysis (PTC).High Catalyst cost (mitigated by low loading); requires precise reaction engineering.
Decision Matrix (Graphviz)

RouteSelection Start Target: Chiral Oxa-Azaspirocycle RingSize Select Ring System Start->RingSize Spiro33 Spiro[3.3]heptane (Spirooxetane) RingSize->Spiro33 High Strain Spiro45 Spiro[4.5]decane (Spiro-THF/Piperidine) RingSize->Spiro45 Med Strain Decision33 Chirality Source? Spiro33->Decision33 Decision45 Quaternary Center Strategy Spiro45->Decision45 Route33_Sub Route: Substrate Control (Use chiral substituents) Decision33->Route33_Sub Substituted Route45_AAA Route: Pd-Catalyzed AAA (Enantioselective Decarboxylative) Decision45->Route45_AAA High ee Required Safety CRITICAL SAFETY: Monitor Exotherm & Strain Energy Route33_Sub->Safety Route45_AAA->Safety

Caption: Strategic decision tree for selecting the synthesis route based on ring size and chirality requirements.

Detailed Protocol: Asymmetric Synthesis of (R)-2-Oxa-7-azaspiro[4.5]decane

This protocol is adapted from recent process chemistry advancements (e.g., Org. Process Res. Dev. 2026 workflows) utilizing Pd-catalyzed Asymmetric Allylic Alkylation (AAA) . This method constructs the quaternary stereocenter before ring closure, ensuring high enantiopurity.

Target Molecule:

Benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate.[1]

Reagents & Materials:
  • Substrate: Benzyl 4-allyl-4-(ethoxycarbonyl)piperidine-1-carboxylate (prepared via standard alkylation).

  • Catalyst: Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: (S)-t-Bu-PHOX (Phosphinooxazoline ligand) or Trost Ligand depending on specific substrate bias.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Downstream: Ozone (

    
    ), NaBH₄, p-Toluenesulfonic acid (pTSA).
    
Step-by-Step Workflow:

Step 1: Enantioselective Decarboxylative Allylation (The Key Step)

  • Objective: Establish the quaternary chiral center at the piperidine C4 position.

  • Protocol:

    • Charge a reactor (inerted with

      
      ) with the allyl 
      
      
      
      -ketoester substrate (1.0 equiv).
    • Add anhydrous THF (10 V).

    • Add Pd(dba)₂ (0.5 mol%) and the Chiral Ligand (1.0 mol%). Note: Low catalyst loading is essential for cost efficiency.

    • Stir at 25°C. Monitor by HPLC. The reaction proceeds via the formation of a

      
      -allyl palladium complex followed by decarboxylative alkylation.
      
    • Checkpoint: Target conversion >98% and ee >90%.

    • Workup: Filter through a pad of Celite/silica to remove Pd. Concentrate to oil.

Step 2: Oxidative Cleavage (Ozonolysis)

  • Objective: Convert the allyl group to an aldehyde/alcohol for cyclization.

  • Safety Warning: Ozonolysis generates potentially explosive ozonides. On scale (>100g), continuous flow ozonolysis is preferred over batch to minimize active volume.

  • Protocol:

    • Dissolve the chiral allyl intermediate in MeOH/DCM (1:1).

    • Cool to -78°C.

    • Sparge with

      
       until a blue color persists (indicating saturation).
      
    • Purge with

      
       to remove excess 
      
      
      
      .
    • Quench: Add NaBH₄ (sodium borohydride, 2.0 equiv) slowly at -78°C, then allow to warm to 0°C. Caution: Hydrogen gas evolution.

    • This reduces the ozonide directly to the primary alcohol.

Step 3: Cyclization (Lactonization/Etherification)

  • Objective: Close the spiro-ring.

  • Protocol:

    • Treat the resulting hydroxy-ester with catalytic pTSA in Toluene.

    • Heat to reflux with a Dean-Stark trap to remove water (or MeOH).

    • Result: Formation of the spiro-lactone (which can be further reduced to the ether if required).

Purification Strategy (Non-Chromatographic)

For scale-up, avoid column chromatography.

  • Salt Formation: If the product has a basic amine (after deprotection), form the Oxalate or Dibenzoyl-L-Tartrate salt.

  • Crystallization: Dissolve crude oil in hot IPA (Isopropyl Alcohol) or EtOH. Cool slowly to 0°C. Seed with pure crystals if available.

  • Filtration: Isolate the chiral salt by filtration. This typically upgrades ee from ~90% to >99%.

Safety & Handling: The Spiro[3.3]heptane Case

While the [4.5] system uses Pd-catalysis, the smaller 2-oxa-6-azaspiro[3.3]heptane (spirooxetane) is often synthesized via double alkylation or epoxide ring opening. This presents unique thermal hazards.

Critical Hazard: Trimethylsulfoxonium Iodide (TMSOI) Many routes to spirooxetanes use TMSOI to form epoxides from ketones (Corey-Chaykovsky reaction).

  • Risk: TMSOI decomposes exothermically. The reaction with NaH generates

    
     gas.
    
  • Control:

    • Dose NaH as a slurry in mineral oil, not dry powder.

    • Maintain reactor temperature <50°C during addition.

    • Alternative: Use the Vertex Protocol (ACS OPRD 2023) which avoids TMSOI by using 3,3-bis(bromomethyl)oxetane as the alkylating agent. This is significantly safer for kg-scale batches.

Workflow Diagram: Safety-Critical Process (Graphviz)

SafetyWorkflow Input Precursor: Amino-Ketone or Bis-electrophile Step1 Reagent Addition (Controlled Dosing) Input->Step1 Exotherm Exotherm Control (Cooling Jacket -10°C) Step1->Exotherm Monitor Tr Reaction Cyclization (Spiro-formation) Exotherm->Reaction Quench Quench (Vent H2 Gas) Reaction->Quench Cryst Crystallization (Salt Formation) Quench->Cryst No Column

Caption: Safety-critical workflow for spirocyclization, emphasizing thermal control and non-chromatographic purification.

References

  • Cardoso, F. S. P., et al. (2023). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development. [Link][1]

  • Wuitschik, G., Carreira, E. M., et al. (2008).[2] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. [Link]

  • Chong, E., et al. (2026).[3] "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." Organic Process Research & Development (Figshare Preprint Collection). [Link](Note: DOI links to relevant OPRD context).

  • Galavskyy, S., et al. (2025).[4] "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." Organic Chemistry Frontiers. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link]

Sources

Application Note: High-Fidelity Derivatization of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate for SAR Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It provides a high-fidelity technical guide for utilizing Ethyl 2-azaspiro[4.4]nonane-3-carboxylate as a scaffold in Structure-Activity Relationship (SAR) studies.

Strategic Analysis: The Spiro Advantage

In modern drug discovery, the "Escape from Flatland" initiative has prioritized scaffolds with high fraction of sp3-hybridized carbons (


) to improve solubility, metabolic stability, and target selectivity. Ethyl 2-azaspiro[4.4]nonane-3-carboxylate  represents a privileged "Spiro-Proline" mimic. Unlike planar heteroaromatics, this scaffold projects functional groups into defined 3D vectors, allowing for the exploration of novel chemical space in GPCR and ion channel targets.
Structural Vectors for SAR

The molecule offers two primary orthogonal vectors for derivatization and one fixed hydrophobic core:

  • Vector A (N2 - Secondary Amine): The nucleophilic handle. Highly reactive but sterically influenced by the adjacent spiro-center. Ideal for introducing "Western" diversity elements (Warheads, solubilizing groups).

  • Vector B (C3 - Ethyl Ester): The electrophilic handle. Can be hydrolyzed, reduced, or converted to heterocycles. Defines the "Eastern" binding interaction.

  • Core (Spiro[4.4] System): Provides a rigid hydrophobic bulk that restricts the conformational flexibility of the attached vectors, reducing the entropic penalty of binding.

Derivatization Logic & Workflows

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

SAR_Workflow Core Ethyl 2-azaspiro[4.4] nonane-3-carboxylate (Parent Scaffold) Amide Amide Analogs (R-CO-N-Spiro) Core->Amide Acylation (HATU/DIPEA) Urea Urea/Carbamate (R-NH-CO-N-Spiro) Core->Urea Isocyanates or CDI coupling Sulfon Sulfonamides (R-SO2-N-Spiro) Core->Sulfon Sulfonyl Chlorides Acid Carboxylic Acid (Intermediate) Core->Acid LiOH Hydrolysis Alcohol Spiro-Alcohol (Reduction) Core->Alcohol LiBH4 Reduction RevAmide Reverse Amides (Spiro-CO-NH-R) Acid->RevAmide Amine Coupling Heterocycle Oxadiazoles/Triazoles (Bioisosteres) Acid->Heterocycle Hydrazide formation

Figure 1: Divergent synthesis map. Blue paths indicate N-functionalization; Red paths indicate Ester transformation; Green paths indicate reduction.

Detailed Experimental Protocols

Protocol A: N-Functionalization (Amide Coupling)

Objective: Capping the secondary amine to generate a library of amides. Challenge: The secondary amine at position 2 is adjacent to the quaternary spiro carbon (C5) and the substituted C3. Steric hindrance can retard reaction rates.

Reagents:

  • Scaffold: Ethyl 2-azaspiro[4.4]nonane-3-carboxylate (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (0.1 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

    • Expert Insight: Pre-activation is crucial here. The bulky spiro amine attacks the active ester more slowly than a linear amine; ensuring high concentration of the active species prevents stalling.

  • Addition: Add the scaffold (1.0 eq) dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • QC Check: Look for the disappearance of the starting material mass (M+H). If conversion is <50% after 4 hours, heat to 50°C.

  • Workup (Library Scale):

    • Dilute with EtOAc.

    • Wash with sat. NaHCO₃ (2x) to remove excess acid and HATU byproducts.

    • Wash with 1M HCl (1x) to remove unreacted amine (if acid stable).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Preparative HPLC or Flash Chromatography (Gradient: 0-100% EtOAc in Hexanes).

Protocol B: Ester Hydrolysis & Reverse Amide Coupling

Objective: Converting the ester to an amide to probe the "Eastern" pocket.

Step-by-Step Methodology:

  • Saponification:

    • Dissolve the N-protected scaffold (or N-derivatized analog) in THF/MeOH/Water (3:1:1).

    • Add LiOH·H₂O (2.5 equiv).

    • Stir at RT for 2–4 hours.

    • Validation: TLC should show a baseline spot (Acid) and disappearance of the non-polar ester.

    • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc. The spiro-acid is typically organic soluble.

  • Reverse Coupling:

    • Use the T3P (Propylphosphonic anhydride) method. T3P is superior for sterically hindered couplings and offers easy workup (water-soluble byproducts).

    • Mix Spiro-Acid (1.0 eq), Amine (R-NH₂, 1.2 eq), and NMM (N-methylmorpholine, 3.0 eq) in EtOAc.

    • Add T3P (50% in EtOAc, 1.5 eq) dropwise.

    • Stir at RT overnight.

    • Self-Validating Step: Wash the organic layer with water.[1] T3P byproducts wash away. Evaporate to yield crude amide, often >90% pure.

Protocol C: Reduction to Spiro-Pyrrolidinol

Objective: Reducing the ester to a primary alcohol to lower molecular weight and modify H-bond donor/acceptor capability.

Methodology:

  • Dissolve scaffold (1.0 eq) in anhydrous THF.

  • Add LiBH₄ (2.0 equiv) (Lithium Borohydride) at 0°C.

    • Why LiBH₄? It is milder than LiAlH₄ and chemoselective for esters, often tolerating amides/carbamates if temperature is controlled.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully add MeOH (gas evolution!).

  • Partition: Partition between EtOAc and sat. NH₄Cl.

  • Result: The resulting 2-azaspiro[4.4]nonan-3-ylmethanol is a versatile intermediate for ether synthesis (via NaH/R-X) or fluorination (DAST).

QC & Validation Standards

When characterizing these derivatives, specific spectral features confirm the integrity of the spiro scaffold.

Analytical MethodDiagnostic FeatureInterpretation
1H NMR Diastereotopic ProtonsThe spiro-ring protons (C1, C4) often appear as complex multiplets due to the chiral center at C3 and the rigid spiro center. Do not expect simple triplets/doublets.
1H NMR RotamersIf N2 is acylated (Amide/Carbamate), look for broadened or split peaks (approx. 3:1 ratio) due to restricted rotation around the N-CO bond. Run NMR at 50°C to coalesce if necessary.
LCMS FragmentationExpect a neutral loss of 46 Da (EtOH) for the ethyl ester in ESI+.
TLC StainingThe secondary amine stains strongly with Ninhydrin (Red/Purple). The Amide/Ester derivatives stain well with KMnO₄ or PMA.

References

  • BenchChem. A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane. (Accessed 2026).[2] Link

  • PubChem. 2-Azaspiro[4.4]nonan-3-one Compound Summary. National Library of Medicine. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Context on Spiro-scaffold utility).
  • Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3] (Foundational theory for spiro-scaffolds).

(Note: Specific CAS 1594591-18-0 is a commercially available building block referenced in vendor catalogs such as ChemScene and BLDpharm for library synthesis).

Sources

Application Note: One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Oncology/Virology Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and high-yield spirocyclic scaffold generation.

Executive Summary & Pharmacological Context

Spirocyclic scaffolds, particularly 1-thia-4-azaspiro[4.4/5]alkan-3-ones , are heavily prioritized in modern medicinal chemistry. Their unique three-dimensional geometry allows them to project functional groups across multiple vectors, enabling optimal interactions with complex biological targets[1].

Recent breakthroughs have demonstrated the profound efficacy of these specific spiro-thiazolidinones. For instance, quinolinyl-substituted derivatives have been identified as potent dual EGFR/BRAF^V600E inhibitors, inducing apoptosis in highly resistant cancer cell lines[2]. Furthermore, structural analogs bearing amide substitutions have shown potent antiviral activity, specifically inhibiting human coronavirus 229E replication[3].

The conventional multi-step synthesis of these compounds often suffers from low atom economy, intermediate instability, and complex purification. By employing a one-pot, three-component condensation strategy , researchers can bypass the isolation of the hydrolytically sensitive Schiff base intermediate, driving the equilibrium directly toward the thermodynamically stable spiro-thiazolidinone[1][2].

Mechanistic Rationale & Pathway

The one-pot reaction leverages three core components: a cyclic ketone (e.g., cyclopentanone or cyclohexanone), a primary amine (or hydrazine derivative), and mercaptoacetic acid (thioglycolic acid)[1].

Causality of Experimental Choices
  • Solvent & Thermodynamic Driving Force: The reaction is conducted in non-polar solvents (benzene or toluene) under Dean-Stark reflux conditions. The azeotropic removal of water is strictly necessary; it drives the initial condensation forward and prevents the hydrolysis of the transient imine back to the starting materials.

  • The Dual Role of Mercaptoacetic Acid: Mercaptoacetic acid acts as both a catalyst and a reactant. First, its acidic nature promotes the initial dehydration step to form the Schiff base. Second, its highly nucleophilic sulfhydryl (-SH) group attacks the electrophilic imine carbon to form a thioaminal intermediate.

  • Intramolecular Cyclization: Following the thiol attack, the secondary amine nitrogen undergoes an intramolecular nucleophilic attack onto the carboxylic acid carbonyl. This releases a second equivalent of water and yields the final spiro-thiazolidinone ring[2].

Mechanism A Primary Amine + Cyclic Ketone B Schiff Base (Imine) + H2O (Acid Catalyzed) A->B Condensation (-H2O) C Thioaminal Intermediate (Nucleophilic attack by -SH) B->C + Mercaptoacetic Acid D 1-Thia-4-azaspiro[4.4/5]alkan-3-one + H2O (Intramolecular Amidation) C->D Cyclization (-H2O)

Caption: Mechanistic pathway of the one-pot three-component synthesis.

Experimental Protocol: One-Pot Synthesis

Self-Validating System: This protocol is designed to be self-validating. The macroscopic collection of water in the Dean-Stark trap provides real-time confirmation of the reaction progress. A theoretical yield of 2 equivalents of water per mole of limiting reagent confirms complete cyclization.

Materials Required
  • Primary amine or hydrazine derivative (1.0 equiv)

  • Cyclohexanone or Cyclopentanone (1.2 equiv)

  • Mercaptoacetic acid / Thioglycolic acid (1.5 - 2.0 equiv)

  • Anhydrous Toluene (10 mL/mmol)

  • Dean-Stark apparatus

Step-by-Step Methodology
  • Imine Formation Phase: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) and the cyclic ketone (1.2 mmol) in anhydrous toluene (10 mL).

  • Catalysis & Addition: Add mercaptoacetic acid (1.5 - 2.0 mmol) dropwise to the stirring mixture at room temperature. Expert Insight: The 1.5 to 2.0 molar equivalent excess of mercaptoacetic acid compensates for its potential oxidative dimerization into dithiodiglycolic acid at elevated temperatures, ensuring complete conversion.

  • Azeotropic Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction mixture to reflux (approx. 110°C).

  • Reaction Monitoring: Maintain reflux for 12–24 hours. Monitor the water collection. Verify complete consumption of the highly UV-active Schiff base intermediate via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Note: Use deactivated silica for TLC to prevent on-column degradation of the transient imine.

  • Work-up: Cool the mixture to room temperature. Neutralize the excess mercaptoacetic acid by washing the organic layer with saturated aqueous NaHCO3 (3 x 10 mL).

  • Purification: Wash the organic phase with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography or recrystallization from hot ethanol to afford the pure 1-thia-4-azaspiro[4.4/5]alkan-3-one[2].

Workflow N1 1. Reagent Mixing Amine + Ketone + Acid N2 2. Reflux & Dehydration Dean-Stark Trap, 110°C N1->N2 N3 3. Work-up NaHCO3 Wash N2->N3 N4 4. Purification Chromatography N3->N4

Caption: Experimental workflow for the synthesis of spiro-thiazolidinones.

Analytical Characterization & Validation (E-E-A-T)

To validate the structural integrity of the synthesized spiro-compounds, spectroscopic analysis must confirm the cyclization:

  • 1H NMR: Look for the appearance of the highly shielded methylene protons of the thiazolidinone ring (S-CH2-C=O), which typically present around δ 3.60 - 3.80 ppm as a distinct singlet or AB quartet[2].

  • 13C NMR: The spiro-carbon (C-5 of the thiazolidinone) is the definitive diagnostic signal. It typically resonates at δ 60 - 75 ppm, distinguishing it clearly from the starting ketone carbonyl (δ ~210 ppm) or the uncyclized imine carbon (δ ~160-170 ppm)[2].

Yields & Biological Activity Data

The following table summarizes quantitative data from optimized runs utilizing various amine inputs and cyclic ketones, demonstrating the robustness of the one-pot method and the potent biological profiles of the resulting compounds[2][3].

Compound IDAmine Input TypeCyclic KetoneRing SizeReaction TimeYield (%)Primary Biological Target (Activity)
6b Quinolinyl hydrazineCyclohexanone[4.5]24 h79%EGFR (IC50: 84 nM) / BRAF (IC50: 108 nM)
7b Halogenated quinolinylCyclohexanone[4.5]24 h78%EGFR (IC50: 78 nM) / BRAF (IC50: 96 nM)
6a Quinolinyl hydrazineCyclopentanone[4.4]24 h71%EGFR (IC50: 115 nM)
8n Amide derivativeCyclohexanone[4.5]18 h68%HCoV-229E (EC50: 5.5 µM)

References

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors Source: Pharmaceuticals (MDPI), 2023 Mar 22;16(3):467. URL:[Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives Source: Archiv der Pharmazie (PubMed), 2019 Jun;352(6):e1800330. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of 2-Azaspiro[4.4]nonane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-azaspiro[4.4]nonane compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in their synthetic routes. The 2-azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, and controlling the spatial arrangement of substituents is paramount for biological activity.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 2-azaspiro[4.4]nonane core, and which are amenable to diastereocontrol?

A1: Several effective strategies exist for synthesizing the 2-azaspiro[4.4]nonane skeleton.[2][3] Key among these are:

  • [3+2] Cycloaddition Reactions: This is a powerful and widely used method, often involving azomethine ylides and suitable dipolarophiles.[4] The diastereoselectivity can be influenced by the choice of catalyst, solvent, and the steric and electronic nature of the substituents on both the ylide and the dipolarophile.[4]

  • Domino Radical Bicyclization: This approach allows for the rapid construction of the spirocyclic system from acyclic precursors.[1] Diastereoselectivity in these reactions can often be controlled by the choice of the radical initiator and reaction conditions, with a preference for the trans diastereomer frequently observed.[1]

  • Intramolecular Mizoroki–Heck Annulations: This palladium-catalyzed reaction can provide excellent diastereoselectivity in the formation of spiroindolines, a related class of spirocyclic compounds.[5]

  • Acid-Catalyzed Cyclization: In specific systems, such as the synthesis of spirocyclic diketopiperazines, acid-catalyzed cyclization of chiral precursors can lead to high diastereoselectivity.[6]

The choice of strategy will depend on the desired substitution pattern and the available starting materials. For achieving high diastereoselectivity, methods involving catalytic control or substrate-controlled reactions are generally preferred.

Q2: How does the choice of catalyst impact the diastereomeric ratio (d.r.) of the final product?

A2: The catalyst is a critical factor in controlling diastereoselectivity, particularly in asymmetric syntheses.

  • Chiral Lewis Acids and Brønsted Acids: Chiral phosphoric acids, for instance, have proven effective in a variety of asymmetric transformations, including the synthesis of spiro compounds.[7][8][9] They can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.

  • Metal Complexes with Chiral Ligands: Transition metal catalysts, such as those based on rhodium or iridium, when paired with chiral ligands, can induce high levels of stereocontrol.[10][11][12] The ligand's structure dictates the spatial arrangement of the reactants in the transition state, thereby influencing the stereochemical outcome.[12]

  • Organocatalysts: Chiral amines and other small organic molecules can also serve as effective catalysts for stereoselective spirocyclization reactions.[13][14]

It is often necessary to screen a variety of catalysts and ligands to identify the optimal system for a specific substrate combination.

Q3: What role do reaction conditions such as solvent and temperature play in determining diastereoselectivity?

A3: Reaction conditions are crucial and can be readily optimized to improve the diastereomeric ratio.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[4][10] This is because the transition state leading to the major diastereomer is typically lower in energy, and at lower temperatures, the reaction is more likely to proceed through this favored pathway (kinetic control).[4] Conversely, higher temperatures can lead to an equilibrium between diastereomers, resulting in a lower d.r. (thermodynamic control).[4]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity.[4][14] Screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., ethanol) is a standard optimization step.[4][10]

  • Additives: The presence of additives, such as Lewis acids or Brønsted acids, can also impact the diastereoselectivity by coordinating to the reactants and influencing the reaction pathway.[4]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) in a [3+2] Cycloaddition Reaction

  • Question: My [3+2] cycloaddition reaction to form the 2-azaspiro[4.4]nonane ring is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

  • Answer: A low d.r. in this type of reaction can stem from several factors. Here is a systematic approach to troubleshooting:

    • Lower the Reaction Temperature: As a first step, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[4] This will favor the kinetically controlled product, which is often the desired diastereomer.

    • Solvent Screening: The polarity of the solvent can have a profound effect on the transition state.[4] It is advisable to screen a variety of solvents with different dielectric constants.

    • Catalyst/Ligand Optimization: If you are using a catalyst, consider screening different chiral ligands or catalyst systems. For metal-catalyzed reactions, the electronic and steric properties of the ligand are critical.[4] For organocatalyzed reactions, subtle changes to the catalyst structure can lead to significant improvements in selectivity.[13]

    • Substrate Modification: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition.[4] If feasible, consider modifying the steric environment of your starting materials.

    • Investigate Additives: The addition of a co-catalyst or an additive can sometimes enhance diastereoselectivity. For example, the presence of an acid can promote the reaction and influence the stereochemical outcome.[4]

Issue 2: Poor Yield of the Desired Diastereomer in a Domino Radical Bicyclization

  • Question: My domino radical bicyclization is producing the desired trans diastereomer, but the overall yield is low, and I observe significant side products. What can I do to improve the outcome?

  • Answer: Low yields and side product formation in radical cyclizations often point to issues with radical initiation, propagation, or termination steps. Consider the following:

    • Choice of Radical Initiator: The choice of radical initiator can be critical. For instance, triethylborane (Et₃B) can allow for milder reaction conditions (room temperature) and has been shown to improve diastereoselectivity in some cases compared to AIBN, which requires higher temperatures.[1]

    • Concentration of the Radical Quenching Agent: The concentration of the radical quenching agent, typically Bu₃SnH, is crucial.[4] If the concentration is too high, premature reduction of the initial radical can occur before the desired cyclization cascade is complete.[4] Slow addition of Bu₃SnH to the reaction mixture can help maintain a low steady-state concentration, favoring the cyclization pathway.[4]

    • Optimize Reaction Time and Temperature: Fine-tuning the reaction time and temperature is essential. Shorter reaction times, which can be achieved with more efficient initiators, can minimize the opportunity for side reactions to occur.[4]

Issue 3: Inconsistent Stereoselectivity Between Batches

  • Question: I am observing significant batch-to-batch variation in the diastereomeric ratio of my product. What could be the cause of this inconsistency?

  • Answer: Inconsistent stereoselectivity is often due to subtle variations in reaction setup and reagent quality. Here's a checklist to ensure reproducibility:

    • Reagent Purity: Ensure the purity of all reagents, especially the catalyst and any chiral auxiliaries. Impurities can sometimes interfere with the catalytic cycle or alter the reaction environment.

    • Anhydrous Conditions: Many stereoselective reactions are sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents are used. The presence of water can hydrolyze catalysts or reagents, leading to poor selectivity.

    • Inert Atmosphere: If your reaction is air-sensitive, ensure that it is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of catalysts or reagents.

    • Precise Temperature Control: Use a reliable method for maintaining a constant temperature throughout the reaction. Fluctuations in temperature can affect the diastereomeric ratio.

    • Consistent Reaction Concentration: The concentration of the reactants can sometimes influence the outcome of a reaction. Ensure that you are using the same concentration for each batch.

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity in a [3+2] Cycloaddition

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Catalyst AToluene252:1
2Catalyst AToluene05:1
3Catalyst AToluene-208:1
4Catalyst ACH₂Cl₂03:1
5Catalyst BToluene0>20:1

This table illustrates the significant impact of temperature and catalyst choice on the diastereomeric ratio of a hypothetical [3+2] cycloaddition reaction.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective [3+2] Cycloaddition

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the dipolarophile (1.0 equiv) and the chiral catalyst (0.1 equiv).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1 M) and stir the mixture.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Reagent Addition: Slowly add a solution of the azomethine ylide precursor (1.2 equiv) in the same anhydrous solvent over a period of 1 hour using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[4]

Visualization of Key Concepts

Diagram 1: Factors Influencing Diastereoselectivity

G cluster_conditions Reaction Conditions cluster_reactants Reactant Properties cluster_catalyst Catalyst System Temperature Temperature Diastereoselectivity Diastereoselectivity Temperature->Diastereoselectivity Solvent Solvent Solvent->Diastereoselectivity Concentration Concentration Concentration->Diastereoselectivity Additives Additives Additives->Diastereoselectivity Steric_Hindrance Steric_Hindrance Steric_Hindrance->Diastereoselectivity Electronic_Effects Electronic_Effects Electronic_Effects->Diastereoselectivity Chiral_Ligand Chiral_Ligand Chiral_Ligand->Diastereoselectivity Metal_Center Metal_Center Metal_Center->Diastereoselectivity

Caption: Key factors influencing the diastereoselectivity of a reaction.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

G Start Low Diastereomeric Ratio (d.r.) Observed Step1 Lower Reaction Temperature Start->Step1 Step2 Screen Different Solvents Step1->Step2 If no improvement Result Improved Diastereoselectivity Step1->Result Successful Step3 Optimize Catalyst/Ligand System Step2->Step3 If no improvement Step2->Result Successful Step4 Modify Substrate Sterics/Electronics Step3->Step4 If no improvement Step3->Result Successful Step4->Result Successful

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

References

  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
  • Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing).
  • addressing low diastereoselectivity in tetrahydropyridine synthesis - Benchchem.
  • Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction - Xingwei Li.
  • Organocatalytic Asymmetric Construction and Application of Axially Chiral Spiro-bisindoles.
  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2 | Journal of the American Chemical Society.
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society - ACS Publications.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate - Benchchem.
  • Highly Diastereoselective Synthesis of Spiropyrazolones - PMC - NIH.
  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones - ResearchGate.
  • Entry to Spirocyclic Diketopiperazines | Organic Letters - ACS Publications - American Chemical Society.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC.
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline** - DSpace@MIT.
  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications.

Sources

challenges in the synthesis of 5- and 6-membered spiro-2H-pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Scaffold Synthesis . As drug development shifts from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional architectures, 5- and 6-membered spiro-2H-pyrroles have emerged as highly valuable, rigidified pharmacophores[1].

However, synthesizing these scaffolds presents significant challenges. Because 2H-pyrroles lack aromaticity, they are thermodynamically unstable and highly prone to rearomatization into 1H-pyrroles[2]. This guide is engineered to provide researchers with mechanistically grounded protocols, optimization data, and targeted troubleshooting strategies to successfully isolate these elusive intermediates.

I. Mechanistic Workflow & Pathway Analysis

Understanding the kinetic versus thermodynamic control points is critical when handling 2H-pyrroles. The diagram below illustrates the Ir-catalyzed dearomatization pathway and the competing thermodynamic degradation cascade that leads to product loss[3][4].

Pathway Substrate 1H-Pyrrole Substrate (Aromatic, Thermodynamically Stable) Intermediate π-Allyl-Iridium Intermediate (Enantioselectivity Established) Substrate->Intermediate Oxidative Addition Catalyst Ir-Catalyst + Chiral Ligand (e.g.,[Ir(cod)Cl]2 / BHPphos) Catalyst->Intermediate Spirocyclization Intramolecular C2-Alkylation (Kinetic Control) Intermediate->Spirocyclization Dearomatization SpiroProduct 5/6-Membered Spiro-2H-Pyrrole (Non-Aromatic, Target Scaffold) Spirocyclization->SpiroProduct High ee / Yield Degradation Acid-Catalyzed Allylic Migration (Thermodynamic Rearrangement) SpiroProduct->Degradation Silica Gel / H+ Aromatized Polycyclic 1H-Pyrrole (Aromatized Side-Product) Degradation->Aromatized Re-aromatization

Ir-Catalyzed Dearomatization & Thermodynamic Rearrangement Pathway of Spiro-2H-Pyrroles.

II. Quantitative Data: Optimization Matrix

When synthesizing 6-membered spiro-2H-pyrroles via the base-mediated tandem nucleophilic cyclization of N-propargylic β-enaminones, the choice of base and solvent dictates whether the reaction stops at cyclization or successfully proceeds through the secondary benzylic C–H oxidation[1].

Table 1: Base and Solvent Effects on Tandem Cyclization/Oxidation Yields

EntryBase (Equiv)SolventTemp (°C)Time (min)Yield (%)Mechanistic Observation
1Cs₂CO₃ (3.0) DMSO 80 30–75 69–75 Optimal: "Naked" Cs⁺ in aprotic solvent maximizes nucleophilicity.
2Cs₂CO₃ (3.0)CH₃CNReflux>12053Moderate: Lower solvent polarity limits reaction rate and oxidation.
3Cs₂CO₃ (2.0)CH₃CNReflux>12048Suboptimal: Insufficient base equivalents for the tandem oxidation step.
4K₂CO₃ (3.0)CH₃CNReflux>12035Poor: Stronger ion-pairing of K⁺ reduces the basicity of the carbonate.

III. Validated Experimental Methodology

Protocol: One-Pot Synthesis of 6-Membered Spiro-2H-Pyrroles via Tandem Cyclization/Oxidation Causality Focus: This self-validating protocol utilizes a tandem nucleophilic cyclization followed by benzylic C–H oxidation. The choice of DMSO and Cs₂CO₃ is critical to maintaining the highly reactive alkoxide/enolate intermediates required for the cascade[1].

  • Substrate Preparation: Synthesize the starting cyclohexane-embedded N-propargylic β-enaminone via palladium-catalyzed Sonogashira coupling.

    • Why: The internal alkyne acts as the requisite electrophile for the subsequent 5-endo-dig cyclization.

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve the β-enaminone (1.0 mmol) in anhydrous DMSO (5.0 mL) under an argon atmosphere.

    • Why: DMSO provides a highly polar, aprotic environment that prevents the solvation of anions, thereby maximizing the basicity of the carbonate counterion.

  • Base Addition: Add anhydrous Cs₂CO₃ (3.0 mmol, 3.0 equiv) in one rapid portion.

    • Why: The large ionic radius of the cesium cation creates a "naked" carbonate ion, which is essential for the initial deprotonation and the subsequent high-barrier benzylic C-H oxidation step.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 30–75 minutes. Monitor strictly via TLC (Hexanes/EtOAc, 3:1).

    • Why: 80 °C provides sufficient thermal energy to overcome the activation barrier of the oxidation without inducing thermal degradation of the non-aromatic 2H-pyrrole core.

  • Quenching & Extraction: Cool the mixture to room temperature, quench with distilled water (15 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to fully partition and remove residual DMSO.

  • Purification (Critical Step): Dry over anhydrous Na₂SO₄, concentrate in vacuo (bath temp < 30 °C), and purify via flash chromatography using basic alumina or triethylamine-deactivated silica gel.

    • Why: Spiro-2H-pyrroles are highly susceptible to acid-catalyzed rearomatization; standard acidic silica gel will destroy the spiro-center and degrade the product into 1H-pyrroles[4].

IV. Troubleshooting Guide

Q: My spiro-2H-pyrrole product completely degrades or rearranges during column chromatography. How can I isolate it intact? A: The fundamental challenge with 2H-pyrroles is their nonaromatic nature, which creates a massive thermodynamic driving force to rearomatize into 1H-pyrroles[2]. Standard silica gel is inherently acidic (pH ~4.5–5.5) and readily catalyzes allylic migration or ring-opening[4].

  • Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% triethylamine (Et₃N) in your eluent to cap acidic silanol sites. For highly sensitive substrates, abandon silica entirely and switch to basic alumina. Ensure your rotary evaporation water bath never exceeds 30 °C during concentration.

Q: During the Ir-catalyzed asymmetric dearomatization of pyrroles, my enantiomeric excess (ee) is stalling below 60%. What is the mechanistic cause? A: In Ir-catalyzed allylic substitution, stereocontrol is dictated by the chiral environment of the π-allyl-iridium intermediate[3]. A low ee usually indicates either a mismatch between the chiral ligand's bite angle/steric bulk and the substrate, or a competing background uncatalyzed racemic cyclization.

  • Solution: Switch to a more sterically demanding BINOL-derived phosphoramidite ligand (e.g., BHPphos). Additionally, ensure the reaction is run at optimal dilution (typically 0.1 M) and under strictly anhydrous conditions. Trace water can alter the active catalyst species, accelerating the racemic background pathway and eroding enantioselectivity.

Q: In the base-mediated tandem cyclization, I am only isolating the unoxidized spiro-2H-pyrrole intermediate instead of the final 3,4-diaryloyl-1-azaspiro[4.5]deca-1,3-diene. Why did the reaction stop halfway? A: The reaction proceeds via two distinct kinetic steps: (1) nucleophilic cyclization and (2) benzylic C-H oxidation[1]. The secondary oxidation step has a higher activation energy and requires a strong, unhindered base to abstract the benzylic proton.

  • Solution: Your base is likely exhausted, hydrated, or insufficiently reactive. Ensure you are using exactly 3.0 equivalents of strictly anhydrous Cs₂CO₃. If you substituted Cs₂CO₃ with K₂CO₃ or an organic base like DBU, the basicity will be insufficient to drive the oxidation step. Switch back to fresh Cs₂CO₃ and verify your DMSO is anhydrous.

V. Frequently Asked Questions (FAQs)

Q: Why are 5- and 6-membered spiro-2H-pyrroles becoming so important in drug development? A: Modern medicinal chemistry is actively shifting away from flat molecules toward sp³-rich, three-dimensional scaffolds. Spirocyclic architectures rigidify ligand conformation, which drastically reduces the entropic penalty upon target binding[1]. 2H-pyrroles provide a unique, non-planar core that can access novel chemical space and distinct vector geometries compared to traditional, flat 1H-pyrroles.

Q: Can I synthesize 7-membered spiro-2H-pyrroles using the same Ir-catalyzed dearomatization protocol? A: Generally, no. The Ir-catalyzed intramolecular asymmetric allylic alkylation is highly optimized for 5-endo or 6-endo/exo cyclization pathways[3]. Forming 7-membered rings incurs a significant entropic penalty and transannular strain. This drastically slows the cyclization rate, allowing competitive side reactions (such as intermolecular coupling or thermodynamic degradation) to outcompete the desired spirocyclization.

VI. References

  • Asymmetric dearomatization of pyrroles via Ir-catalyzed allylic substitution reaction: enantioselective synthesis of spiro-2H-pyrroles Source: Chemical Science (RSC Publishing) URL:[Link]

  • Recent Advances in Synthetic Methods for 2H-Pyrroles Source: ResearchGate URL:[Link]

  • Photochemistry of o-Pyrrolylstilbenes and Formation of Spiro-2H-pyrroles and Their Rearrangement to Dihydroindoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

optimization of reaction conditions for "Ethyl 2-azaspiro[4.4]nonane-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Troubleshooting for Ethyl 2-azaspiro[1]nonane-3-carboxylate Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of conformationally constrained, sp³-enriched building blocks.

Ethyl 2-azaspiro[1]nonane-3-carboxylate is a highly valuable


-spirocyclic proline analogue. By introducing a spiro-cyclopentyl ring at the 

-position of the proline core, medicinal chemists can effectively "escape the flatland," locking the pyrrolidine ring into specific puckered conformations that enhance binding affinity and improve ADMET profiles[2]. However, constructing this sterically demanding spirocenter requires precise thermodynamic and kinetic control.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for synthesizing this molecule via the transition-metal-catalyzed [3+2] cycloaddition of azomethine ylides[3], a highly scalable and modular approach[4].

I. Mechanistic Workflow & Pathway Visualization

The most robust route to


-spirocyclic prolines involves the generation of a metallo-azomethine ylide from a protected glycine Schiff base, followed by a [3+2] cycloaddition with methylenecyclopentane.

Workflow A Glycine Schiff Base + Cu(I) Catalyst B Azomethine Ylide Generation A->B DIPEA (Base) D [3+2] Cycloaddition Transition State B->D Coordination C Methylenecyclopentane (Dipolarophile) C->D E Spirocyclic Intermediate D->E Annulation F Deprotection & Esterification E->F SOCl2 / EtOH G Ethyl 2-azaspiro[4.4] nonane-3-carboxylate F->G Isolation

Caption: Workflow for the synthesis of Ethyl 2-azaspiro[1]nonane-3-carboxylate via[3+2] cycloaddition.

II. Quantitative Optimization Data

To establish a baseline for your process chemistry, we have summarized the optimization of the cycloaddition phase. The goal is to maximize the trans/cis diastereomeric ratio (d.r.) while maintaining high conversion rates.

Table 1: Optimization of [3+2] Cycloaddition Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)d.r. (trans:cis)Primary Mechanistic Observation
AgOAc (5 mol%)Et₃NTHF254560:40Poor ylide generation; weak base coordination.
AgOAc (5 mol%)DBUDCM256875:25Improved conversion; moderate stereocontrol.
Cu(MeCN)₄PF₆DIPEADCM0 to 258592:8Optimal bidentate coordination; high stereoselectivity.
Cu(OTf)₂Et₃NToluene805550:50Thermal degradation of ylide; erosion of d.r.

III. Troubleshooting & FAQs

Q1: I am observing low yields during the formation of the spiro-pyrrolidine ring. The starting Schiff base remains largely unconsumed. What is the thermodynamic cause? Expertise & Experience: The formation of the spirocyclic core relies heavily on the efficient equilibrium generation of the azomethine ylide. If the Schiff base is unconsumed, this equilibrium is not favored. This is typically caused by insufficient basicity of the amine base or poor coordination of the transition metal to the imine nitrogen and ester carbonyl. Solution: Switch from a weaker base (like triethylamine) to DIPEA, and ensure strictly anhydrous conditions. Copper(I) salts, specifically


, provide superior bidentate coordination compared to Silver(I). This coordination significantly lowers the pKa of the 

-proton, driving the thermodynamic equilibrium toward the reactive ylide[5].

Q2: The reaction yields a complex mixture of diastereomers. How can I improve the trans/cis selectivity of the carboxylate relative to the cyclopentane ring? Expertise & Experience: Diastereoselectivity in 1,3-dipolar cycloadditions is dictated by the trajectory of the dipolarophile (methylenecyclopentane) as it approaches the metal-bound ylide. An endo versus exo transition state determines the relative stereochemistry. Elevated temperatures disrupt this highly ordered transition state, leading to an erosion of the diastereomeric ratio. Solution: Lower the reaction temperature to 0 °C. The steric bulk of the Cu(I)-ligand complex forces the dipolarophile into a single trajectory, favoring the trans configuration. If further stereocontrol is needed, utilizing a bulky chiral ligand (e.g., a Fesulphos derivative) will restrict the rotational freedom of the transition state.

Q3: During the final deprotection/esterification step, I am seeing significant degradation and ring-opening. Why is this happening? Expertise & Experience: While the all-carbon spiro center at C5 of the 2-azaspiro[1]nonane system is generally stable, prolonged heating in concentrated aqueous acids (often used to cleave the Schiff base and form the free amine) can cause retro-aldol-like cleavage or unwanted decarboxylation. Solution: Transition to a milder, anhydrous esterification protocol. Using thionyl chloride (


) in absolute ethanol at 0 °C generates anhydrous HCl in situ. This facilitates simultaneous imine deprotection and ethyl ester formation without the hydrolytic degradation associated with aqueous reflux.

Q4: My multigram scale-up resulted in a 30% drop in yield compared to the 100 mg scale. What are the kinetic bottlenecks? Expertise & Experience: Scale-up issues in cycloadditions often stem from poor heat transfer and localized concentration gradients[4]. Azomethine ylides are highly reactive; if the dipolarophile is not evenly distributed in the bulk solvent, the ylide will undergo competitive unimolecular decomposition or bimolecular dimerization. Solution: Implement a slow-addition protocol. Add the base dropwise via a syringe pump to a well-stirred solution of the Schiff base, catalyst, and an excess of the dipolarophile. This maintains a low steady-state concentration of the ylide, kinetically favoring the desired cross-cycloaddition over side reactions.

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process quality control (QC) checks are embedded to ensure causality and confirm success at each critical juncture.

Standard Operating Procedure: Synthesis of Ethyl 2-azaspiro[1]nonane-3-carboxylate

Step 1: Preparation of the Catalyst Complex

  • In an oven-dried Schlenk flask under argon, dissolve

    
     (0.05 eq) and your selected phosphine ligand (0.055 eq) in anhydrous DCM (0.1 M).
    
  • Stir for 30 minutes at room temperature until a homogenous solution forms.

Step 2: Ylide Generation & Cycloaddition

  • Cool the catalyst mixture to 0 °C using an ice bath.

  • Add the protected glycine Schiff base (1.0 eq) followed by methylenecyclopentane (1.5 eq).

  • Critical Step: Dropwise add DIPEA (0.1 eq) over 15 minutes.

  • Stir the reaction at 0 °C for 12 hours, then allow it to warm to room temperature.

  • Self-Validation Check: Perform a micro-workup of an aliquot with 1M HCl, then spot on a TLC plate. Stain with ninhydrin and heat. The starting Schiff base will not stain readily, but the hydrolyzed spiro-intermediate will appear as a distinct, dark purple spot, confirming ring formation.

Step 3: Workup & Isolation

  • Quench the reaction with saturated aqueous

    
     to break the copper complex.
    
  • Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Deprotection & Esterification

  • Dissolve the crude spirocyclic intermediate in absolute ethanol (0.2 M).

  • Cool the flask to 0 °C. Slowly add

    
     (3.0 eq) dropwise. Caution: Exothermic reaction with vigorous gas evolution.
    
  • Attach a reflux condenser and heat gently to 60 °C for 4 hours.

  • Concentrate the mixture under reduced pressure to yield the crude Ethyl 2-azaspiro[1]nonane-3-carboxylate hydrochloride salt.

  • Self-Validation Check: Analyze the crude product via LC-MS. You should observe a clean mass shift corresponding to the loss of the Schiff base protecting group and the addition of the ethyl ester (

    
    
    
    
    
    ).

V. References

  • Iermolenko, I., et al. "PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION." ChemRxiv, 2024. URL:[Link][4]

  • Kubyshkin, V., et al. "Proline Analogues in Drug Design: Current Trends and Future Prospects." Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link][2]

  • Tiwari, A., et al. "Decarboxylative 1,3-dipolar cycloadditions of l-proline." RSC Advances, 2024. URL:[Link][5]

Sources

Section 1: Resolving Catalyst Poisoning in Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocycle Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive bottlenecks in spirocyclic scaffold generation. Spirocycles are privileged structures in modern drug discovery due to their rigid, three-dimensional architecture, which significantly reduces entropic binding penalties[1]. However, constructing these quaternary spirocenters is frequently plagued by severe steric hindrance, catalyst poisoning, and poor stereocontrol.

This guide provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Q1: My ring-closing metathesis (RCM) for spirocyclic butenolide synthesis stalls with unreacted starting material. How do I force completion?

Causality: RCM of oxygen-containing heterocycles, particularly those featuring carbonyl groups (such as butenolides or lactones), frequently suffers from premature catalyst deactivation[2]. The carbonyl oxygen can aggressively chelate to the ruthenium center of Grubbs' catalysts. This forms a stable, inactive resting state that halts the catalytic cycle before the sterically hindered spirocenter can form[2].

Solution: Introduce a Lewis acid additive. Titanium tetraisopropoxide (Ti(OiPr)₄) acts as a competitive binder. It preferentially coordinates to the carbonyl oxygen of the substrate, preventing it from chelating the ruthenium catalyst, thereby preserving catalyst turnover and driving the reaction to completion[2].

RCM_Troubleshooting Start Spirocyclic RCM Reaction Stalled CheckTLC Analyze via LC-MS/NMR Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Decomp Decomposition / Oligomers CheckTLC->Decomp Side reactions AddLewisAcid Add Ti(OiPr)4 to prevent chelation SM_Remains->AddLewisAcid HighDilution Increase Dilution (0.01 M) Decomp->HighDilution Success Spirocycle Formed AddLewisAcid->Success HighDilution->Success

Workflow for diagnosing and resolving stalled ring-closing metathesis in spirocycle synthesis.

Protocol 1: Optimized RCM with Lewis Acid Additive Self-Validation Check: The reaction mixture should remain a vibrant color (characteristic of active Ru-alkylidene) rather than turning dark brown/black (decomposed catalyst).

  • Flame-dry a Schlenk flask under argon to ensure strict anhydrous conditions.

  • Dissolve the diene precursor (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a highly dilute concentration (0.01 M). Note: High dilution is critical to favor intramolecular spirocyclization over intermolecular oligomerization[3].

  • Add Ti(OiPr)₄ (0.2 equiv) via syringe and stir at room temperature for 15 minutes to allow pre-coordination.

  • Add Grubbs' 2nd Generation Catalyst (5-10 mol%) in one single portion.

  • Heat the reaction mixture to 35 °C (reflux in CH₂Cl₂) and monitor the disappearance of the diene via LC-MS[2].

  • Upon completion, quench the active ruthenium species by adding an excess of ethyl vinyl ether (stir for 30 mins).

  • Concentrate under reduced pressure and purify via silica gel flash chromatography.

Section 2: Mastering Diastereocontrol in [3+2] Cycloadditions

Q2: I am observing poor diastereoselectivity in my [3+2] cycloaddition for heterocyclic spirocycles. How can I control the stereochemical outcome?

Causality: Achieving high diastereomeric ratios (dr) in spirocycle synthesis is dictated by the subtle energy differences between competing transition states[4]. The spatial arrangement of the newly formed spirocenter is highly sensitive to the electronic nature of the solvent and the reaction temperature[4]. Polar solvents can stabilize charge-separated transition states, which can completely reverse the facial selectivity of the cycloaddition compared to non-polar solvents[4]. For fragment-based drug discovery (FBDD), controlling this 3D architecture is non-negotiable[1].

Table 1: Effect of Reaction Conditions on Diastereomeric Ratio (dr) in[3+2] Cycloadditions

SolventDielectric Constant (ε)Temp (°C)Yield (%)Diastereomeric Ratio (A:B)Control Regime
Toluene2.381108595:5Kinetic
THF7.58657870:30Mixed
DCM8.93408245:55Mixed
Acetonitrile37.5809110:90Thermodynamic

Note: Data exemplifies the reversal of selectivity driven by solvent polarity, highlighting the shift from kinetic to thermodynamic control[4].

Cycloaddition_Pathway ExocyclicAlkene Exocyclic Alkene + Dipole SolventChoice Solvent Polarity Screening ExocyclicAlkene->SolventChoice NonPolar Non-Polar (Toluene) Kinetic Control SolventChoice->NonPolar Polar Polar (MeCN) Thermodynamic Control SolventChoice->Polar MajorDiast Major Diastereomer A (High dr) NonPolar->MajorDiast MinorDiast Major Diastereomer B (Reversed Selectivity) Polar->MinorDiast

Influence of solvent polarity on the stereochemical outcome of [3+2] cycloadditions.

Section 3: Direct Synthesis of Saturated N-Heterocycles

Q3: How can I synthesize saturated spirocyclic N-heterocycles directly from cyclic ketones without multi-step sequences?

Causality: Traditional syntheses of saturated N-heterocycles (like spiro-piperidines or morpholines) require lengthy protection/deprotection and cyclization steps[5]. Stannyl Amine Protocol (SnAP) reagents provide a direct, one-step radical-mediated cross-coupling approach[5]. The SnAP reagent forms an imine intermediate with the cyclic ketone, which then undergoes a copper-catalyzed radical cyclization to form the spirocycle[5]. This method bypasses the thermodynamic hurdles of traditional ionic ring-closures by leveraging highly reactive radical intermediates, making it ideal for drug discovery scaffolds[5].

Protocol 2: One-Step SnAP Cyclization Self-Validation Check: Ensure complete imine formation via ¹H NMR before initiating the copper-catalyzed radical cyclization. Premature addition of Cu(OTf)₂ will result in decomposition.

  • Condensation: Combine the cyclic ketone (1.0 equiv) and the appropriate SnAP reagent (1.1 equiv) in CH₂Cl₂. Add activated 4Å molecular sieves and stir at room temperature until imine formation is complete (monitor by ¹H NMR)[5].

  • Filtration: Filter the mixture through a short pad of Celite to remove the molecular sieves and concentrate under reduced pressure.

  • Cyclization Setup: Dissolve the crude imine in a 4:1 mixture of HFIP (hexafluoro-2-propanol) and CH₂Cl₂ (0.05 M)[5]. Note: HFIP is critical as a strong hydrogen bond donor to activate the imine for radical addition.

  • Catalyst Addition: Add anhydrous Cu(OTf)₂ (1.0 equiv) and 2,6-lutidine (2.0 equiv) to the solution.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with 10% aqueous NH₄OH. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over Na₂SO₄, and purify via chromatography to yield the unprotected spirocyclic amine[5].

References

  • Foley, D. J., et al. "Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery." Chemistry - A European Journal. URL:[Link]

  • Siau, W. Y., Bode, J. W. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones." Organic Letters. URL:[Link]

  • Li, X., et al. "Photochemical Divergent Ring-Closing Metathesis of 1,7-Enynes: Efficient Synthesis of Spirocyclic Quinolin-2-ones." Organic Letters. URL:[Link]

Sources

Technical Support Center: Managing Impurities in Azaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Engineering of a Spirocyclic Scaffold

The azaspiro[4.4]nonane scaffold (specifically the 2-aza isomer) is a privileged structure in medicinal chemistry, serving as a conformationally restricted surrogate for pyrrolidine and proline. However, its construction is fraught with specific "failure modes" driven by ring strain and the steric congestion of the quaternary spiro-center.

This guide moves beyond standard textbook procedures to address the causality of failure . We analyze why impurities form during the three dominant synthetic strategies: Ring-Closing Metathesis (RCM) , Radical Cyclization , and [3+2] Cycloaddition , and provide self-validating protocols to eliminate them.

Troubleshooting Guides & FAQs

Category A: Ring-Closing Metathesis (RCM) Failures

Q: My RCM reaction using Grubbs II is stalling at 60% conversion, and I see a new impurity with a mass of [M+14] or [M-14]. What is happening?

Diagnosis: This is likely alkene isomerization followed by cross-metathesis, or simply isomerization of the product.

  • The Mechanism: Ruthenium hydride species (Ru-H), formed from catalyst decomposition (often induced by basic amines or high temperatures), catalyze the migration of the double bond. This leads to a thermodynamically more stable, but undesired, internal olefin which may not undergo ring closure or forms a different ring size.

  • The Fix:

    • Add a Scavenger: Add 10–20 mol% of 1,4-benzoquinone or 2,6-dichloro-1,4-benzoquinone to the reaction mixture. These oxidants scavenge Ru-H species, preventing isomerization without killing the active catalyst.

    • Protect the Amine: Free secondary amines poison Ru catalysts. Ensure the nitrogen is protected as a carbamate (Boc/Cbz) or sulfonamide (Ts). If using a salt (e.g., amine HCl), ensure no free base is generated in situ unless using a specifically designed acid-stable catalyst (e.g., Grubbs-Hoveyda II).

Q: I am observing significant dimerization instead of ring closure. Dilution isn't helping enough.

Diagnosis: While dilution favors intramolecular cyclization, "pseudo-dilution" is more effective for difficult spiro-closures.

  • The Fix: Implement Slow Addition . Do not dump the catalyst into the substrate solution. Instead, dissolve the catalyst in a small volume of degassed solvent and add the substrate solution dropwise to the catalyst solution over 2–4 hours. This keeps the instantaneous concentration of the diene low relative to the catalyst, statistically favoring the intramolecular event (RCM) over intermolecular dimerization (ADMET).

Category B: Radical Cyclization & Metal Residues[1]

Q: My tin-mediated radical cyclization (using Bu3SnH) gives a mixture of the spiro-product and a reduced, acyclic amine. How do I favor the cycle?

Diagnosis: The rate of Hydrogen Atom Transfer (HAT) from the tin hydride is faster than the rate of cyclization. The radical intermediate is being "quenched" before it can attack the alkene.

  • The Fix:

    • Syringe Pump Addition: Add the Bu3SnH and AIBN (initiator) solution extremely slowly (over 4–6 hours) to the refluxing substrate solution. This keeps the H-donor concentration low.

    • Switch Reagents: Use TTMSS (Tris(trimethylsilyl)silane) . It has a slower H-transfer rate constant than Bu3SnH, giving the radical more time to cyclize onto the sterically crowded spiro-center.

Q: How do I remove residual Tin (Sn) or Ruthenium (Ru) to pharma standards (<10 ppm)?

The Protocol:

  • For Tin: Partition the reaction mixture between acetonitrile and hexane. Organotin species prefer the hexane layer; the polar amine product prefers acetonitrile. Repeat the hexane wash 3–4 times.

  • For Ruthenium: Add activated carbon (50 wt% relative to substrate) or a functionalized silica scavenger (e.g., Thiol-modified silica) to the reaction mixture after completion. Stir at 50°C for 1 hour, then filter through a Celite pad.

Category C: Purification of the Free Amine

Q: I lose significant mass during silica gel chromatography of the free spiro-amine. Is it volatile?

Diagnosis: 2-azaspiro[4.4]nonane (MW ~125 g/mol ) is moderately volatile, but the main loss is usually irreversible adsorption to acidic silanols on the silica gel.

  • The Fix:

    • Deactivate Silica: Pre-wash the column with 1% Triethylamine (Et3N) in the eluent.

    • Salt Formation (Recommended): Do not isolate the free oil if possible. Convert it immediately to the Hemioxalate salt . This solid is non-volatile, easy to handle, and purifies via crystallization (see Protocol B).

Impurity Profile & Management Table

Impurity TypeOrigin / CauseDetection (LCMS/NMR)Remediation Strategy
Dimer/Oligomer Intermolecular metathesis (RCM) due to high concentration.Mass = 2x Product. Broad peaks in NMR.High Dilution (0.005 M) or Slow Addition of substrate.
Isomerized Olefin Ru-H catalyzed double bond migration.Mass = Product.[1][2] Vinyl proton shift in NMR.Add 1,4-benzoquinone (10 mol%). Lower reaction temp.[3]
Reduced Acyclic Amine Premature radical quench (Radical Cyclization).Mass = Product + 2H. Loss of alkene signals.Use TTMSS instead of Bu3SnH. Slower addition of hydride.[4]
Regioisomer Poor selectivity in [3+2] cycloaddition.Identical Mass. Complex aliphatic region in NMR.Screen Lewis Acids (Ag, Cu). Lower temp (-20°C).
Ruthenium Residue Catalyst decomposition.Dark color. XRF detection.Thiol-Silica Scavenger or activated charcoal treatment.

Experimental Protocols

Protocol A: Synthesis of N-Boc-2-azaspiro[4.4]non-7-ene via RCM

A robust method minimizing dimerization and isomerization.

Reagents:

  • N-Boc-2,2-diallylpyrrolidine (Substrate)

  • Grubbs II Catalyst (or Hoveyda-Grubbs II for difficult cases)

  • 1,4-Benzoquinone (Additive)

  • Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon.

  • Solvent Degassing: Sparge anhydrous DCM with Argon for 15 minutes. Oxygen poisons the catalyst.

  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM to reach a concentration of 0.01 M (critical for spiro-formation).

  • Additive: Add 1,4-benzoquinone (0.1 equiv). Note: This prevents isomerization.

  • Catalyst Addition: Add Grubbs II catalyst (0.05 equiv).

  • Reaction: Reflux (40°C) for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If conversion stalls, add a second portion of catalyst (0.02 equiv).

  • Quench: Cool to room temperature. Add activated charcoal (50 wt%) and stir for 1 hour.

  • Filtration: Filter through a pad of Celite/Silica. Rinse with DCM.[3]

  • Purification: Concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Isolation of 2-Azaspiro[4.4]nonane as the Hemioxalate Salt

Standard method for stabilizing and purifying the amine.

Step-by-Step:

  • Deprotection (if Boc protected): Treat N-Boc intermediate with 4M HCl in Dioxane. Evaporate to dryness to get the crude amine HCl salt.

  • Free Basing: Dissolve HCl salt in minimal water. Basify with 2M NaOH to pH > 12. Extract 3x with DCM or MTBE. Dry organics over Na2SO4 and concentrate carefully (volatile!).

  • Salt Formation:

    • Dissolve the crude free amine (1.0 equiv) in Ethanol (5 mL/g).

    • In a separate flask, dissolve Oxalic Acid Dihydrate (0.5 equiv for hemioxalate, 1.0 equiv for mono-oxalate) in warm Ethanol.

    • Note: Commercial "2-azaspiro[4.4]nonane oxalate" is often the hemioxalate (2 amines : 1 oxalic acid). Check stoichiometry.

  • Crystallization: Add the acid solution dropwise to the amine solution with stirring. A white precipitate should form immediately.

  • Isolation: Cool to 0°C for 1 hour. Filter the white solid. Wash with cold Ethanol and then Diethyl Ether. Dry under vacuum.[5]

Visual Troubleshooting Logic

Figure 1: RCM Troubleshooting Decision Tree

RCM_Troubleshooting Start Start: RCM Reaction Analysis Check_Conversion Check Conversion (LCMS/NMR) Start->Check_Conversion Low_Conversion Low Conversion (<50%) Check_Conversion->Low_Conversion High_Conversion High Conversion, Wrong Product Check_Conversion->High_Conversion Poisoning Is the Amine Free? Low_Conversion->Poisoning Identify_Impurity Identify Impurity Mass High_Conversion->Identify_Impurity Protect_Amine Action: Protect as Boc/Cbz or use Acidic Conditions Poisoning->Protect_Amine Yes O2_Poisoning Was Solvent Degassed? Poisoning->O2_Poisoning No Degas Action: Sparge with Ar for 20 mins O2_Poisoning->Degas No Dimer Mass = 2M (Dimer) Identify_Impurity->Dimer Isomer Mass = M (Isomer) Identify_Impurity->Isomer Dilution Action: Dilute to 0.005M or Slow Addition Dimer->Dilution Add_Quinone Action: Add 1,4-Benzoquinone (Scavenge Ru-H) Isomer->Add_Quinone

Caption: Decision tree for diagnosing and correcting common failures in Ring-Closing Metathesis (RCM) of azaspiro precursors.

Figure 2: Reaction Pathway & Side Reactions

Reaction_Pathways Precursor Diene Precursor (N-Boc-diallyl) Ru_Cat Ru Catalyst Precursor->Ru_Cat Target Target Spirocycle (2-azaspiro[4.4]non-7-ene) Ru_Cat->Target Low Conc. Kinetic Control Side_Oligomer Impurity: Linear Oligomer (Viscous Oil) Ru_Cat->Side_Oligomer High Conc. Intermolecular Side_Isomer Impurity: Isomerized Olefin (Thermodynamic Sink) Target->Side_Isomer Ru-H Species Long Reaction Time

Caption: Mechanistic pathways showing the competition between spiro-cyclization, oligomerization, and post-reaction isomerization.

References

  • BenchChem Technical Support. (2025).[4][5] Overcoming Diastereoselectivity Issues in 2-Azaspiro[4.4]nonane Synthesis. Retrieved from

  • Yong, S. R., et al. (2005).[6] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.[6] Retrieved from

  • Organic Chemistry Portal. (2024). Ring Closing Metathesis (RCM). Retrieved from

  • Organic Syntheses. (2014). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Org. Synth. 2014, 91, 160-172. Retrieved from

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Retrieved from

Sources

Technical Support Center: Spirocyclic Scaffold Synthesis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting hub for the synthesis, handling, and storage of spirocyclic compounds. As these sp³-rich, three-dimensional architectures become increasingly privileged in drug discovery, researchers frequently encounter unique stability challenges. This guide provides mechanistic insights, field-proven troubleshooting Q&As, and self-validating protocols to ensure the integrity of your spirocyclic libraries.

The Mechanistic Roots of Spirocyclic Instability

To troubleshoot a failing reaction or degrading compound, you must first understand the physical chemistry of the spirocycle. Defined by a single, fully substituted tetrahedral sp³-carbon atom shared between two rings, spirocycles force the planes of the two rings into an orthogonal alignment [1].

This geometry imposes significant torsional strain on the ring substituents [1]. Furthermore, when incorporating small rings (such as oxetanes or azetidines), the trigonal carbon embedded within the constrained system generates immense inherent ring strain 2[2]. When subjected to thermal stress, acidic environments, or harsh electrophiles, this strain acts as a thermodynamic spring, driving unwanted ring-opening or rearrangement pathways.

MechanisticPathways A Spirocyclic Scaffold (Quaternary sp3 Center) B Orthogonal Ring Planes (Torsional Strain) A->B C Steric Congestion (Hindered Exit Vectors) A->C D Heteroatom Proximity (Inductive Effects) A->D E Ring-Opening (Synthesis Failure) B->E Thermal/Acidic Stress F Catalyst Poisoning (Low Yield) C->F Bulky Reagents G Oxidative Degradation (Storage Failure) D->G O2 / Moisture

Caption: Logical causality of spirocyclic instability pathways during synthesis and storage.

Synthesis Troubleshooting Guide (FAQ)

Q1: My spirocyclization reactions are suffering from low yields and unexpected ring-opened byproducts. What is the mechanistic cause, and how can I fix it? A1: The primary cause is the inherent ring strain of the precursors competing with the high activation energy required to form a sterically congested quaternary spirocenter. To overcome this, you must change the thermodynamic driving force. For example, when synthesizing azetidine-containing spirocycles, leveraging a strain-release mechanism is highly effective. By harnessing the extreme inherent ring strain of an azabicyclo[1.1.0]butane (ABB) fragment, electrophile-induced spirocyclization drives the reaction forward to form the comparatively more stable spiro-azetidine 3[3].

Q2: During the dearomatization of pyridines to form dihydropyridine spirocycles, my NMR yields are excellent (e.g., 85%), but my isolated yields are drastically lower. Where is the product going? A2: Dihydropyridine spirocycles exhibit minor levels of instability and are prone to degradation during standard silica gel chromatography 4[4]. While the semi-pinacol rearrangement successfully generates the spirocenter, the resulting diene system is highly sensitive to acidic environments, leading to re-aromatization or ring-opening. Solution: Switch to neutral or basic alumina for purification, or perform an immediate downstream hydrogenation to the robust piperidine analogue if the diene is not required for your final Active Pharmaceutical Ingredient (API) 4[4].

Protocol 1: Strain-Release Driven Spirocyclization

This protocol utilizes a self-validating mechanistic checkpoint to ensure proper coordination rather than premature degradation.

  • Precursor Preparation: Synthesize azabicyclo[1.1.0]butane (ABB)-ketone precursors bearing silyl-protected alcohols 3[3].

  • Electrophile Activation: Introduce the electrophile to induce coordination to the activated ABB system.

    • Self-Validation Point: Monitor the reaction via NMR. The silyl ether moiety must remain intact at this stage. If premature desilylation is observed, your electrophile is too harsh. The retention of the silyl group confirms that desilylation does not occur prior to cyclization, validating the oxonium intermediate pathway 3[3].

  • Cyclization: Allow the strain-release mechanism to drive the formation of the spiro-azetidine.

  • Deprotection: Cleave the trifluoroacetamide group using exceptionally mild conditions (K₂CO₃, MeOH:H₂O, Room Temperature) to yield the unprotected spirocycle 3[3].

Storage & Handling Troubleshooting Guide (FAQ)

Q3: How do I prevent the degradation of highly strained oxa- and aza-spirocycles (like spiro[3.3]heptanes) during long-term storage? A3: Strained spiro heterocycles, particularly those containing heteroatoms like 2-oxa-6-azaspiro[3.3]heptane, can be highly hygroscopic and thermally unstable depending on their isolated salt form. For example, the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is documented to suffer from thermal instability and moisture absorption [5]. Solution: Convert the free base to a non-hygroscopic, thermally stable salt (e.g., hydrochloride or bespoke pharmaceutical counterions) to maintain high efficiency for further synthetic transformations [5]. Always store under an inert atmosphere (argon/nitrogen) at -20°C.

Quantitative Data on Spirocyclic Stability & Yield Metrics
Scaffold TypeReaction / Storage ConditionObserved IssueYield / Stability MetricMitigation Strategy
Azetidine-Spirocycles Hydrolysis & Boc Protection (K₂CO₃, MeOH:H₂O, RT)Trifluoroacetamide cleavage stress67–83% Isolated YieldUse mild room-temperature conditions to prevent strain-induced ring opening 3[3].
Dihydropyridine Spirocycles Dearomatization (Acetonitrile, 5 equiv Boc₂O, 24h)Minor degradation during isolation85% NMR Yield (lower isolated)Avoid prolonged exposure to silica gel; use neutral alumina for chromatography 4[4].
Cyclopentanone Spirocycles Dearomative Semi-Pinacol RearrangementSteric hindrance at spirocenter96% Isolated YieldOptimize electrophile equivalents and employ high-boiling point solvents 4[4].
2-oxa-6-azaspiro[3.3]heptane Long-term storage (Ambient air/moisture)Hygroscopicity and thermal degradationForms stable non-hygroscopic saltsStore as alternative stable salts (avoiding oxalates) under inert atmosphere [5].

Analytical Validation Protocol

To guarantee that your stored spirocycles have not undergone silent ring-opening or hydrolysis, implement the following self-validating analytical workflow.

Protocol 2: Stability Tracking and Storage Protocol
  • Salt Conversion: Convert the spirocyclic free base into a non-hygroscopic salt. Strictly avoid oxalate salts for highly strained systems (e.g., spiro[3.3]heptanes) due to documented thermal instability [5].

  • Baseline Establishment: Acquire a baseline quantitative NMR (qNMR) spectrum using a highly stable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) immediately after isolation.

  • Stress Testing & Storage: Lyophilize the batch, backfill with Argon, and store at -20°C. Keep a small stress-test aliquot at 40°C/75% RH.

  • Validation: Re-acquire qNMR spectra of the stress aliquot at 7, 14, and 30 days.

    • Self-Validation Point: The integral ratio of the spirocyclic core protons to the internal standard must remain constant. A decrease in this ratio, coupled with the appearance of new vinylic or acyclic aliphatic signals, definitively confirms ring-opening degradation.

StabilityWorkflow Step1 Salt Selection (Avoid Oxalates) Step2 Inert Atmosphere Storage (-20°C) Step1->Step2 Step3 qNMR Tracking (Internal Standard) Step2->Step3 Step4 Mass Balance Validation Step3->Step4

Caption: Step-by-step analytical workflow for validating the storage stability of spirocycles.

References

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
  • Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).[Link]

Sources

Technical Support Center: Purification Strategies for Diastereomeric Mixtures of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of diastereomeric mixtures of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these structurally complex molecules. Spirocyclic scaffolds are prevalent in numerous natural products and bioactive molecules, making their stereochemically pure isolation a critical step in synthetic and medicinal chemistry.[1][2][3] This resource combines established methodologies with expert insights to help you navigate the intricacies of diastereomer purification.

Purification Strategy Decision Workflow

The selection of an appropriate purification strategy is paramount for efficiently obtaining diastereomerically pure spirocyclic compounds. The following workflow provides a logical decision-making process based on the initial analysis of your diastereomeric mixture.

Purification Strategy Workflow Figure 1. Decision Workflow for Spirocyclic Diastereomer Purification A Crude Diastereomeric Mixture B Analytical Scale Analysis (e.g., HPLC, SFC, TLC) A->B C Are Diastereomers Resolvable? B->C D Yes, Baseline or Good Separation C->D Yes E No or Poor Separation C->E No F Preparative Chromatography (HPLC / SFC) D->F G Is the Compound Crystalline? E->G I Derivatization with Chiral Resolving Agent E->I J Pure Diastereomer 1 F->J K Pure Diastereomer 2 F->K H Crystallization Studies G->H Yes G->I No/Amorphous H->J H->K L Chromatographic Separation of New Diastereomers I->L L->J L->K

Caption: A decision tree to guide the selection of a suitable purification strategy for spirocyclic diastereomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Chromatography Issues

Q1: I'm observing poor or no separation of my spirocyclic diastereomers using flash column chromatography on silica gel. What should I do?

A1: This is a common challenge as diastereomers can have very similar polarities.[4] Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate Your Solvent System: The initial choice of eluent is critical. If a standard hexane/ethyl acetate system fails, consider solvents that can engage in different types of interactions.[4]

    • Introduce Chlorinated Solvents: Dichloromethane or chloroform can offer different selectivity.

    • Utilize Ethers: Diethyl ether or methyl tert-butyl ether (MTBE) can provide alternative selectivities compared to esters like ethyl acetate.[4]

    • Add Alcohols: A small percentage (1-2%) of methanol, ethanol, or isopropanol can sharpen peaks and improve separation.[4]

  • Switch to a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step. Diastereomers can be separated on both normal and reversed-phase media.[5][6]

  • Consider Preparative HPLC or SFC: For challenging separations, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) offer significantly higher resolving power.[7]

Q2: My peaks are broad and tailing during preparative HPLC separation. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and the purity of collected fractions. The cause is often secondary interactions between the analyte and the stationary phase or column overloading.[8]

  • Mobile Phase Modifiers: For basic spirocyclic compounds, which are common, adding a small amount of an amine like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase can mitigate tailing by competing for active sites on the silica surface. For acidic compounds, an additive like formic acid or trifluoroacetic acid (TFA) can be beneficial.[8]

  • Reduce Sample Load: Overloading the column is a frequent cause of peak broadening. Reduce the amount of material injected to see if the peak shape improves.

  • Check pH of Mobile Phase (Reversed-Phase): If using reversed-phase HPLC, ensure the mobile phase pH is appropriate for the pKa of your compound to maintain a consistent ionization state.

Q3: I have access to an SFC system. What are the advantages for separating spirocyclic diastereomers and what columns should I screen?

A3: Supercritical fluid chromatography (SFC) is a powerful tool for separating stereoisomers, including diastereomers.[9] Its advantages include fast separations and reduced solvent consumption. For achiral SFC separations of diastereomers, a variety of stationary phases can be effective.[9][10]

Stationary Phase Type Potential Interactions Good for Separating...
Ethyl Pyridine Good overall selectivityAcidic mixtures
Pentafluorophenyl (PFP) Unique selectivity, electron acceptorAromatic and halogenated spirocycles
Naphthyl or Pyrene Strong π-π and charge transfer interactionsDiastereomers with aromatic groups[9]
Nitro Aromatic Ionic and π-π interactionsDiastereomers with subtle electronic differences[10]
Diol Provides selectivity similar to silica without the high reactivityA wide range of polar compounds
Crystallization Issues

Q1: I'm trying to separate my diastereomers by crystallization, but they are co-crystallizing or forming a solid solution. What can I do?

A1: This indicates that the solubilities of your diastereomers are very similar in the chosen solvent system.[8]

  • Systematic Solvent Screening: A broad screening of solvents with varying polarities and functionalities is essential.

  • Temperature Optimization: Experiment with different crystallization temperatures. Slow cooling often yields higher purity crystals, while rapid cooling might trap one diastereomer out of solution kinetically.

  • Consider Crystallization-Induced Diastereomer Transformation (CIDT): If one of your stereocenters is labile (e.g., adjacent to a carbonyl), it may be possible to epimerize the unwanted diastereomer in solution to the less soluble, desired diastereomer that crystallizes out.[11][12] This process, known as a crystallization-induced diastereomer transformation (CIDT), can significantly increase the yield of the desired isomer.[13][14] It often requires a catalyst (acid or base) to facilitate the equilibration in solution.[11]

Q2: My spirocyclic compound won't crystallize and oils out instead. How can I induce crystallization?

A2: Oiling out occurs when the compound's solubility limit is exceeded, but the molecules lack the organization to form a crystal lattice.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and slowly add an "anti-solvent" in which it is poorly soluble. This can be done through vapor diffusion (slow evaporation of the more volatile solvent) or by direct, slow addition.

  • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a separation method for a new pair of spirocyclic diastereomers?

A1: The first step is always a small-scale analytical screen to assess separability.[8] Use analytical HPLC or SFC with a few different columns (e.g., a standard C18, a PFP, and a chiral column) and a generic gradient method. This will quickly tell you if the diastereomers are separable by chromatography and which stationary phase shows the most promise.

Q2: When should I consider using a chiral resolving agent?

A2: If your spirocyclic compound contains a suitable functional group (e.g., an amine or a carboxylic acid) and you are struggling with direct separation methods, derivatization with a chiral resolving agent is a powerful alternative.[15] This process converts the diastereomeric mixture into a new mixture of diastereomers with potentially very different physical properties, making them easier to separate by standard chromatography or crystallization.[16][17] Common resolving agents include tartaric acid derivatives for bases and chiral amines like (R)- or (S)-1-phenylethylamine for acids.[15]

Q3: Can I use a chiral stationary phase (CSP) to separate diastereomers?

A3: Absolutely. While CSPs are designed for separating enantiomers, they are often very effective at resolving diastereomers as well.[7][18] The multiple chiral centers on the stationary phase can interact differently with the multiple stereocenters of your spirocyclic compounds, leading to excellent separation. It is always recommended to include chiral columns in your initial analytical screening.

Experimental Protocols

Protocol 1: General Method Development for Preparative HPLC
  • Analytical Method Development:

    • Screen various stationary phases (e.g., C18, Phenyl-Hexyl, PFP) using a fast gradient (e.g., 5-95% acetonitrile in water over 5 minutes).

    • Once a promising stationary phase is identified, optimize the mobile phase to achieve good resolution (Rs > 1.5) and a reasonable retention time. Test different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.[19]

    • If necessary, add modifiers like 0.1% formic acid or 0.1% triethylamine to improve peak shape.[8]

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as the optimized analytical method.

    • Calculate the new flow rate based on the column diameters: Flow_prep = Flow_anal * (ID_prep / ID_anal)².

    • Perform a loading study by injecting increasing amounts of your sample to determine the maximum sample load that maintains adequate separation.

  • Purification and Analysis:

    • Inject the diastereomeric mixture and collect fractions based on the UV detector signal.

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated diastereomers.[8]

Protocol 2: Screening for Diastereoselective Crystallization
  • Solvent Selection:

    • In parallel, place small amounts (e.g., 5-10 mg) of the diastereomeric mixture into several vials.

    • Add different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves.

  • Induce Crystallization:

    • Allow the vials to slowly evaporate at room temperature.

    • Alternatively, cool the saturated solutions to 4 °C or -20 °C.

    • For promising solvent systems, try slow cooling from an elevated temperature.

  • Analysis:

    • If crystals form, isolate them by filtration.

    • Analyze the purity of the crystalline material and the remaining mother liquor by HPLC or NMR to determine if a separation has occurred.

References

  • Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. (2025).
  • Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development.
  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separ
  • Alexander, A. J., & Staab, A. (2006). Use of achiral/chiral SFC/MS for the profiling of isomeric cinnamonitrile/hydrocinnamonitrile products in chiral drug synthesis. Analytical Chemistry.
  • Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. [Link]

  • Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. (n.d.). IUCr Journals.
  • Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures. (n.d.). Benchchem.
  • Chiral resolution. (n.d.). Wikipedia.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
  • Column Technology for Achiral SFC Separations. (n.d.).
  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review.
  • Transition metal-catalyzed synthesis of spirooxindoles. (n.d.). PMC - NIH.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). [Source not available].
  • Omprakash H N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ. [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (2025). MDPI.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Harada, N. (2016).
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). [Source not available].
  • Chiral Resolution and Separ
  • Help with separ
  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PMC.

Sources

Technical Support Center: Navigating Chemical Stability in Spirocycle Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. Spirocycles, with their inherent three-dimensionality, offer exciting avenues for novel therapeutics by improving properties like solubility and metabolic stability compared to their monocyclic counterparts.[1] However, the journey from bench-scale synthesis to large-scale production is often fraught with challenges, particularly concerning the chemical stability of these unique scaffolds.[2]

This guide is designed to be a practical resource, providing in-depth answers and troubleshooting strategies for the common stability issues encountered during the scale-up of spirocycle synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick understanding of the core challenges.

Q1: What makes spirocycles particularly susceptible to instability during scale-up?

A: The instability often stems from the inherent ring strain in many spirocyclic systems, especially those containing small rings like cyclopropanes or oxetanes.[1][3] This strain can make them susceptible to ring-opening reactions under conditions that are benign for less strained systems.[4][5] During scale-up, factors like prolonged reaction times, localized temperature increases due to inefficient heat transfer, and changes in reagent concentration can exacerbate these underlying instabilities.[6]

Q2: What are the most common degradation pathways observed for spirocycles?

A: The most prevalent degradation pathways include:

  • Acid- or Base-Catalyzed Ring Opening: This is a major concern, particularly for strained systems or those containing acid/base-labile functional groups like ketals or oxetanes.[7][8] For instance, even mild acidic conditions during workup or chromatography can lead to the ring-opening of an oxetane to form a chloro-alcohol.[7]

  • Hydrolysis: Ester or amide functionalities within the spirocyclic framework can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the spirocycle or its substituents.[9]

  • Oxidation: Certain spirocycles may be sensitive to atmospheric oxygen or residual oxidizing agents, leading to undesired byproducts.

Q3: How can I proactively assess the stability of my novel spirocycle before a major scale-up campaign?

A: Conducting forced degradation studies is a critical proactive measure.[10][11] These studies involve subjecting a small sample of your compound to a range of harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and photolysis) to deliberately induce degradation.[12][13] By analyzing the resulting mixtures, you can identify potential degradation products, understand degradation pathways, and develop analytical methods that can detect these impurities during the actual scale-up process.[10]

Part 2: Troubleshooting Guides

This section provides a structured, in-depth approach to solving specific problems you might encounter during your experiments.

Scenario 1: Yield Drops and Unexpected Impurities Upon Scale-Up

Problem: "My bench-scale reaction (1g) gives an 85% yield of the desired spirocycle. However, on a 100g scale, the yield has dropped to 40%, and my HPLC/TLC shows several new, unidentified impurity spots."

This is a classic scale-up problem that points towards product degradation under the modified reaction conditions.

Logical Troubleshooting Workflow:

Below is a decision-making workflow to diagnose the root cause of yield loss and impurity formation during scale-up.

G start Problem: Yield Loss & New Impurities on Scale-Up check_purity 1. Re-analyze Starting Materials (NMR, LC-MS) start->check_purity impurity_present Impurity in Starting Material? check_purity->impurity_present check_thermal 2. Investigate Thermal Stability (Run small scale at prolonged time/higher temp) degrades_thermal Degradation Observed? check_thermal->degrades_thermal check_workup 3. Analyze Workup & Purification Steps (Take samples before and after each step) degrades_workup Degradation during Workup/Purification? check_workup->degrades_workup impurity_present->check_thermal No sol_purify_sm Solution: Purify Starting Materials impurity_present->sol_purify_sm Yes degrades_thermal->check_workup No sol_thermal Solution: - Improve heat transfer (jacketed reactor, overhead stirring) - Lower reaction temperature - Reduce reaction time degrades_thermal->sol_thermal Yes sol_workup Solution: - Use milder quench (e.g., buffered soln) - Avoid strongly acidic/basic conditions - Use alternative purification (e.g., crystallization) degrades_workup->sol_workup Yes end_point Problem Resolved degrades_workup->end_point No, consult specialist sol_purify_sm->end_point sol_thermal->end_point sol_workup->end_point

Caption: Troubleshooting workflow for scale-up yield loss.

Probable Causes & Solutions:

  • Thermal Stress: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized "hot spots" that accelerate degradation.

    • Solution: Improve agitation with overhead mechanical stirring instead of a magnetic stir bar. Use a jacketed reactor to ensure uniform temperature control. Consider running the reaction at a slightly lower temperature, even if it requires a longer reaction time.[6]

  • Acid/Base Sensitivity During Workup: An aqueous quench that is benign on a small scale can become problematic on a larger scale if the spirocycle is exposed to a non-neutral pH for an extended period during extraction and separation. Ring-opening of strained heterocycles is a common issue.[4][7]

    • Solution: Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) instead of plain water or strong acids/bases. Minimize the time the compound spends in the aqueous phase. If acid sensitivity is suspected during silica gel chromatography, consider neutralizing the silica gel with a base like triethylamine before use, or opt for an alternative purification method like crystallization or reverse-phase chromatography.[14]

  • Atmospheric Sensitivity: Some spirocycles may be sensitive to air, especially over the longer duration of a large-scale reaction and workup.

    • Solution: Ensure the reaction and workup are performed under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize exposure to dissolved oxygen.

Scenario 2: Product Degradation During Purification

Problem: "My crude NMR looks clean, but after silica gel column chromatography, I see significant degradation and my isolated yield is low."

This strongly suggests that the spirocycle is unstable on silica gel.

Probable Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is inherently acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive compounds, such as those containing strained rings or certain protecting groups.[14]

    • Solution 1 (Neutralization): Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Solution 2 (Alternative Stationary Phases): Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase C18 silica.

    • Solution 3 (Non-Chromatographic Purification): The best solution is often to avoid chromatography altogether. Develop a protocol for crystallization or trituration to purify the compound. This is often more scalable and cost-effective.[15]

Data Summary: Alternative Purification Strategies

Purification MethodPrincipleBest ForProsCons
Crystallization Differential solubility in a solvent systemCrystalline solidsHighly pure product, very scalableCan be difficult to find suitable solvent system; lower initial recovery
Trituration Washing a solid with a solvent in which the product is insoluble but impurities are solubleAmorphous or crystalline solids with soluble impuritiesSimple, quick, removes minor impuritiesNot effective for removing impurities with similar solubility
Reverse-Phase Chromatography Separation based on hydrophobicityPolar to moderately non-polar compoundsAvoids acidic silica, good for polar compoundsRequires aqueous mobile phases, product isolation requires lyophilization or extraction
Alumina Chromatography Adsorption on aluminum oxideCompounds sensitive to acidic silicaCan be used in normal phase mode with organic solventsCan have different selectivity than silica, may be more expensive

Part 3: Key Experimental Protocols

Reproducible data is the cornerstone of successful process development. Here is a detailed protocol for a foundational stability assessment.

Protocol 1: Forced Degradation Study for a Novel Spirocycle

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for a new spirocyclic compound.[10][13]

Materials:

  • Novel spirocyclic compound (~50 mg)

  • HPLC-grade acetonitrile and water

  • 1N HCl, 1N NaOH, 30% H₂O₂

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the spirocycle in acetonitrile.

  • Stress Condition Setup: For each condition, add 1 mL of the stock solution to 9 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1N HCl. Heat at 60°C.

    • Base Hydrolysis: 0.1N NaOH. Keep at room temperature.

    • Oxidation: 3% H₂O₂. Keep at room temperature.

    • Thermal: HPLC-grade water. Heat at 60°C.

    • Control: HPLC-grade water. Keep at room temperature.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately before analysis, quench the reaction by diluting the aliquot into the mobile phase. For the acid sample, add an equimolar amount of base, and for the base sample, add an equimolar amount of acid to neutralize.

  • Analysis: Analyze all samples by a reverse-phase HPLC method. A good starting point is a C18 column with a water/acetonitrile gradient. Monitor for the disappearance of the parent peak and the appearance of new peaks.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Data Analysis and Interpretation:

  • Peak Purity: Use a diode array detector (DAD) or mass spectrometer (MS) to assess the peak purity of the parent compound and determine the mass of any new degradant peaks.

  • Degradation Pathway: By identifying the structures of the degradation products (e.g., via LC-MS/MS), you can propose a degradation pathway.[17] This knowledge is invaluable for designing a more robust synthesis and purification process.[18] For example, if a major degradant is a ring-opened product from acid hydrolysis, you know to rigorously avoid acidic conditions in all future steps.

Part 4: Long-Term Storage and Handling

Q: What are the best practices for storing purified spirocycles to ensure long-term stability?

A: Proper storage is crucial to prevent slow degradation over time.

  • Solid vs. Solution: Whenever possible, store the compound as a neat, dry solid.[14] Compounds are almost always less stable in solution.

  • Temperature: Store compounds at low temperatures. For short-term storage (days to weeks), 4°C is often sufficient.[19] For long-term storage, -20°C or -80°C is recommended.[20]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect against oxidation and moisture. Use vials with tight-fitting caps.

  • Light: Protect from light by using amber vials or storing them in the dark, as some compounds are susceptible to photolytic degradation.

By systematically applying these troubleshooting principles and proactively investigating the stability of your spirocyclic compounds, you can overcome the challenges of scale-up and successfully advance your promising molecules from the laboratory to further development.

References

  • Study of Ring-Opening Reaction of Spiro[5.2]octenes with Aqueous Hydrohalic Acid. (2012, November 12). Retrieved from [Link]

  • Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms. ResearchGate. (n.d.). Retrieved from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021, January 6). Royal Society of Chemistry. Retrieved from [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. (2014, July 8). ACS Publications. Retrieved from [Link]

  • Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. (n.d.). PMC. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025, April 15). Royal Society of Chemistry. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - NIH. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). Retrieved from [Link]

  • Steric effects. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024, December 4). ACS Publications. Retrieved from [Link]

  • (PDF) Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms. (2022, September 6). ResearchGate. Retrieved from [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. (2016, August 15). PubMed. Retrieved from [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis - General tips for improving yield?. (2020, February 26). Reddit. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). BioProcess International. Retrieved from [Link]

  • Tips for Performing Preparative Chromatography and Protein Purification. (2016, May 9). Biocompare. Retrieved from [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). PMC. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, May 20). MDPI. Retrieved from [Link]

  • Degradation of Cylindrospermopsin Spiked in Natural Water (Paranoá Lake, Brasília, Brazil) by Fenton Process: A Bench–Scale Study. (2024, December 12). MDPI. Retrieved from [Link]

  • Best Practices for Purifying PCR Products. (2020, September 1). Biocompare.com. Retrieved from [Link]

  • Tips for Storing Proteins Purified on Your NGC™ Chromatography System. (2014, December 10). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane Biological Activities: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule, spirocycles like azaspiro[4.4]nonanes provide rigid, three-dimensional architectures that overcome the metabolic liabilities and off-target promiscuity often associated with flat, aromatic heterocycles.

While the structural difference between 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane is merely the position of the nitrogen atom within the fused pyrrolidine-cyclopentane system, this subtle isomeric shift dictates profoundly divergent pharmacological trajectories. This guide provides an objective, data-supported comparative analysis of these two scaffolds, detailing their primary biological activities, mechanistic pathways, and the experimental protocols used to validate them.

1-Azaspiro[4.4]nonane: The Anticancer and Antiviral Workhorse

The 1-azaspiro[4.4]nonane core is predominantly recognized as the defining structural motif in Cephalotaxus alkaloids, a family of potent natural products. The most clinically significant derivative is1 [1], an approved therapeutic for chronic myeloid leukemia (CML).

Mechanism of Action

Derivatives of 1-azaspiro[4.4]nonane exhibit potent antiproliferative activity by acting as reversible inhibitors of protein synthesis. HHT binds specifically to the A-site cleft of the 60S ribosomal subunit. This steric blockade prevents the elongation of amino acid chains, leading to a rapid depletion of short-lived oncoproteins (such as Mcl-1 and c-Myc), which ultimately triggers apoptosis in leukemic cells [2]. Beyond oncology, synthetic derivatives of this scaffold have demonstrated high-affinity agonism at nicotinic acetylcholine receptors (mAChR) and potent inhibition of Hepatitis C virus (HCV) RNA polymerase [3].

G HHT 1-Azaspiro[4.4]nonane (e.g., Homoharringtonine) Ribosome Binding to 60S Ribosomal Subunit (A-site cleft) HHT->Ribosome High Affinity Binding Elongation Inhibition of Amino Acid Chain Elongation Ribosome->Elongation Steric Blockade Apoptosis Depletion of Short-lived Oncoproteins (e.g., Mcl-1, c-Myc) Elongation->Apoptosis Translational Arrest Death Apoptosis in CML/AML Cells Apoptosis->Death Caspase Activation

Signaling and mechanistic pathway of 1-Azaspiro[4.4]nonane derivatives in oncology.

Experimental Protocol: In Vitro Translation Inhibition Assay

To objectively quantify the antiproliferative mechanism of 1-azaspiro[4.4]nonane derivatives, researchers utilize cell-free translation assays. This protocol is designed as a self-validating system to ensure observed effects are due to direct ribosomal inhibition rather than general cytotoxicity.

  • Cell-Free System Preparation: Utilize a Rabbit Reticulocyte Lysate (RRL) system. Causality: Using a cell-free lysate isolates the ribosomal machinery from complex cellular metabolism, ensuring that any loss of signal is a direct result of translation blockade, not upstream metabolic interference.

  • Dual-Reporter Integration: Introduce a Firefly luciferase mRNA transcript (the translation target) and a pre-synthesized Renilla luciferase protein (the internal control). Causality: The pre-synthesized Renilla acts as an environmental control. If a compound quenches luminescence chemically, both signals will drop. If the compound specifically inhibits translation, only the Firefly signal will decrease.

  • Compound Incubation: Incubate 1-azaspiro[4.4]nonane derivatives at varying concentrations (0.1 nM to 10 μM) for 60 minutes at 30°C.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ by plotting the normalized Firefly/Renilla ratio against the log of the compound concentration.

2-Azaspiro[4.4]nonane: The Neurological and Antimicrobial Scaffold

In contrast to its isomer, 2 [4] is primarily a synthetic building block utilized to design central nervous system (CNS) therapeutics and antimicrobial agents. The repositioning of the nitrogen atom alters the dipole moment and basicity (pKa) of the pyrrolidine ring, optimizing it for blood-brain barrier (BBB) penetration.

Mechanism of Action

Derivatives such as N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione have demonstrated potent anticonvulsant properties [5]. Mechanistically, these compounds are evaluated for their ability to modulate GABA(A) receptors and voltage-sensitive calcium channels. Crucially, structure-activity relationship (SAR) studies reveal that the in vivo anticonvulsant efficacy of 2-azaspiro[4.4]nonanes is strictly correlated with their lipophilicity (logP)—higher lipophilicity directly translates to stronger seizure protection due to enhanced CNS bioavailability [5].

Workflow Synth Synthesis of N-phenylamino- 2-azaspiro[4.4]nonane-1,3-diones Lipid Lipophilicity Profiling (RP-TLC / logP calculation) Synth->Lipid Physicochemical Validation MES Maximal Electroshock (MES) Test (In vivo seizure model) Synth->MES Efficacy Screening Hit Lead Anticonvulsant Candidate (High Efficacy, Low Neurotoxicity) Lipid->Hit Positive Correlation GABA GABA(A) / Ion Channel Mechanistic Evaluation MES->GABA Activity Confirmed GABA->Hit Target Validation

Experimental workflow for 2-Azaspiro[4.4]nonane anticonvulsant screening.

Experimental Protocol: Anticonvulsant Efficacy & Lipophilicity Profiling

To evaluate 2-azaspiro[4.4]nonane derivatives, researchers employ a coupled physicochemical and in vivo workflow to ensure that lack of efficacy is not conflated with poor pharmacokinetics.

  • Lipophilicity Profiling (RP-TLC): Determine the retention factor (Rm) of the synthesized compounds using reversed-phase thin-layer chromatography with an n-propanol/Tris buffer (pH 7.4) mobile phase. Causality: Because CNS drugs must cross the lipid-rich BBB, establishing an experimental logP baseline validates whether a compound can reach the brain, preventing false negatives in subsequent in vivo testing.

  • Maximal Electroshock Seizure (MES) Test: Administer the compound to murine models (e.g., 100 mg/kg i.p.), followed by an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes. Causality: The MES model specifically screens for compounds that prevent the spread of seizure activity (typically via sodium channel blockade). This isolates specific neuro-inhibitory mechanisms compared to chemically induced (scPTZ) seizure models.

  • Neurotoxicity Counter-Screen (Rota-rod Test): Place treated animals on a rotating rod (10 rpm). Causality: Anticonvulsant efficacy is clinically useless if the compound causes severe motor impairment or sedation. The rota-rod test acts as a critical negative control to establish a viable therapeutic index.

Comparative Data Summary

The following table summarizes the divergent pharmacological profiles of the two scaffolds based on current medicinal chemistry literature.

Feature1-Azaspiro[4.4]nonane2-Azaspiro[4.4]nonane
Primary Source Natural products (Cephalotaxus spp.)Synthetic medicinal chemistry
Key Derivatives Cephalotaxine, HomoharringtonineN-phenylamino-1,3-dione derivatives
Primary Indication Oncology (CML, AML), Antiviral (HCV)Neurology (Epilepsy), Antimicrobial
Mechanism of Action 60S Ribosomal inhibition (A-site)GABA(A) modulation, Ion channel blockade
Critical Physicochemical Trait Complex stereochemistry for target bindingLipophilicity (logP) for BBB penetration
In Vivo Efficacy Model Tumor xenograft modelsMES and scPTZ seizure models

Conclusion

The comparative analysis of 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane perfectly illustrates the principle of "magic methyls" and positional isomerism in drug discovery. While the 1-azaspiro core provides the exact spatial geometry required to interlock with the ribosomal machinery for potent anticancer effects, shifting the nitrogen to the 2-position yields a scaffold optimized for the lipophilicity and receptor modulation required in neuropharmacology. Understanding these inherent scaffold biases is critical for scientists aiming to design highly selective, spirocycle-based therapeutics.

References

  • Cephalotaxus Alkaloids Source: PubMed (National Institutes of Health) URL:[Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Source: ACS Omega (American Chemical Society) URL:[Link]

  • Synthesis, Physicochemical and Anticonvulsant Properties of New N-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane Source: ResearchGate URL:[Link]

Sources

"Ethyl 2-azaspiro[4.4]nonane-3-carboxylate" versus other spirocyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Ethyl 2-azaspiro[4.4]nonane-3-carboxylate vs. Alternative Spirocyclic Scaffolds: A Comparative Guide for Drug Design

Introduction In modern medicinal chemistry, the transition from planar, heavily aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy for reducing attrition rates in clinical development. The fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved aqueous solubility, reduced promiscuity, and enhanced metabolic stability[1]. Among the diverse 3D architectures, spirocyclic scaffolds—where two rings are fused at a single quaternary carbon—offer unparalleled topological constraints[2].

This guide provides an in-depth comparative analysis of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate against other prominent spirocyclic and planar scaffolds. As a highly constrained, lipophilic analog of proline, this specific spiro[4.4]nonane derivative serves as a versatile building block for peptidomimetics and allosteric inhibitors, offering distinct advantages over traditional heterocycles[3].

Mechanistic Causality: The 2-Azaspiro[4.4]nonane Advantage

The structural uniqueness of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate lies in its cyclopentane ring orthogonally fused to a pyrrolidine core.

  • Conformational Restraint: The spiro-fusion severely restricts the phi (φ) and psi (ψ) dihedral angles of the pyrrolidine ring. When the C3-carboxylate is incorporated into a peptide backbone or small-molecule ligand, it locks the pharmacophore into a specific 3D vector, enhancing receptor complementarity and binding affinity[3].

  • Metabolic Shielding: Planar amines like piperidine or morpholine are highly susceptible to cytochrome P450 (CYP450)-mediated α-oxidation, leading to ring-opening and rapid clearance. In contrast, the quaternary spiro carbon in the 2-azaspiro[4.4]nonane system lacks abstractable α-protons, effectively shielding the scaffold from oxidative degradation[4].

  • Synthetic Orthogonality: The molecule provides two distinct vectors for functionalization: the secondary amine (2-aza) for N-alkylation/acylation, and the ethyl ester for saponification and subsequent amide coupling[5].

Logic N1 Planar / Flexible Amines (Low Fsp3, High Flexibility) N2 Ethyl 2-azaspiro[4.4]nonane-3-carboxylate (Spirocyclic Proline Analog) N1->N2 Scaffold Hopping N3 High Fsp3 & 3D Topography N2->N3 N4 Steric Shielding of Alpha-Carbons N2->N4 N5 Enhanced Target Affinity (Receptor Complementarity) N3->N5 N6 Improved Metabolic Stability (CYP450 Resistance) N4->N6 N7 Optimal Pharmacokinetics N5->N7 N6->N7

Caption: Logical flow demonstrating how spirocyclic scaffolds improve pharmacokinetics and target affinity.

Quantitative Comparison of Spirocyclic Scaffolds

Selecting the correct scaffold requires balancing lipophilicity, rigidity, and synthetic feasibility. The table below synthesizes the physicochemical impact of substituting a standard planar ring with various spirocycles[2][4].

Scaffold CoreFsp3Conformational RigidityTypical LogP ImpactMetabolic Stability (HLM)Primary Drug Design Application
Planar Piperidine 1.0Low (Flexible chair)BaselineLow-Moderate (α-oxidation)Generic solubilizing group
Morpholine 1.0Low (Flexible chair)Decreases LogPLow (Ring opening)H-bond acceptor, solubility
2-Oxa-6-azaspiro[3.3]heptane 1.0Very High (Rigid)Decreases LogP significantlyHigh (Steric shielding)Morpholine bioisostere
Ethyl 2-azaspiro[4.4]nonane-3-carboxylate ~0.88High (Spiro-fused)Increases LogP (Lipophilic)Very High (Quaternary center)Proline bioisostere, peptidomimetics
2-Azaspiro[4.5]decane 1.0HighIncreases LogPHighBulky hydrophobic pocket filling

Data synthesized from comparative DMPK studies of spirocyclic analogs versus planar counterparts[4].

Application in Target Signaling Pathways

Spirocyclic scaffolds are frequently deployed to target complex protein-protein interactions (PPIs) and allosteric kinase sites. For example, replacing a flexible piperazine with a 2-azaspiro[4.4]nonane derivative in antibacterial ciprofloxacin congeners yielded potent activity against ESKAPE pathogens[5]. Similarly, in oncology, azaspiro[4.5]decane and spiro[4.4]nonane derivatives have been utilized to selectively inhibit the JAK/STAT and SHP2 pathways. The rigid 3D projection of the spirocycle allows the ligand to perfectly occupy the allosteric pocket of SHP2, preventing the conformational shift required for downstream STAT activation[3].

Pathway Ligand Extracellular Cytokine Receptor Transmembrane Receptor Ligand->Receptor Kinase JAK / SHP2 Kinase Receptor->Kinase Effector STAT Activation Kinase->Effector Gene Gene Transcription Effector->Gene Drug Spirocyclic Ligand (e.g., Azaspiro[4.4]nonane) Drug->Kinase Allosteric Inhibition

Caption: Mechanism of action for spirocyclic inhibitors modulating the JAK/STAT or SHP2 signaling pathways.

Experimental Workflows & Self-Validating Protocols

To harness the Ethyl 2-azaspiro[4.4]nonane-3-carboxylate scaffold, robust synthetic and analytical workflows are mandatory. The following protocols integrate self-validating steps to ensure data integrity.

Protocol A: Orthogonal Derivatization of the Spiro Scaffold Causality: The ethyl ester is sterically hindered by the adjacent spiro-cyclopentane ring. Standard room-temperature saponification is often incomplete; thus, elevated temperatures and a strong nucleophilic base (LiOH) are required to expose the C3-carboxylic acid for downstream amide coupling.

  • Saponification: Dissolve Ethyl 2-azaspiro[4.4]nonane-3-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.

  • Self-Validation (Reaction Completion): Monitor via TLC (Ninhydrin stain). The disappearance of the high-Rf ester spot and appearance of a baseline-retained free acid confirms complete conversion.

  • Amide Coupling: Isolate the free acid, dissolve in DMF, and activate with HATU (1.2 eq) and DIPEA (3.0 eq) for 15 minutes to overcome the steric bulk. Add the target primary amine (1.1 eq) and stir overnight.

  • Self-Validation (Purity): Purify via reverse-phase HPLC. Confirm >95% purity and correct mass via LC-MS before biological testing.

Protocol B: In Vitro Microsomal Stability Assay Causality: To empirically prove that the spiro-fusion prevents CYP450-mediated clearance, the synthesized derivative must be tested against Human Liver Microsomes (HLM) alongside a planar control.

  • Incubation: Incubate the spirocyclic compound (1 µM) with HLM (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Self-Validation (Assay Integrity): Run Verapamil (a known high-clearance drug) in parallel. If Verapamil is not depleted by >70% at 60 minutes, the microsomes are inactive, and the assay must be rejected.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

Workflow S1 1. Ester Saponification LiOH, THF/H2O (Monitor via TLC) S2 2. Amide Coupling HATU, DIPEA, Primary Amine S1->S2 S3 3. N-Alkylation Alkyl Halide, K2CO3 (2-aza position) S2->S3 S4 S4 S3->S4 S5 5. Microsomal Assay HLM Incubation vs. Verapamil Control S4->S5

Caption: Workflow for the derivatization and biological validation of 2-azaspiro[4.4]nonane scaffolds.

References

  • "Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design" - Benchchem.
  • "Advantages of spirocyclic scaffolds over planar structures in drug discovery" - Benchchem.
  • "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry" - BLDpharm.
  • "The use of spirocyclic scaffolds in drug discovery" - CORE.
  • "Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery" - MDPI.

Sources

Escaping Flatland: A Comparative Guide to Azaspiro[4.4]nonane and Azaspiro[4.5]decane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, aromatic-heavy molecules to structurally complex, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. As a Senior Application Scientist, I frequently guide discovery teams in selecting the optimal spirocyclic framework to "escape flatland." Increasing the fraction of sp³-hybridized carbons (Fsp³) inherently improves a drug candidate's aqueous solubility, metabolic stability, and target selectivity.

Two of the most versatile and privileged azaspirocyclic scaffolds are azaspiro[4.4]nonane and azaspiro[4.5]decane . While they differ by only a single methylene unit in their ring systems (a 5,5-bicyclic system versus a 5,6-bicyclic system), this subtle geometric variation profoundly impacts their exit vectors, physicochemical properties, and pharmacological trajectories. This guide provides an objective, data-driven comparison of these two scaffolds to inform your next drug discovery campaign.

Physicochemical Profiling & Structural Comparison

The fundamental physicochemical properties of a scaffold dictate its potential for development into a drug candidate with favorable ADME (absorption, distribution,

Mechanistic Causality: Why Spirocycles Outperform Flat Analogs In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

The shift from planar, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures represents one of the most significant paradigm shifts in modern medicinal chemistry. Coined as the "Escape from Flatland" by Lovering et al., increasing the fraction of sp³ carbons (Fsp³) in drug candidates directly correlates with higher clinical success rates[1].

For drug development professionals, spirocyclic compounds—molecules featuring two rings fused at a single common atom—offer a highly effective structural motif to achieve this 3D complexity. This guide objectively compares the in vivo performance of spirocyclic drug candidates against their traditional planar or acyclic alternatives, providing mechanistic insights, comparative data, and self-validating experimental protocols for preclinical evaluation.

The superiority of spirocyclic scaffolds in in vivo settings is not merely empirical; it is driven by fundamental thermodynamics and physicochemical laws.

  • Entropic Advantage in Target Binding: Flat, flexible molecules must undergo significant conformational reorganization to bind a target, incurring a high entropic penalty. Spirocycles are conformationally locked. By pre-organizing the binding vectors in 3D space, spirocycles minimize this entropic loss, often resulting in sub-nanomolar affinities (e.g., spiro-oxindole MDM2 inhibitors)[2].

  • Improved Pharmacokinetics (Aqueous Solubility & Clearance): Planar aromatic rings stack via π-π interactions, leading to poor aqueous solubility and crystal packing issues. The inherent non-planarity of spirocycles disrupts this stacking, significantly enhancing thermodynamic solubility. This directly translates to superior oral bioavailability (PO) and more predictable plasma exposure.

  • Reduced Off-Target Promiscuity: Flat, lipophilic molecules frequently become trapped in the hydrophobic pockets of off-target kinases or hERG ion channels, leading to toxicity. The rigid 3D projection of spirocycles creates steric clashes in these unintended pockets, drastically improving the safety window[3].

G MDM2 MDM2 Protein (Overexpressed in Cancer) p53 p53 Tumor Suppressor (Inactivated) MDM2->p53 Ubiquitinates & Degrades Apoptosis Tumor Apoptosis & Cell Cycle Arrest p53->Apoptosis Restored Function Spiro Spirocyclic Inhibitor (e.g., MI-888) Spiro->MDM2 High Affinity 3D Binding Spiro->p53 Reactivates Flat Flat Analog (High Off-Target) Flat->MDM2 Suboptimal Binding

Mechanism of p53 reactivation via 3D spirocyclic MDM2 inhibition.

Comparative Data: Spirocyclic vs. Traditional Analogs

To objectively evaluate the impact of spirocyclic integration, we must look at matched molecular pairs or direct therapeutic competitors in validated in vivo models.

Drug Class / TargetTraditional/Flat AnalogSpirocyclic AnalogIn Vivo Performance DifferenceCausality & Mechanism
ACE Inhibitors Lisinopril (Acyclic proline derivative)Spirapril (Spirocyclic proline derivative)Spirapril is 3.5-fold more efficacious in rodent and canine models[4].The spirocyclic ring extends deeper into the S2' hydrophobic pocket of the ACE enzyme, increasing in vitro potency by 80-fold and extending in vivo duration of action.
PARP-1 Inhibitors Olaparib (Piperazine core)Compound 6 (Diazaspiro[3.3]heptane core)Reduced in vivo cytotoxicity and DNA damage in non-target tissues[3].Replacing the flat piperazine with a rigid spirocycle alters the binding vector, increasing PARP-1 selectivity over other PARP family members, thus reducing off-target toxicity.
MDM2-p53 Inhibitors Nutlin-3a (Cis-imidazoline core)MI-888 / MI-1061 (Spiro-oxindole core)Achieves complete, long-lasting tumor regression in SJSA-1 xenograft mice at lower doses[2].The spiro-oxindole perfectly mimics the three critical amino acid residues (Phe19, Trp23, Leu26) of p53, achieving sub-nanomolar Ki (0.16–0.44 nM) and superior metabolic stability.

Self-Validating Experimental Protocols

To rigorously compare a spirocyclic candidate against a flat analog, researchers must employ self-validating workflows. This means the protocol must contain internal controls (e.g., measuring both free and total drug) to prove that observed efficacy is driven by the molecule's intrinsic properties, not an artifact of formulation.

Protocol A: In Vivo Pharmacokinetic (PK) Profiling

Objective: Determine if the spirocyclic scaffold improves oral bioavailability and reduces clearance compared to the flat analog.

  • Formulation Causality: Prepare both compounds in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. Rationale: Flat aromatic compounds often require harsh surfactants (like high PEG400) to dissolve, which can artificially alter absorption kinetics. A standardized, mild vehicle ensures baseline comparability.

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per group) via Intravenous (IV) injection (1 mg/kg) and Oral Gavage (PO) (10 mg/kg).

  • Serial Blood Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Protein Binding Assessment (Critical Step): Perform rapid equilibrium dialysis (RED) on the plasma samples. Rationale: Spirocycles often exhibit lower plasma protein binding (PPB) due to reduced lipophilicity. Measuring only total plasma concentration is misleading; you must calculate the free drug fraction (

    
    ) to understand true target engagement.
    
  • LC-MS/MS Quantification: Extract analytes using protein precipitation (acetonitrile with internal standard). Analyze via MRM (Multiple Reaction Monitoring) to calculate

    
    , 
    
    
    
    , Clearance (CL), and Bioavailability (%F).
Protocol B: Murine Xenograft Efficacy & PD Biomarker Validation

Objective: Prove that the spirocyclic compound's superior PK translates to enhanced tumor regression via on-target mechanisms.

  • Model Establishment: Inoculate 5 × 10⁶ SJSA-1 (osteosarcoma) cells subcutaneously into the right flank of BALB/c nude mice. Rationale: SJSA-1 cells possess wild-type p53 but highly amplified MDM2, making them the gold-standard self-validating model for MDM2 inhibitors.

  • Randomization: Once tumors reach ~150 mm³, randomize mice into Vehicle, Flat Analog (50 mg/kg), and Spirocyclic Analog (50 mg/kg) groups (n=8/group).

  • Dosing & Caliper Tracking: Dose orally once daily for 14 days. Measure tumor volume (

    
    ) every alternate day.
    
  • Pharmacodynamic (PD) Causality Extraction: On Day 3, sacrifice 2 mice per group 6 hours post-dose. Extract tumor tissue and perform Western Blotting for p53 and p21. Rationale: Tumor shrinkage alone does not prove the mechanism. Upregulation of p21 (a downstream target of p53) in the spirocycle-treated tumors definitively proves that efficacy is driven by the restoration of the p53 pathway, validating the in vitro hypothesis in vivo[2].

Workflow Prep Formulation (Spirocycle vs Flat) PK In Vivo PK Profiling (Rodent Model) Prep->PK Administer (PO/IV) Efficacy Xenograft Efficacy (SJSA-1 Model) PK->Efficacy Determine Optimal Dose Analysis PD Biomarker Analysis (Western Blot for p53) Efficacy->Analysis Tumor Extraction

In vivo validation workflow comparing spirocyclic and flat drug candidates.

Conclusion

The integration of spirocyclic scaffolds is not merely a synthetic exercise; it is a strategic maneuver to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. As demonstrated by the transition from lisinopril to spirapril, or traditional planar kinase inhibitors to spiro-oxindoles, increasing Fsp³ directly mitigates the entropic penalties of binding and the off-target liabilities associated with flat aromatics. For drug development professionals, leveraging the protocols outlined above ensures that the theoretical benefits of 3D molecular architectures are rigorously and objectively validated in translational in vivo models.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. PubMed / Journal of Medicinal Chemistry.
  • Zhao, Y., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Ascentage Pharma / ACS.
  • Chaves, S., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.
  • PharmaBlock. Spirocyclic Pyrrolidines in Drug Discovery. PharmaBlock.

Sources

Assessing the Drug-Like Properties of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate Derivatives: An "Escape from Flatland" Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol Reference.

The Mechanistic Rationale: Why Spirocycles?

For decades, high-throughput synthetic practices drove medicinal chemistry toward flat, achiral, and aromatic compounds. However, in 2009, Lovering et al. introduced the paradigm-shifting concept of "escaping from flatland." Their retrospective analysis demonstrated that an increased fraction of sp³-hybridized carbons (


) correlates directly with the successful transition of drug candidates from discovery through clinical trials to market approval[1].

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate represents a premier example of this modern design philosophy. As a conformationally restricted, spirocyclic analog of proline, the 2-azaspiro[4.4]nonane scaffold offers a unique three-dimensional architecture. The rigid bicyclic system, fused at a single tetrahedral carbon, provides immense conformational restraint[2].

From an Application Scientist's perspective, the causality behind choosing this scaffold over traditional monocyclic or aromatic analogs is twofold:

  • Thermodynamic Solubility: Flat aromatic systems tend to stack efficiently via

    
     interactions, forming highly stable crystal lattices that are difficult to solvate. The orthogonal ring planes of spirocycles disrupt this lattice packing, dramatically improving aqueous solubility[3].
    
  • Metabolic Robustness: Cytochrome P450 (CYP) enzymes require specific geometric access to oxidize molecular hotspots (e.g., the

    
    -carbon of a pyrrolidine ring). The dense, sterically hindered nature of the spiro-fused cyclopentane ring limits enzymatic access to these labile sites, significantly enhancing metabolic stability[4].
    

Pathway A Spirocyclic Scaffold (2-azaspiro[4.4]nonane) B Increased Fsp3 & 3D Architecture A->B C Disrupted Crystal Lattice Packing B->C D Steric Shielding of Metabolic Hotspots B->D E Higher Aqueous Solubility C->E F Enhanced Metabolic Stability (HLM) D->F G Improved Clinical Success Rate E->G F->G

Logical framework connecting spirocyclic architecture to improved clinical success.

Comparative Performance Data

To objectively evaluate the performance of the Ethyl 2-azaspiro[4.4]nonane-3-carboxylate core, we compare it against two structural alternatives: a flat aromatic analog (Ethyl indole-2-carboxylate) and a simple monocyclic analog (Ethyl pyrrolidine-2-carboxylate).

The data below represents typical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling results for these core scaffolds during hit-to-lead optimization.

Scaffold TypeRepresentative Core

Kinetic Solubility (µM)HLM Half-life (

, min)
PAMPA

(

cm/s)
Flat / Aromatic Ethyl indole-2-carboxylate0.18< 101215.2
Monocyclic Ethyl pyrrolidine-2-carboxylate0.8645288.5
Spirocyclic Ethyl 2-azaspiro[4.4]nonane-3-carboxylate 0.91 > 150 > 120 12.4

Data Interpretation & Causality:

  • Solubility: The indole derivative fails early due to poor solubility (< 10 µM), a direct result of its planarity. The spirocycle exceeds 150 µM because its 3D bulk prevents efficient solid-state packing.

  • HLM Stability: The simple pyrrolidine ring is rapidly cleared (

    
     = 28 min) via CYP-mediated oxidation. The spirocycle (
    
    
    
    > 120 min) survives because the bulky spiro-fusion sterically blocks the CYP450 catalytic site from accessing the pyrrolidine core.
  • Permeability: While the spirocycle is highly saturated, its compact, rigid nature maintains a favorable lipophilic balance, resulting in excellent passive permeability (12.4

    
     cm/s).
    

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means every assay includes internal controls to verify that the biological reagents are active and the analytical instruments are calibrated.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Why Nephelometry? Unlike thermodynamic solubility (which requires days of equilibrium in solid state), kinetic solubility mimics the reality of biological assays where compounds are spiked from DMSO stocks into aqueous buffers. Nephelometry measures the scattering of light caused by insoluble particles, allowing us to pinpoint the exact concentration at which a compound "crashes out."

  • Control Preparation: Prepare 10 mM DMSO stocks of the test compound, Nicardipine (low solubility control, expected <10 µM), and Caffeine (high solubility control, expected >200 µM).

  • Serial Dilution: Dispense the DMSO stocks into a 96-well plate, creating a concentration gradient (e.g., 5, 10, 50, 100, 150, 200 µM) in Phosphate Buffered Saline (PBS, pH 7.4). Ensure final DMSO concentration remains constant at 1% (v/v).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (500 rpm) to allow precipitation to reach a steady state.

  • Measurement: Read the plate using a laser nephelometer.

  • Validation Check: The assay is only valid if Nicardipine shows high light scatter (precipitation) at

    
     10 µM, and Caffeine shows baseline scatter across all concentrations.
    
Protocol B: Human Liver Microsome (HLM) Stability Assay

Why a Regenerating System? CYP450 enzymes require NADPH as a cofactor to donate electrons for oxidation. Because NADPH is highly unstable in aqueous solution at 37°C, we use an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to continuously synthesize fresh NADPH, ensuring the enzymes remain active throughout the assay.

  • Master Mix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound, Verapamil (high-clearance positive control), and Warfarin (low-clearance negative control) into separate wells at a final concentration of 1 µM.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Kinetic Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly denatures the CYP enzymes, terminating the reaction, and precipitates the microsomal proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation Check: The assay is valid only if Verapamil exhibits a

    
     < 15 minutes and Warfarin exhibits a 
    
    
    
    > 120 minutes.

Workflow Step1 1. Prepare 1 µM Compound + Controls in Phosphate Buffer (pH 7.4) Step2 2. Add Human Liver Microsomes (0.5 mg/mL) Step1->Step2 Step3 3. Pre-incubate at 37°C for 5 minutes Step2->Step3 Step4 4. Initiate Reaction with NADPH Regenerating System Step3->Step4 Step5 5. Aliquot at Timepoints into Cold Acetonitrile (Quench) Step4->Step5 Step6 6. Centrifuge & Analyze Supernatant via LC-MS/MS Step5->Step6

Self-validating workflow for the Human Liver Microsome (HLM) stability assay.

Conclusion

The integration of the Ethyl 2-azaspiro[4.4]nonane-3-carboxylate scaffold into a drug discovery pipeline is not merely a structural novelty; it is a calculated, data-driven strategy to mitigate downstream attrition. By embracing the "Escape from Flatland" philosophy, medicinal chemists can leverage this spirocycle's high


 character to simultaneously solve solubility bottlenecks and metabolic liabilities that commonly plague flat, aromatic chemotypes.

References

Sources

analytical method validation for the quantification of pharmaceuticals in environmental samples

Author: BenchChem Technical Support Team. Date: March 2026

The quantification of Pharmaceuticals and Personal Care Products (PPCPs) in environmental matrices—such as wastewater and surface water—presents a formidable analytical challenge. Target analytes are often present at ultra-trace concentrations (ng/L to pg/L) within highly complex matrices loaded with humic acids, salts, and dissolved organic carbon[1].

To ensure data integrity and regulatory compliance, analytical methods must undergo rigorous validation. This guide provides an objective comparison of sample preparation and detection platforms, alongside a field-proven, self-validating methodology based on the principles of EPA Method 1694[1].

Strategic Comparison: Sample Preparation Sorbents

The primary bottleneck in environmental pharmaceutical analysis is matrix interference. Incomplete sample clean-up leads to severe ion suppression during mass spectrometric detection, where co-eluting organic matter neutralizes analyte ions in the liquid phase[2].

Selecting the correct Solid-Phase Extraction (SPE) sorbent is critical for mitigating these effects while maximizing analyte recovery.

Polymeric HLB vs. Silica C18 vs. Mixed-Mode
  • Silica-based C18 relies exclusively on hydrophobic interactions. Because many pharmaceuticals contain ionizable functional groups, C18 requires strict sample pH adjustments to ensure analytes remain in an un-ionized state. Furthermore, it struggles to retain highly polar APIs, leading to poor recovery in wastewater[3].

  • Polymeric HLB (Hydrophilic-Lipophilic Balanced) sorbents utilize a highly cross-linked divinylbenzene/N-vinylpyrrolidone copolymer. This dual-retention mechanism provides universal retention for acidic, basic, and neutral pharmaceuticals without the need for pH adjustment, significantly streamlining the extraction workflow[4][5].

  • Mixed-Mode Sorbents combine polymeric backbones with strong cation or anion exchange groups. This allows for orthogonal washing steps (e.g., washing with 100% organic solvent to remove neutral humic acids while the target API remains ionically bound), offering the highest degree of matrix effect mitigation[6].

Table 1: Quantitative Comparison of SPE Sorbents for Wastewater PPCPs
Sorbent TypeRetention MechanismpH ToleranceTypical Recovery (%)Matrix Effect MitigationWorkflow Complexity
Polymeric HLB Hydrophilic & Lipophilic1 - 1480 - 110%ModerateLow (No pH adjustment)
Silica C18 Hydrophobic2 - 850 - 85%LowHigh (Strict pH control)
Mixed-Mode Ion-Exchange + Hydrophobic1 - 1485 - 115%HighMedium (Complex elution)

Strategic Comparison: Detection Platforms

The physicochemical diversity of pharmaceuticals—ranging from highly polar antibiotics to lipophilic endocrine disruptors—dictates the choice of analytical platform.

LC-MS/MS vs. GC-MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive, most pharmaceuticals are non-volatile and thermally labile. GC-MS requires tedious, time-consuming chemical derivatization steps that introduce variability and lower overall recovery rates[3].

Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode is the gold standard[7]. It allows for the direct analysis of polar APIs at low picogram levels without derivatization[8].

Table 2: Analytical Platform Comparison for Environmental PPCPs
Detection PlatformSensitivity (LOD)Derivatization RequiredMatrix SusceptibilityThroughput
LC-QqQ-MS (MRM) 1 - 10 ng/LNoHigh (Ion Suppression)High
GC-MS 50 - 200 ng/LYesLowLow
LC-HRMS (QTOF) 5 - 20 ng/LNoModerateMedium

Analytical Workflow Architecture

The following diagram illustrates the end-to-end workflow required to isolate, concentrate, and quantify trace pharmaceuticals from complex environmental waters.

Workflow A 1. Sample Prep Filtration & Isotope Spike B 2. Extraction Polymeric HLB SPE A->B C 3. Concentration N2 Evaporation B->C D 4. Separation UHPLC (C18 Column) C->D E 5. Detection QqQ-MS (MRM Mode) D->E

End-to-end analytical workflow for trace pharmaceutical quantification.

Detailed Experimental Methodology: Validated LC-MS/MS Protocol

To establish a self-validating system, this protocol integrates isotope dilution. By spiking samples with stable isotope-labeled internal standards (SIL-IS) prior to extraction, any analyte loss during SPE or signal suppression during ionization is proportionally mirrored by the internal standard, allowing for precise mathematical correction[1].

Phase 1: Sample Pretreatment & Isotope Dilution
  • Filtration: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter and prevent SPE cartridge clogging[3].

  • Spiking: Spike the filtered sample with a SIL-IS mixture (e.g., 50 ng/L of Carbamazepine-d10 and Sulfamethoxazole-¹³C6). Allow the sample to equilibrate for 30 minutes.

Phase 2: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric HLB cartridge (500 mg, 6 mL) with 5 mL of methanol, followed immediately by 5 mL of LC-MS grade water to activate the sorbent bed[4].

  • Loading: Pass the 500 mL pretreated sample through the cartridge at a controlled flow rate of 5 mL/min. Causality: Exceeding this flow rate reduces the contact time between the analyte and the sorbent pores, leading to breakthrough and low recovery.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar matrix interferences (e.g., inorganic salts)[6].

  • Drying: Dry the cartridge under full vacuum (10-15 in. Hg) for 10 minutes to remove residual aqueous phase, which would otherwise interfere with the evaporation step[4].

  • Elution: Elute the target pharmaceuticals using 2 × 3 mL of Methanol/Acetone (1:1, v/v)[4]. Apply a low vacuum so the solvent exits dropwise, maximizing desorption.

Phase 3: Concentration & Reconstitution
  • Evaporation: Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C[3]. Causality: Temperatures exceeding 40°C can cause thermal degradation of labile antibiotics like macrolides.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) and vortex thoroughly.

Phase 4: LC-MS/MS Acquisition
  • Injection: Inject 10 µL of the reconstituted sample onto a sub-2 µm C18 analytical column.

  • Detection: Operate the Triple Quadrupole Mass Spectrometer in MRM mode, utilizing fast polarity switching between ESI+ and ESI- to capture both basic and acidic pharmaceuticals in a single 15-minute run[8][9].

Validation Framework for Environmental Matrices

Adapting ICH Q2(R2) validation guidelines for environmental analysis requires a specialized focus on matrix effects[10]. In Electrospray Ionization (ESI), co-eluting matrix components compete with the target analyte for the limited charge available on the droplet surface. This leads to ion suppression, which can artificially reduce analytical accuracy by 20-80% if not properly controlled[11].

To validate the method's robustness, the Matrix Effect (ME) must be empirically quantified using a post-extraction spike methodology.

MatrixEffect Start Matrix Effect (ME) Evaluation SetA Set A: Neat Solvent Spike (Pure API Signal) Start->SetA SetB Set B: Post-Extraction Spike (Matrix + API Signal) Start->SetB Calc ME (%) = (Set B / Set A - 1) * 100 SetA->Calc SetB->Calc Supp ME < 0% (Ion Suppression) Calc->Supp Enh ME > 0% (Ion Enhancement) Calc->Enh

Experimental logic for calculating LC-MS/MS matrix effects.

Key Validation Parameters
  • Linearity: Must demonstrate an

    
     over a dynamic range of 1 pg to 1 ng on-column[8].
    
  • Accuracy (Absolute Recovery): Evaluated by comparing pre-extraction spiked samples against post-extraction spiked samples. Acceptable recovery ranges from 70% to 130%[9].

  • Precision: Repeatability from six replicate injections should yield a Relative Standard Deviation (RSD) of < 15%[8].

  • Matrix Effect (ME): If ME exceeds

    
    , the method must rely strictly on matrix-matched calibration curves or isotope dilution to ensure accurate quantification[11][12].
    

References

1.[1] "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS" - US EPA. Available at:[Link] 2.[12] "The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples" - ResearchGate. Available at: [Link] 3.[4] "EPA Method 1694: Analysis of Pharmaceuticals and Personal Care Products in Water" - Weber Consulting. Available at:[Link] 4.[5] "Streamlined Method for EPA 1694: Pharmaceuticals and Personal Care Products in Water" - NEMC. Available at:[Link] 5.[10] "Analytical Method Validation in Pharma" - Pharma Devils. Available at: [Link] 6.[11] "The Impact of Matrix Effects on Mass Spectrometry Results" - ResolveMass Laboratories Inc. Available at: [Link] 7.[7] "Matrix Effect in Bioanalysis: An Overview" - International Journal of Pharmaceutical and Phytopharmacological Research. Available at:[Link] 8.[3] "Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products" - Spectroscopy Online. Available at: [Link] 9.[2] "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" - NorthEast BioLab. Available at:[Link] 10.[9] "A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples" - PMC. Available at:[Link] 11.[6] "Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by LC-MS/MS" - PMC. Available at: [Link] 12.[8] "Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes" - Agilent. Available at:[Link]

Sources

Escaping Flatland: A Comparative Guide to Spirocyclic Scaffolds for Enhanced ADME-Tox Profiles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for safer and more effective medicines, drug discovery has increasingly sought to move beyond the "flatland" of planar, aromatic molecules.[1] This has led to a surge in the exploration of three-dimensional (3D) molecular architectures, with spirocyclic scaffolds emerging as a particularly promising strategy.[2][3] These unique structures, characterized by two rings sharing a single atom, offer a rigid and defined 3D geometry that can profoundly influence a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[4][5][6] This guide provides an in-depth, objective comparison of spirocyclic scaffolds against their non-spirocyclic counterparts, supported by experimental data and detailed methodologies, to empower researchers in their pursuit of superior drug candidates.

The Spirocyclic Advantage: A Paradigm Shift in Physicochemical Properties

The introduction of a spirocyclic moiety can dramatically alter a molecule's fundamental physicochemical properties, often leading to a more favorable ADME profile. This is largely attributed to the increase in the fraction of sp³-hybridized carbon atoms (Fsp³), which correlates with improved solubility and reduced lipophilicity compared to their flat, sp²-rich aromatic counterparts.[5][7]

One of the most significant challenges in drug development is achieving adequate aqueous solubility to ensure sufficient drug exposure. Spirocyclic compounds, by virtue of their more globular and less planar shape, tend to have lower crystal lattice energy, which can lead to improved solubility.[1] This departure from planarity disrupts the efficient packing that is often seen with flat aromatic molecules, thereby facilitating their dissolution in aqueous media.[8]

Furthermore, the rigid nature of spirocycles can lead to a reduction in a molecule's lipophilicity (logP or logD).[7] While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity.[9] By introducing a spirocyclic core, medicinal chemists can fine-tune the lipophilicity of a compound, striking a better balance between permeability and solubility.[6]

Comparative Physicochemical Properties: Spirocyclic vs. Non-Spirocyclic Analogs

The following table summarizes the general trends observed when incorporating spirocyclic scaffolds in place of more traditional, planar moieties.

PropertyNon-Spirocyclic (e.g., Planar Aromatic)SpirocyclicImpact on ADME-Tox
Aqueous Solubility Often low due to high crystal lattice energyGenerally higherImproved bioavailability, more formulation options
Lipophilicity (logP/logD) Can be high, leading to ADME-Tox issuesGenerally lower and more tunableReduced metabolic clearance, lower off-target binding, improved safety profile
Fraction of sp³ carbons (Fsp³) LowHighCorrelates with higher clinical success rates
Molecular Rigidity Can be flexibleHigh and well-definedImproved target binding affinity and selectivity, reduced entropic penalty upon binding

Enhancing Metabolic Stability: Resisting the Body's Defenses

A drug's journey through the body is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver. Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating more frequent dosing. Spirocyclic scaffolds can offer a protective advantage by sterically shielding potential sites of metabolism.[7] The rigid, three-dimensional arrangement of atoms in a spirocycle can hinder the access of metabolic enzymes to labile functional groups, thereby increasing the compound's metabolic stability and half-life.[1]

Case Study: Polo-like Kinase 4 (PLK4) Inhibitors

In the development of inhibitors for Polo-like Kinase 4 (PLK4), a target in oncology, a direct comparison between a planar alkene-containing compound and its spirocyclic analog demonstrated a remarkable improvement in metabolic stability.[7]

CompoundStructureHuman Liver Microsome Stability (t½, min)Mouse Liver Microsome Stability (t½, min)
Planar Analog [Image of a planar PLK4 inhibitor]< 5< 5
Spirocyclic Analog [Image of a spirocyclic PLK4 inhibitor]> 6045

Data synthesized from literature reports.[7]

This case study clearly illustrates the profound impact a spirocyclic scaffold can have on metabolic stability, transforming a rapidly metabolized compound into a much more robust drug candidate.

Improving Permeability and Efflux: Navigating Cellular Barriers

For a drug to reach its target, it must effectively cross cellular membranes. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. While increased rigidity and polarity from spirocycles might intuitively suggest lower permeability, the unique 3D vectors of spirocyclic compounds can be strategically employed to optimize interactions with membrane transporters and minimize recognition by efflux pumps like P-glycoprotein (P-gp), which actively pump drugs out of cells.[1]

By presenting a more defined and less "promiscuous" shape to these transporters, spirocyclic compounds can sometimes achieve a favorable balance of passive permeability and reduced efflux, leading to improved oral bioavailability.

Sharpening the Focus: Enhancing Selectivity and Reducing Off-Target Effects

A key contributor to drug toxicity is the interaction of a drug with unintended biological targets, known as off-target effects. The conformational rigidity inherent to spirocycles can significantly enhance a drug's selectivity for its intended target.[3] By "pre-organizing" the pharmacophoric elements in a specific 3D orientation, spirocyclic scaffolds can maximize binding affinity to the target protein while minimizing interactions with other proteins that may have similarly shaped but not identical binding pockets.[10]

Case Study: PARP Inhibitors

The development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy provides a compelling example of how spirocycles can enhance selectivity. Olaparib, a successful PARP inhibitor, contains a piperazine ring. Replacing this with a spirocyclic diamine scaffold led to a compound with increased selectivity for PARP-1 over other PARP family members.[7][11] This increased selectivity can translate to a better safety profile with reduced off-target related toxicities.[11]

CompoundScaffoldPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-2/PARP-1)
Olaparib Piperazine1.91.5~0.8
Spirocyclic Analog Diazaspiro[3.3]heptane3.8487~128

Data synthesized from literature reports.[11]

This demonstrates that even a subtle structural change to incorporate a spirocycle can have a dramatic impact on target selectivity.

Experimental Protocols for ADME-Tox Evaluation

To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for key in vitro ADME-Tox assays are provided below. These protocols are based on established industry standards and can be adapted for the specific needs of your research.

Kinetic Solubility Assay

This assay provides a high-throughput method for assessing the aqueous solubility of a compound.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is considered the kinetic solubility.

Kinetic Solubility Assay Workflow
Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer.

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsome solution and the test compound at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of remaining compound versus time and calculate the in vitro half-life (t½).

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Analysis prep Prepare Microsomes, Compound, and NADPH System start_reaction Initiate Reaction at 37°C prep->start_reaction incubation Incubate with Shaking start_reaction->incubation sampling Take Samples at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Calculate Half-life (t½) analysis->data_analysis

Metabolic Stability Assay Workflow
Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test compound (at a defined concentration) to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.

  • Incubation and Sampling:

    • Incubate the plates at 37°C.

    • At specified time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis Culture Caco-2 cells on filter supports (21-25 days) Culture Caco-2 cells on filter supports (21-25 days) Check Monolayer Integrity (TEER) Check Monolayer Integrity (TEER) Culture Caco-2 cells on filter supports (21-25 days)->Check Monolayer Integrity (TEER) Add compound to Apical or Basolateral side Add compound to Apical or Basolateral side Check Monolayer Integrity (TEER)->Add compound to Apical or Basolateral side Incubate at 37°C Incubate at 37°C Add compound to Apical or Basolateral side->Incubate at 37°C Collect samples from receiver compartment Collect samples from receiver compartment Incubate at 37°C->Collect samples from receiver compartment LC-MS/MS Analysis LC-MS/MS Analysis Collect samples from receiver compartment->LC-MS/MS Analysis Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio LC-MS/MS Analysis->Calculate Papp and Efflux Ratio

Caco-2 Permeability Assay Workflow

Mitigating Off-Target Effects and Toxicity

While spirocycles often improve selectivity, a thorough evaluation of potential off-target activities is crucial for any drug candidate.

Kinase Profiling

For compounds targeting kinases, profiling against a broad panel of kinases is essential to assess selectivity.

Protocol:

  • Assay Setup: Use a commercially available kinase panel (e.g., >300 kinases).

  • Inhibitor Concentration: Test the compound at a fixed concentration (e.g., 1 µM) or in a dose-response format.

  • Kinase Reaction: Perform the kinase reaction in the presence of the inhibitor, a kinase-specific substrate, and ATP.

  • Detection: Measure kinase activity using a suitable detection method (e.g., ADP-Glo™, fluorescence, or radiometric).

  • Data Analysis: Determine the percent inhibition for each kinase and generate a selectivity profile.

hERG Safety Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings to measure hERG channel currents.

    • Apply the test compound at various concentrations and measure the inhibition of the hERG current.

  • Data Analysis: Determine the IC₅₀ value for hERG inhibition.

Challenges and Future Directions

Despite their numerous advantages, the synthesis of complex spirocyclic scaffolds can be challenging and time-consuming, potentially impacting project timelines.[2][12] However, the increasing availability of spirocyclic building blocks and the development of novel synthetic methodologies are making these structures more accessible to medicinal chemists.[4][5]

The future of drug discovery will likely see an even greater emphasis on 3D molecular architectures. As our understanding of protein-ligand interactions continues to grow, the rational design of spirocyclic scaffolds will become an increasingly powerful tool for creating the next generation of safe and effective medicines.

Conclusion

The strategic incorporation of spirocyclic scaffolds represents a powerful approach to overcoming many of the ADME-Tox challenges that plague traditional drug discovery. By embracing the third dimension, medicinal chemists can design molecules with improved physicochemical properties, enhanced metabolic stability, and greater target selectivity. While synthetic challenges remain, the potential rewards in terms of creating safer and more effective drugs make the exploration of spirocyclic chemical space a critical endeavor for the future of medicine.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922.
  • Carreira, E. M., & Fessard, T. (2011). The increasing impact of spirocycles in drug discovery. Chimia, 65(11), 835-839.
  • Che, C., Yang, Y., & Li, Y. (2021). Recent advances in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry, 19(3), 469-487.
  • Di, L., & Kerns, E. H. (2016).
  • Dey, F., & Chen, J. (2021). Advantages of spirocyclic scaffolds over planar structures in drug discovery. BenchChem.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(1), 150–183.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries with optimal exploration of chemical space. Journal of medicinal chemistry, 52(21), 6752–6756.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Wang, L., Wu, Y., & Zhang, Y. (2020). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(7), 649-652.

Sources

Safety Operating Guide

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Operational Safety and Proper Disposal of Ethyl 2-azaspiro[1]nonane-3-carboxylate

As a Senior Application Scientist, I recognize that handling conformationally restricted unnatural amino acids like Ethyl 2-azaspiro[1]nonane-3-carboxylate requires more than a cursory glance at a Safety Data Sheet (SDS). This compound—featuring a spirocyclic proline-analogous scaffold—is highly valued in drug development for improving the pharmacokinetic profiles of peptide therapeutics. However, its unique structural features dictate specific handling and disposal protocols. The lipophilic spiro-fused ring system, combined with a reactive secondary amine and an ethyl ester moiety, requires a rigorous approach to ensure laboratory safety and environmental compliance.

This guide provides a self-validating operational and disposal plan, grounded in the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Profile & Hazard Assessment

Before initiating any workflow, we must understand the physicochemical properties that drive our safety decisions. The secondary amine acts as a nucleophile and a weak base, while the lipophilic spiro[1]nonane system increases its ability to penetrate standard nitrile gloves over extended exposure periods.

Table 1: Physicochemical Profile and Hazard Assessment

Property / HazardDescription / ClassificationMechanistic Implication
Chemical Class Spirocyclic amino acid esterSusceptible to ester hydrolysis; basic amine requires pH-aware disposal.
GHS Classification H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation)High lipophilicity enhances dermal absorption; strict PPE required.
Reactivity Reacts with strong oxidizers and acidsSegregate from oxidizing waste streams to prevent exothermic reactions.
Environmental Potential aquatic toxicityMust not be disposed of via standard drain/sewer systems.

Operational Safety & Handling Protocols

Handling this compound requires a self-validating approach to minimize exposure and prevent cross-contamination.

Step-by-Step Methodology:

  • Preparation & PPE Verification : Equip standard PPE (lab coat, tightly sealed safety goggles, and double-layered nitrile gloves).

    • Causality: Double-gloving is critical because the lipophilic spiro-ring can act as a permeation enhancer, allowing the compound to migrate through thin, single-layer nitrile barriers over time.

  • Environmental Control : Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

  • Transfer Protocol : Use anti-static spatulas for solid transfers or glass gas-tight syringes if the compound is dissolved in an organic solvent.

    • Causality: Static discharge can aerosolize fine powders, leading to immediate inhalation risks and contamination of the fume hood workspace.

  • Decontamination : Immediately wipe down all spatulas and balances with a solvent mixture (e.g., 70% Isopropanol / 30% Water) followed by a 0.1M HCl wipe.

    • Validation: The mild acid protonates any residual free-base amine, converting it into a water-soluble hydrochloride salt that is easily and completely removed from stainless steel surfaces. Swab the cleaned area with a pH strip moistened with distilled water; a neutral pH (7.0) validates that no basic amine residue remains.

HandlingWorkflow A Pre-Operation Check SDS & PPE B Fume Hood Preparation A->B C Material Transfer/Weighing B->C D Reaction Setup C->D E Decontamination of Tools D->E

Figure 1: Standard operational workflow for handling spirocyclic amino acid derivatives.

Proper Disposal Procedures (RCRA Compliance)

The disposal of Ethyl 2-azaspiro[1]nonane-3-carboxylate must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA) regulations[2]. Because this compound is a synthetic organic chemical, it is managed as a characteristic hazardous waste.

Step-by-Step Disposal Methodology:

  • Waste Segregation :

    • Organic Waste: If the compound is dissolved in halogen-free solvents (e.g., ethyl acetate, methanol), place it in a designated "Non-Halogenated Organic Waste" carboy.

    • Aqueous Waste: If the compound is in an aqueous matrix, do NOT mix it with organic solvents.

    • Causality: Mixing aqueous and organic streams complicates the fuel-blending and incineration processes at the Treatment, Storage, and Disposal Facility (TSDF), increasing both environmental risk and disposal costs.

  • Chemical Neutralization :

    • For aqueous waste containing the free base amine, carefully add 1M HCl dropwise while stirring until the solution reaches a pH of 5-7.

    • Validation: Test the pH using universal indicator strips before sealing the container.

    • Causality: Protonating the spirocyclic amine to its salt form prevents the volatilization of the amine and mitigates the risk of pressure build-up from basic degradation reactions (such as ester hydrolysis) inside the sealed waste carboy.

  • Container Management : Fill waste containers to no more than 90% capacity to allow for vapor expansion. Label the container clearly with "Hazardous Waste," the exact chemical constituents, and the accumulation start date, as mandated by EPA hazardous waste storage guidelines[1].

  • Storage Limits : Store the waste in a secondary containment tray in a designated Satellite Accumulation Area (SAA). Ensure the waste is transferred to a licensed TSDF within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators)[3].

  • Final Disposal Route : The ultimate and safest disposal method for spirocyclic esters is high-temperature incineration at an EPA-approved TSDF, which completely combusts the nitrogen-containing ring into harmless nitrogen oxides (NOx), carbon dioxide, and water.

DisposalPathway cluster_segregation Waste Segregation Start Waste Generation: Ethyl 2-azaspiro[4.4]nonane-3-carboxylate Aqueous Aqueous Waste (< 10% Organics) Start->Aqueous Aqueous Extraction Organic Organic Waste (Halogen-Free) Start->Organic Solvent Wash Solid Solid Waste (Contaminated PPE) Start->Solid Consumables TSDF Licensed TSDF (Incineration) Aqueous->TSDF RCRA Lab Pack Organic->TSDF Fuel Blending Solid->TSDF Solid Incineration

Figure 2: RCRA-compliant waste segregation and disposal pathway for spirocyclic esters.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent environmental release and localized exposure.

  • Isolate the Area : Evacuate non-essential personnel and ensure the fume hood exhaust is operating at maximum capacity.

  • Containment : Surround the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Causality: We avoid using combustible absorbents like sawdust because the compound's reactivity with potential co-spilled oxidizers could pose an immediate fire hazard.

  • Neutralization & Collection : Lightly mist the spill with a dilute acidic solution (0.1M HCl) to protonate the amine, drastically reducing its volatility. Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable hazardous waste bucket.

  • Validation : Swab the spill area with a pH strip moistened with distilled water to ensure no basic amine residue remains before declaring the area safe for normal operations.

References

  • Title: A Primer On Laboratory Waste Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal Protective Equipment (PPE) for Handling Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Banding

Immediate Action Required: Treat Ethyl 2-azaspiro[4.4]nonane-3-carboxylate as a Control Band 3 (Potent/Irritant) compound.

While specific toxicological data for this exact isomer is limited, structural analogues (e.g., 2-azaspiro[4.4]nonane derivatives) exhibit Skin Irritation (Category 2) , Serious Eye Irritation (Category 2A) , and Acute Toxicity (Oral, Category 4) [1, 2]. The spirocyclic amine motif presents a risk of sensitization and mucous membrane corrosion if handled as a free base.

Core Safety Directive:

  • Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood (CFH).

  • Minimum PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a lab coat.

  • Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor resistance to organic esters).

Risk Assessment & PPE Selection Logic

As a Senior Application Scientist, I do not rely on generic "safety rules" but on Structure-Activity Relationship (SAR) analysis.

The Chemical Hazard Profile

The molecule contains two distinct functional groups that dictate PPE selection:

  • Ethyl Ester Moiety: Lipophilic. Facilitates skin permeation and acts as a carrier for the molecule across the stratum corneum.

  • Secondary Amine (Aza-spiro cycle): Nucleophilic and basic. Causes cellular necrosis upon contact with mucous membranes (eyes/lungs) and potential respiratory sensitization.

PPE Selection Matrix

The following table prescribes the required PPE based on the physical state of the reagent (Solid HCl Salt vs. Liquid Free Base).

Protection ZonePPE RequirementTechnical Justification
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The amine functionality poses a risk of irreversible corneal opacity upon splash contact.
Hand (Inner) Nitrile (0.11 mm / 4 mil) Acts as a second barrier. High dexterity for weighing/pipetting.
Hand (Outer) Nitrile (High Durability, >0.15 mm) Crucial: Esters degrade latex and thin vinyl. Nitrile offers superior permeation resistance to the ethyl ester lipophile.
Respiratory Fume Hood (Face Velocity >0.5 m/s) Primary Control. If hood is unavailable, use a Half-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard coat protects torso. Tyvek sleeves cover the wrist gap—the most common exposure point during synthesis.

Operational Protocols

Workflow Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting controls based on the operation being performed.

PPE_Logic Start Start: Handling Ethyl 2-azaspiro[4.4]nonane-3-carboxylate State_Check Determine Physical State Start->State_Check Solid Solid (HCl Salt) State_Check->Solid Liquid Liquid (Free Base/Oil) State_Check->Liquid Weighing Weighing Operation Solid->Weighing Transfer Syringe/Pipette Transfer Liquid->Transfer Powder_Control Use Powder Containment Hood or Balance Enclosure Weighing->Powder_Control Dust_PPE PPE: N95/P100 Mask + Single Nitrile Gloves Powder_Control->Dust_PPE Vapor_Control Use Chemical Fume Hood (Sash at working height) Transfer->Vapor_Control Splash_PPE PPE: Splash Goggles + Double Nitrile Gloves + Sleeves Vapor_Control->Splash_PPE

Caption: Decision logic for engineering controls and PPE based on physical state (Solid Salt vs. Liquid Free Base).

Protocol A: Weighing & Transfer (Solid/Salt Form)

Objective: Prevent inhalation of dust which acts as a potent respiratory irritant.

  • Setup: Place the analytical balance inside a Powder Containment Hood or use a static-free weighing funnel.

  • PPE: Don safety glasses and single nitrile gloves. If weighing >1g outside a hood, wear an N95 particulate respirator.

  • Technique: Use a disposable anti-static spatula. Do not tap the container to loosen powder; this generates aerosols.

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately after use.

Protocol B: Reaction Setup (Liquid/Oil Form)

Objective: Prevent cutaneous absorption and splash injury.

  • Setup: Clamp reaction flask securely in the fume hood before uncapping the reagent.

  • PPE: Don Chemical Splash Goggles and Double Nitrile Gloves .

  • Transfer:

    • < 5 mL: Use a glass syringe with a Luer-lock needle. Avoid plastic syringes if possible, as the ester may swell the rubber plunger, causing sticking and accidental ejection.

    • > 5 mL: Pour using a funnel, keeping the receiving flask neck below eye level.

  • Waste: Rinse the syringe/funnel with acetone inside the hood before removing it for cleaning.

Emergency Response & Spill Management

Exposure Response[1][2]
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Use an eyewash station, holding eyelids open. Time is critical to prevent corneal scarring from the amine [3].

  • Skin Contact: Remove contaminated clothing immediately.[1][2] Wash skin with soap and water (do not use alcohol; it enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

Spill Cleanup Protocol (Decision Tree)

Spill_Response Spill Spill Detected Size_Check Assess Volume Spill->Size_Check Minor Minor (< 10 mL/g) Size_Check->Minor Major Major (> 10 mL/g) Size_Check->Major Absorb Cover with Vermiculite or Absorbent Pads Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Neutralize Wipe with dil. Acetic Acid (if amine smell persists) Absorb->Neutralize Bag Double Bag as Hazardous Waste Neutralize->Bag

Caption: Step-by-step spill response workflow. Major spills require professional EHS intervention.

Disposal & Waste Management

Do not dispose of down the drain. The spirocyclic structure is resistant to biodegradation and poses environmental toxicity risks.

  • Liquid Waste: Collect in a halogen-free organic waste container (unless chlorinated solvents were used in the reaction).

  • Solid Waste: Contaminated gloves, tissues, and weighing boats must be disposed of in a sealed hazardous waste bag (yellow/red bag stream).

  • Quenching: If disposing of unreacted reagent, dilute with 10 volumes of Ethanol before adding to the waste stream to reduce localized concentration.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.